molecular formula C9H9NO3 B1592293 1-(2-Methyl-5-nitrophenyl)ethanone CAS No. 58966-27-1

1-(2-Methyl-5-nitrophenyl)ethanone

Cat. No.: B1592293
CAS No.: 58966-27-1
M. Wt: 179.17 g/mol
InChI Key: GOECEMHOAOBUEA-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOECEMHOAOBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608773
Record name 1-(2-Methyl-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-27-1
Record name 1-(2-Methyl-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methyl-5-nitrophenyl)ethanone (CAS: 58966-27-1): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methyl-5-nitrophenyl)ethanone, a valuable nitroaromatic ketone intermediate in organic synthesis. The document details its physicochemical properties, outlines robust synthetic protocols, and explores its reactivity and potential applications, particularly as a precursor to bioactive heterocyclic compounds. This guide is intended to be a practical resource for researchers in medicinal chemistry, process development, and materials science, offering insights into the strategic use of this versatile building block. While specific experimental spectral data for this compound is not widely available in public databases, this guide provides expected characterization data based on established principles and analysis of analogous structures.

Introduction and Physicochemical Properties

This compound, also known as 2'-methyl-5'-nitroacetophenone, is a substituted aromatic ketone that serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its structure, featuring a reactive acetyl group and a nitro moiety on a substituted benzene ring, allows for a diverse range of chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic systems, while the ketone functionality can undergo numerous condensation and addition reactions.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 58966-27-1
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance White to off-white solid
Melting Point 54-55 °C[2]
Boiling Point 268.3 ± 20.0 °C (Predicted)[2]
Density 1.201 ± 0.06 g/cm³ (Predicted)[2]
InChIKey GOECEMHOAOBUEA-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity considerations.

Primary Synthetic Route: Electrophilic Nitration of 2'-Methylacetophenone

The most direct and commonly cited method for the preparation of this compound is the electrophilic nitration of 2'-methylacetophenone.[3] In this reaction, the aromatic ring is activated by the methyl group and deactivated by the acetyl group. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. The directing effects of these two substituents work in concert to favor nitration at the 5-position, which is para to the activating methyl group and meta to the deactivating acetyl group.

Nitration_of_2_Methylacetophenone Start 2'-Methylacetophenone Product This compound Start->Product Nitration @ -10 to 0 °C Reagents HNO₃ / H₂SO₄ Reagents->Start

Caption: Synthesis of this compound via nitration.

Step-by-Step Experimental Protocol: [3]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool 120 mL of concentrated sulfuric acid to -10 °C using an ice-salt bath.

  • Addition of Starting Material: Slowly add 53.6 g of 2'-methylacetophenone to the cooled sulfuric acid while maintaining the temperature at -10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 32 mL of 70% nitric acid to 48 mL of concentrated sulfuric acid. Cool this mixture.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2'-methylacetophenone in sulfuric acid, ensuring the reaction temperature is maintained between -9 °C and 0 °C. Stir the reaction mixture for 2.5 hours within this temperature range.

  • Work-up: Pour the reaction mixture over 800 g of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing: Wash the organic phase sequentially with water, a saturated sodium carbonate solution, water again, and finally with brine.

  • Drying and Isolation: Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: The crude oil can be crystallized from 95% ethanol to yield the final product. Further recrystallization from hexane can be performed to achieve higher purity.[3] The melting point of the purified product is reported to be around 53-55 °C.[2][3]

Causality in Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the reaction rate, thus ensuring higher selectivity for the desired mononitro product.

  • Sulfuric Acid as a Catalyst and Solvent: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the reactants.

  • Aqueous Work-up and Neutralization: Pouring the reaction mixture into ice water quenches the reaction and precipitates the organic product. The subsequent washing with sodium carbonate solution neutralizes any remaining acids.

Alternative Synthetic Route: Friedel-Crafts Acylation of 4-Nitrotoluene

An alternative approach involves the Friedel-Crafts acylation of 4-nitrotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

Friedel_Crafts_Acylation Start 4-Nitrotoluene Product This compound Start->Product Acylation Reagents CH₃COCl / AlCl₃ Reagents->Start

Caption: Friedel-Crafts acylation of 4-nitrotoluene.

In this electrophilic aromatic substitution, the methyl group is an ortho-, para-director, while the nitro group is a strong deactivating meta-director. The acylation will preferentially occur at the position that is ortho to the activating methyl group and meta to the deactivating nitro group, leading to the desired product.

General Experimental Protocol (Adapted): [6]

  • Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.

  • Addition of Substrate: Add 4-nitrotoluene to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Self-Validating System: The success of this synthesis is validated by the distinct physical properties of the product (melting point) and its spectroscopic characterization, which should match the expected data for this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - A singlet for the acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm.- A singlet for the aromatic methyl protons (Ar-CH₃) around δ 2.4-2.6 ppm.- A set of aromatic protons in the δ 7.5-8.5 ppm region, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
¹³C NMR - A signal for the acetyl methyl carbon around δ 25-30 ppm.- A signal for the aromatic methyl carbon around δ 20-25 ppm.- A signal for the ketone carbonyl carbon (C=O) in the range of δ 195-205 ppm.- Aromatic carbon signals between δ 120-150 ppm.
IR (Infrared) - A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.- Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-H stretching bands for the methyl and aromatic protons.
MS (Mass Spec.) - A molecular ion peak (M⁺) at m/z = 179.- A prominent fragment ion corresponding to the loss of a methyl group (M-15) at m/z = 164.- A fragment ion corresponding to the acetyl cation (CH₃CO⁺) at m/z = 43.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block primarily due to the reactivity of its nitro and acetyl groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic media, or catalytic hydrogenation. This transformation yields 1-(5-amino-2-methylphenyl)ethanone, a key precursor for the synthesis of various heterocyclic scaffolds.[7]

Reduction_to_Amine Start This compound Product 1-(5-Amino-2-methylphenyl)ethanone Start->Product Reduction Reagents SnCl₂·2H₂O / EtOH Reagents->Start

Caption: Reduction of the nitro group to form the corresponding amine.

Synthesis of Quinolines via Friedländer Annulation

The resulting 1-(5-amino-2-methylphenyl)ethanone is a valuable substrate for the Friedländer annulation, a classic method for synthesizing quinolines. This involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, such as another ketone, in the presence of a base or acid catalyst.[7]

Step-by-Step Experimental Protocol for Quinoline Synthesis: [7]

  • Reaction Setup: In a round-bottom flask, combine 1.49 g (10 mmol) of 1-(2-Amino-5-methylphenyl)ethanone and 1.20 g (10 mmol) of acetophenone.

  • Addition of Reagents: Add 20 mL of ethanol to the flask, followed by 0.5 mL of a 10 M aqueous solution of potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.

Potential Applications in the Synthesis of Other Heterocycles

The presence of both an acetyl and a nitro (or amino) group on the aromatic ring makes this compound a precursor for the synthesis of other important heterocyclic systems, such as benzodiazepines and various fused-ring structures.[8]

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential for toxicity and as energetic materials.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and strong oxidizing agents.

Hazard Statements (based on similar compounds): [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (based on similar compounds): [2]

  • P261: Avoid breathing dust.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: A specific Safety Data Sheet (SDS) for CAS number 58966-27-1 should be consulted for detailed and up-to-date safety information.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its preparation via the nitration of 2'-methylacetophenone is a well-established and regioselective process. The true value of this compound lies in its potential for further functionalization, particularly the reduction of the nitro group to an amine, which opens up a plethora of synthetic possibilities for the construction of medicinally relevant heterocyclic scaffolds such as quinolines. This technical guide provides a solid foundation for researchers to understand and utilize this versatile building block in their synthetic endeavors.

References

  • (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Preparation of 2'-methyl-5'-nitro-acetophenone. PrepChem.com. Available at: [Link]

  • Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. Available at: [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • 1-(2-Amino-5-nitrophenyl)ethanone | C8H8N2O3 | CID 11252333. PubChem. Available at: [Link]

  • Friedel-Crafts Acylation of Toluene. Scribd. Available at: [Link]

  • Ethanone, 1-(2-nitrophenyl)-. NIST WebBook. Available at: [Link]

  • Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). Cheméo. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. Available at: [Link]

Sources

A Technical Guide to 1-(2-Methyl-5-nitrophenyl)ethanone: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methyl-5-nitrophenyl)ethanone (CAS No. 58966-27-1), a key nitroaromatic ketone intermediate. The document details its fundamental physicochemical properties, with a specific focus on the precise determination of its molecular weight. A robust, representative synthetic protocol via nitration of 2'-methylacetophenone is presented, followed by a thorough discussion of standard analytical techniques required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize nitroaromatic compounds as building blocks in the synthesis of complex chemical entities and active pharmaceutical ingredients (APIs).

Introduction

Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and provides a synthetic handle for further transformations, most commonly reduction to an amine. This compound is a prime example of such a scaffold, combining the reactive potential of the nitro group with the ketone functionality, making it a valuable intermediate.

Accurate characterization, beginning with the fundamental property of molecular weight, is paramount to ensuring the identity, purity, and stoichiometric integrity of starting materials in any multi-step synthesis. This guide provides the foundational data and methodologies required to confidently handle and verify this compound in a research and development setting.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity begins with its structural and fundamental properties. The key identifiers and properties for this compound are summarized below.

Chemical Structure

The chemical structure of this compound consists of an acetophenone core substituted with a methyl group at the ortho position (C2) and a nitro group at the meta position (C5) relative to the acetyl group.

Caption: Chemical structure of this compound.

Molecular Weight and Formula

The molecular weight is a critical parameter for all stoichiometric calculations. It is important to distinguish between the average molecular weight (calculated using the natural isotopic abundance of elements) and the monoisotopic or exact mass (calculated using the mass of the most abundant isotope of each element). The former is used for bulk chemical reactions, while the latter is crucial for high-resolution mass spectrometry.

ParameterValueSource
Molecular Formula C₉H₉NO₃[1]
Average Molecular Weight 179.17 g/mol [1]
Exact Mass 179.058243 g/mol [1]
Physicochemical Data

A summary of key properties is provided in the table below.

PropertyValue / IdentifierSource
CAS Number 58966-27-1[1]
IUPAC Name This compound[1]
Synonyms 2'-Methyl-5'-nitroacetophenone, 1-Acetyl-2-methyl-5-nitrobenzene[1]
Appearance Expected to be a yellow or off-white solid(Inferred)
DSSTox ID DTXSID10608773[1]

Synthesis and Purification Workflow

While various synthetic routes may exist, a common and reliable method for preparing this compound is the regioselective nitration of 2'-methylacetophenone. The methyl and acetyl groups are ortho, para-directing; however, the steric hindrance from the ortho-methyl group favors nitration at the para-position (C5) relative to the methyl group.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G start Start: 2'-Methylacetophenone & Acetic Anhydride step1 Step 1: Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Maintain 0-5 °C step2 Step 2: Slow Addition Add nitrating mixture to substrate Maintain T < 10 °C start->step2 Substrate Solution step1->step2 Nitrating Agent step3 Step 3: Reaction Quench Pour mixture onto crushed ice step2->step3 Reaction Completion step4 Step 4: Product Isolation Collect crude solid by vacuum filtration Wash with cold water step3->step4 Precipitation step5 Step 5: Purification Recrystallize from ethanol/water step4->step5 Crude Product end End Product: This compound step5->end Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard nitration of activated aromatic rings.[2]

Materials:

  • 2'-Methylacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Acetic Anhydride

  • Crushed Ice

  • Ethanol

Procedure:

  • Prepare Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2'-methylacetophenone (1 eq.) in acetic anhydride (2-3 volumes). Cool the flask in an ice-salt bath to 0-5 °C.

  • Prepare Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq.) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution via the dropping funnel. Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. The temperature must be carefully maintained below 10 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quench: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form. Causality: Quenching on ice serves to stop the reaction and precipitate the less polar organic product from the highly polar acidic aqueous mixture.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (~40-50 °C).

Experimental Protocol: Purification
  • Recrystallization: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: Slowly add hot water to the ethanol solution until it becomes slightly turbid (the cloud point).

  • Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry to a constant weight.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry directly confirms the molecular weight of the compound.

  • Expected M/z: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the exact mass, approximately 179.06.[1]

  • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key groups. A prominent peak at m/z 164 would indicate the loss of a methyl group ([M-15]⁺). A peak at m/z 133 would correspond to the loss of the nitro group ([M-46]⁺). The base peak is often the acetyl cation at m/z 43 ([CH₃CO]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks from the methyl groups will appear just below 3000 cm⁻¹ (~2950-2850 cm⁻¹).

  • Carbonyl (C=O) Stretch: A strong, sharp absorption is expected in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone.[3]

  • Nitro (N-O) Stretch: Two strong absorptions are characteristic of the NO₂ group: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[3]

  • Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Acetyl Protons (3H): A singlet is expected around δ 2.5-2.7 ppm.

    • Aromatic Methyl Protons (3H): A singlet is expected around δ 2.4-2.6 ppm.

    • Aromatic Protons (3H): The three protons on the ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct signals (e.g., a doublet, a singlet-like signal, and another doublet) reflecting their unique electronic environments. The proton ortho to the nitro group will be the most downfield (highest ppm).

  • ¹³C NMR:

    • Carbonyl Carbon: Expected around δ 195-200 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the δ 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.

    • Methyl Carbons: The two methyl carbons will appear in the upfield region (δ 20-30 ppm).

Applications and Biological Context

Role as a Synthetic Intermediate

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the ability to chemically modify its two functional groups independently or sequentially. The most common and powerful transformation is the reduction of the nitro group to an amine, yielding 1-(5-amino-2-methylphenyl)ethanone. This resulting aminoketone is a classic precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For example, related aminophenones are used in the synthesis of quinolines and benzodiazepines.[4][5]

Biological Relevance of Nitroaromatic Compounds

While the target molecule itself may not have direct biological activity, the nitroaromatic class is significant in pharmacology and toxicology. Many nitroaromatic drugs, such as metronidazole and nitazoxanide, act as prodrugs.[6] Their efficacy relies on the in-vivo reduction of the nitro group by microbial or parasitic enzymes (e.g., PFOR enzyme) to generate radical species that are toxic to the target pathogen.[6]

Conversely, the metabolism of nitroaromatic compounds in mammals can lead to toxic intermediates. The reduction of the nitro group can produce nitroso and hydroxylamine species, which can bind to cellular macromolecules.[7] Understanding these metabolic pathways is critical in drug development to assess potential toxicity.

Representative Metabolic Pathway: Nitroreduction

The primary metabolic transformation for nitroaromatic compounds is reduction. This can occur via enzymatic pathways in the liver or by gut microbiota.[7][8] The pathway transforms the parent compound into a more polar amine, facilitating excretion.

G A This compound (Parent Compound) B Nitroso Intermediate A->B Nitroreductase +2e⁻, +2H⁺ C Hydroxylamine Intermediate B->C Reductase +2e⁻, +2H⁺ D 1-(5-Amino-2-methylphenyl)ethanone (Final Metabolite) C->D Reductase +2e⁻, +2H⁺

Caption: A simplified metabolic pathway showing the stepwise reduction of the nitro group.

Conclusion

This compound is a well-defined chemical intermediate with a molecular weight of 179.17 g/mol . Its synthesis via nitration of 2'-methylacetophenone is a standard and scalable laboratory procedure. Proper characterization using a suite of analytical techniques including MS, IR, and NMR is essential to confirm its structure and ensure its purity before use in subsequent synthetic steps. As a precursor to amino-ketones and other derivatives, it holds significant potential for applications in the synthesis of heterocyclic scaffolds relevant to the pharmaceutical and chemical industries.

References

  • Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. Available at: [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available at: [Link]

  • Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

  • ResearchGate. Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

  • Defense Technical Information Center. Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Available at: [Link]

  • National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(2-nitrophenyl)-. Available at: [Link]

  • ASM Journals. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

  • YouTube. Ketone Metabolism. Available at: [Link]

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Friedel-Crafts acylation of 4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Friedel-Crafts Acylation of 4-Nitrotoluene

Abstract

The is a pivotal reaction in organic synthesis, serving as a gateway to a diverse array of functionalized aromatic ketones. These products are critical intermediates in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides a comprehensive technical overview of this reaction, intended for researchers, scientists, and professionals in drug development. It delves into the underlying mechanistic principles, offers detailed experimental protocols, addresses common challenges, and outlines strategies for process optimization. By integrating theoretical knowledge with practical, field-proven insights, this document aims to serve as an authoritative resource for the successful execution and application of this important chemical transformation.

Introduction: Strategic Importance in Synthesis

The introduction of an acyl group onto an aromatic nucleus via Friedel-Crafts acylation is a fundamental tool for carbon-carbon bond formation. When applied to a substituted substrate like 4-nitrotoluene, the reaction's complexity and utility increase significantly. The substrate itself presents an interesting electronic dichotomy: an electron-donating, activating methyl group and a strongly electron-withdrawing, deactivating nitro group. This electronic tension governs the regiochemical outcome and the reactivity of the aromatic ring, making a deep understanding of the reaction's nuances essential for synthetic chemists. The resulting acyl-nitrotoluene products are versatile precursors, enabling subsequent modifications of the nitro group (e.g., reduction to an amine) and the acyl moiety (e.g., oxidation, reduction, or elaboration), thus opening pathways to complex molecular architectures.

Mechanistic Deep Dive: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three primary stages, each with critical parameters influencing the overall efficiency and outcome.

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the formation of a potent electrophile, the acylium ion (R-C≡O⁺). This is typically achieved by the reaction of an acylating agent (commonly an acyl chloride or acid anhydride) with a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most traditional and robust choice.

The Lewis acid coordinates to the halogen of the acyl halide, polarizing the carbon-halogen bond and facilitating its cleavage.[1] This generates the resonance-stabilized acylium ion, which serves as the active electrophile in the reaction.[1] Unlike the analogous Friedel-Crafts alkylation, the acylium ion is not prone to rearrangement due to this resonance stabilization.[2][3]

Acylium_Formation cluster_products Products RCOCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ Complex RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium R-C≡O⁺ Complex->Acylium AlCl4 AlCl₄⁻ Electrophilic_Attack cluster_workflow Reaction Pathway Nitrotoluene 4-Nitrotoluene SigmaComplex Sigma Complex (Arenium Ion) Nitrotoluene->SigmaComplex + Acylium Ion AcyliumIon R-C≡O⁺ Product 2-Acyl-4-nitrotoluene SigmaComplex->Product - H⁺

Caption: Pathway from reactants to product via the sigma complex.

Deprotonation and Catalyst Complexation

In the final step, a weak base, typically the AlCl₄⁻ formed in the initial step, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the acylated product.

Crucially, the product, an aryl ketone, is a Lewis base. It will readily coordinate with the strong Lewis acid catalyst (AlCl₃). [2]This forms a stable complex that deactivates the product towards further acylation and effectively sequesters the catalyst. [4][5]For this reason, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, as it is consumed during the reaction. [2][5]The final product is liberated from this complex during aqueous workup.

Experimental Protocol and Process Optimization

A successful hinges on meticulous attention to experimental detail, particularly the exclusion of moisture and precise control of reaction parameters.

Reagents and Equipment
Parameter Recommendation/Choice Rationale
Acylating Agent Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)Acetyl chloride is more reactive; acetic anhydride is safer and more economical.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Most effective Lewis acid for this transformation. Must be of high purity and handled under inert conditions.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)Must be inert to the reaction conditions and capable of dissolving reactants. DCM is a common choice.
Stoichiometry 4-Nitrotoluene:Acylating Agent:AlCl₃ ≈ 1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst ensures complete consumption of the starting material.
Glassware Flame-dried or oven-driedEssential to prevent hydrolysis of the AlCl₃ catalyst, which would quench the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction vessel.
Step-by-Step Experimental Workflow
  • Inert Atmosphere Setup: Assemble a three-necked, round-bottom flask, previously flame-dried under vacuum, equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a gas bubbler or drying tube. Maintain a positive pressure of nitrogen or argon.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq.) and the anhydrous solvent (e.g., DCM). Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-nitrotoluene (1.0 eq.) in the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Once the reaction is complete, cool the mixture back to 0 °C and very cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and dissolves inorganic salts.

  • Workup and Isolation: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.

Challenges and Troubleshooting

Challenge Cause Solution
Low or No Reactivity Deactivation by the -NO₂ group; Inactive catalyst.Use slightly elevated temperatures (e.g., 40 °C) after initial addition; Ensure AlCl₃ is fresh and anhydrous.
Poor Regioselectivity High reaction temperatures.Maintain strict temperature control, especially during the addition phase.
Formation of Byproducts Presence of moisture; Impure reagents.Use rigorously dried glassware, solvents, and high-purity reagents.
Difficult Workup Incomplete hydrolysis of aluminum salts.Ensure a sufficient amount of ice and acid is used for the quench; stir vigorously.

Safety Considerations

  • Reagents: Aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Reaction: The reaction evolves HCl gas, which is corrosive and toxic. The gas outlet must be connected to a trap (e.g., a sodium hydroxide solution) to neutralize the effluent.

  • Quench: The quenching process is highly exothermic and involves the release of gas. It must be performed slowly and with caution in an ice bath.

Conclusion

The is a robust and reliable method for the synthesis of 2-acyl-4-nitrotoluenes. Success is predicated on a solid understanding of the electrophilic aromatic substitution mechanism and meticulous control over experimental conditions, particularly the exclusion of moisture. The strong directing effects of the methyl and nitro groups provide a high degree of regiochemical control, making this reaction a valuable and predictable tool in the synthetic chemist's arsenal. By adhering to the principles and protocols outlined in this guide, researchers can confidently leverage this reaction to build complex molecular frameworks for a wide range of applications in science and industry.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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An In-Depth Technical Guide to the Regioselective Nitration of o-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the nitration of o-methylacetophenone, a cornerstone reaction for the synthesis of valuable chemical intermediates. Nitrated acetophenone derivatives are crucial precursors in the development of pharmaceuticals and fine chemicals.[1] This document navigates the theoretical underpinnings of the reaction, focusing on the mechanistic principles of electrophilic aromatic substitution and the nuanced interplay of substituent directing effects that govern regioselectivity. We present a field-proven, step-by-step experimental protocol for the targeted synthesis of 2'-methyl-5'-nitroacetophenone, emphasizing the causality behind critical process parameters. The guide further details methods for product isolation, purification, and characterization, alongside a crucial overview of safety and hazard management. This document is intended for researchers, chemists, and drug development professionals seeking a blend of theoretical depth and practical, actionable insights.

Theoretical Framework: Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The outcome of the reaction on a substituted benzene, such as o-methylacetophenone, is critically dependent on the electronic nature of the existing substituents, which control both the rate of reaction and the position of the incoming electrophile.

The Mechanism of Electrophilic Aromatic Nitration

The nitration of aromatic compounds is most commonly achieved using a "mixed acid" solution of concentrated nitric acid and sulfuric acid.[2] Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.

The mechanism proceeds in three distinct steps:

  • Generation of the Electrophile: Formation of the nitronium ion.

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (typically H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity to the ring and yielding the nitroaromatic product.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Aromatic o-Methylacetophenone Sigma Arenium Ion (Sigma Complex) Aromatic->Sigma + NO₂⁺ Product Nitrated Product Sigma->Product + HSO₄⁻ - H₂SO₄ HSO4_2 HSO₄⁻ H2SO4_2 H₂SO₄

Caption: General mechanism of electrophilic aromatic nitration.

Competing Directing Effects in o-Methylacetophenone

The regioselectivity of the nitration of o-methylacetophenone is a complex outcome dictated by the competing electronic and steric influences of the two substituents: the methyl group (-CH₃) and the acetyl group (-COCH₃).

  • Methyl Group (-CH₃): This is an alkyl group that acts as an electron-donating group (EDG) through an inductive effect (+I).[3] It is considered an activating group , making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4] EDGs are ortho-, para-directors , meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

  • Acetyl Group (-COCH₃): This is a carbonyl-containing group that acts as a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects.[5] It is a deactivating group , making the ring less reactive.[4] Deactivating groups (with the exception of halogens) are meta-directors .[6]

In o-methylacetophenone (1-acetyl-2-methylbenzene), the directing effects are as follows:

  • The acetyl group at C1 deactivates the ring and directs incoming electrophiles to the meta positions: C3 and C5 .

  • The methyl group at C2 activates the ring and directs incoming electrophiles to the ortho and para positions: C3 and C5 . (The other ortho position, C1, is already substituted).

Crucially, both groups direct the incoming nitro group to the same positions: C3 and C5. The activating effect of the methyl group is generally stronger than the deactivating effect of the acetyl group in determining the position of substitution.[7] Between the two possible positions, substitution at C5 is sterically less hindered than at C3 (which is situated between the two existing substituents) and is para to the strongly directing methyl group. Therefore, the major product is 2-methyl-5-nitroacetophenone .

Caption: Competing directing effects in the nitration of o-methylacetophenone.

Experimental Protocol: Synthesis of 2'-Methyl-5'-nitroacetophenone

This protocol is adapted from established procedures and is designed to favor the formation of the 5-nitro isomer.[8] The core principle is the slow addition of the nitrating agent to the substrate solution at a strictly controlled low temperature to manage the highly exothermic nature of the reaction.[9][10]

Materials and Equipment
Reagents & SolventsEquipment
o-MethylacetophenoneThree-neck round-bottom flask (250 mL)
Concentrated Sulfuric Acid (H₂SO₄, 98%)Mechanical stirrer
Concentrated Nitric Acid (HNO₃, 70%)Dropping funnel (100 mL)
Diethyl EtherLow-temperature thermometer (-20°C to 100°C)
Saturated Sodium Carbonate (Na₂CO₃) solutionIce-salt bath or cryocooler
Anhydrous Magnesium Sulfate (MgSO₄)Separatory funnel (500 mL)
95% EthanolBüchner funnel and filter flask
Crushed IceRotary evaporator
Step-by-Step Methodology
  • Preparation of Substrate Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer and a low-temperature thermometer, add 120 mL of concentrated sulfuric acid. Begin stirring and cool the acid to -10°C using an ice-salt bath.

  • Substrate Addition: Slowly add 53.6 g of o-methylacetophenone to the cold, stirred sulfuric acid via a dropping funnel. Maintain the temperature at or below -10°C throughout the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 32 mL of 70% nitric acid to 48 mL of concentrated sulfuric acid. This addition should be done slowly in an ice bath to dissipate heat.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the cold substrate solution over a period of at least 30-40 minutes.[11] It is critical to maintain the internal reaction temperature between -9°C and 0°C.[8] Vigorous stirring is essential to ensure proper mixing and prevent localized heating.[11]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the cold bath for an additional 2.5 hours, ensuring the temperature remains between -9°C and 0°C.[8]

  • Quenching: Carefully pour the reaction mixture onto a large beaker containing approximately 800 g of crushed ice with vigorous stirring. A yellow solid or oil should precipitate.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated Na₂CO₃ solution (2 x 100 mL, to neutralize residual acid), water (100 mL), and finally a saturated brine solution (100 mL).[8]

  • Drying and Solvent Removal: Dry the ether solution over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. This will yield the crude product as a pale yellow oil or solid.[8]

  • Purification: Purify the crude product by recrystallization from 95% ethanol to yield 2'-methyl-5'-nitroacetophenone as a solid.[8]

Caption: Experimental workflow for the synthesis of 2'-methyl-5'-nitroacetophenone.

Critical Parameters and Rationale
ParameterRecommended ConditionRationale & Justification
Temperature -10°C to 0°CNitration is a highly exothermic reaction.[9] Low temperatures are essential to prevent runaway reactions, minimize the formation of byproducts (e.g., dinitrated products), and control the reaction rate.[5][11]
Reagent Addition Slow, dropwisePrevents dangerous temperature spikes and localized overheating, which can lead to decomposition and reduced yield.[10]
Stirring Vigorous, efficientEnsures thermal and reactant homogeneity, which is critical for achieving consistent results and preventing side reactions.[11]
Acid Catalyst Conc. H₂SO₄Acts as a catalyst and a dehydrating agent to generate the highly reactive nitronium ion (NO₂⁺) electrophile.[12]
Quenching Pouring onto iceRapidly stops the reaction by diluting the acid and dissipating heat, causing the organic product to precipitate from the aqueous solution.[9]

Product Purification and Characterization

Purification Strategy

The primary method for purifying the solid 2'-methyl-5'-nitroacetophenone is recrystallization . Ethanol is a suitable solvent as the product's solubility is significantly higher in hot ethanol than in cold ethanol.[8] If the reaction yields a mixture of isomers, purification can be challenging due to their similar polarities.[13] In such cases, fractional recrystallization or column chromatography may be necessary.

Structural Characterization

Confirmation of the product's identity and purity is typically achieved through spectroscopic methods.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the ring methyl protons. The substitution pattern can be confirmed by the splitting patterns (coupling constants) of the remaining aromatic protons.

    • ¹³C NMR: The carbon NMR will show a characteristic downfield shift for the carbonyl carbon and distinct signals for the aromatic carbons, including the one bonded to the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₉H₉NO₃, M.W. = 179.17 g/mol ). The fragmentation pattern can provide further structural evidence.

Safety and Hazard Management

Aromatic nitration is a potentially hazardous procedure that must be conducted with strict adherence to safety protocols.[15]

  • Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[15] They are also strong oxidizing agents.

  • Reaction Hazards: The reaction is highly exothermic and has the potential for thermal runaway if cooling is insufficient or reagents are added too quickly.[16] This can lead to a rapid increase in temperature and pressure.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[15]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[15] An ice bath must be readily available and monitored throughout the reaction.

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) on hand.

Conclusion

The nitration of o-methylacetophenone is a classic illustration of how substituent effects are harnessed to achieve regioselective synthesis. By understanding the competing directing influences of the activating methyl group and the deactivating acetyl group, one can predict and experimentally confirm that the reaction preferentially yields 2'-methyl-5'-nitroacetophenone. The successful execution of this synthesis is critically dependent on rigorous temperature control and the slow, methodical addition of reagents. The resulting product serves as a versatile building block for more complex molecules in the pharmaceutical and chemical industries, underscoring the importance of mastering this fundamental aromatic substitution reaction.

References

  • Corson, B. B., & Hazen, R. K. (1930). m-NITROACETOPHENONE. Organic Syntheses, 10, 74. DOI: 10.15227/orgsyn.010.0074. Retrieved from [Link]

  • Tibhe, J., Sharma, Y., Joshi, R. A., Joshi, R. R., & Kulkarni, A. A. (2015). Discontinuous two step flow synthesis of m-aminoacetophenone. Green Processing and Synthesis, 4(4), 279-287. DOI: 10.1515/gps-2014-0043. Retrieved from [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved from [Link]

  • Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2014). Continuous Two Step Flow Synthesis of M-AMNOACETOPHENONE. US Patent Application Publication No. US 2014/0243556 A1.
  • Che mistry. (2023). Electrophilic substitution reaction of acetophenone| Nitration. YouTube. Retrieved from [Link]

  • Automate.video. (n.d.). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2'-methyl-5'-nitro-acetophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Talking About The Science. (n.d.). AROMATIC SUBSTITUTION REACTIONS.
  • AIChE. (2007). Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE 2007 Spring Meeting Proceedings. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methyl-5-nitrophenyl)ethanone, a substituted aromatic ketone, serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, characterized by an acetyl group, a methyl group, and a nitro group on a benzene ring, presents a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure its identity, purity, and for monitoring reaction progress. This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation of the spectra is grounded in fundamental principles and supported by comparative data from analogous compounds.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic behavior. The presence of a carbonyl group (C=O) from the ethanone moiety, a nitro group (-NO₂), and a methyl group (-CH₃) on the aromatic ring leads to characteristic signals in various spectroscopic techniques. The relative positions of these substituents (ortho-methyl and meta-nitro to the acetyl group) create a specific pattern of aromatic proton and carbon signals in NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of the bond type and its chemical environment.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for obtaining the IR spectrum of a solid sample like this compound involves the use of a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the crystalline solid is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The choice of the ATR method is advantageous as it requires minimal sample preparation and is non-destructive.

Predicted IR Data and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for this compound, with interpretations based on the analysis of related compounds.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3100-3000MediumAromatic C-H StretchThis region is typical for the C-H stretching vibrations of the benzene ring.
~2950-2850Medium-WeakAliphatic C-H StretchThese bands are attributed to the symmetric and asymmetric stretching vibrations of the methyl groups (both the acetyl and the ring methyl).
~1700StrongC=O Stretch (Ketone)The strong absorption is characteristic of the carbonyl group. Its position is influenced by conjugation with the aromatic ring. For comparison, acetophenone exhibits a C=O stretch around 1685 cm⁻¹. The presence of an electron-withdrawing nitro group can slightly shift this frequency.
~1600, ~1475Medium-WeakC=C Stretch (Aromatic)These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1530StrongAsymmetric NO₂ StretchAromatic nitro compounds typically show a strong asymmetric stretching vibration in this region.
~1350StrongSymmetric NO₂ StretchThis is the corresponding symmetric stretching vibration for the nitro group, which is also a strong and characteristic band.

Causality in Spectral Features: The strong intensity of the C=O and NO₂ stretching bands is a direct consequence of the large change in dipole moment during these vibrations, a principle rooted in the quantum mechanical selection rules for IR spectroscopy. The positions of the NO₂ stretches are particularly diagnostic for nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: The sample is placed in a high-field NMR spectrometer. A standard one-pulse experiment is typically sufficient to obtain a high-quality spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. A proton-decoupled experiment is usually performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances. CDCl₃ is a common choice for its relatively simple residual solvent peak.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.3d1HH-6This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It appears as a doublet due to coupling with H-4.
~8.0dd1HH-4This proton is para to the methyl group and ortho to the nitro group. It is deshielded by the nitro group and the carbonyl group. It appears as a doublet of doublets due to coupling with H-3 and H-6.
~7.5d1HH-3This proton is ortho to the acetyl group and meta to the nitro group. It appears as a doublet due to coupling with H-4.
~2.7s3H-C(O)CH₃The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group and typically appear as a singlet in this region. In acetophenone, this signal is around 2.6 ppm.
~2.5s3HAr-CH₃The protons of the methyl group attached to the aromatic ring appear as a singlet. Its chemical shift is influenced by its position on the ring.

Logical Relationships in ¹H NMR:

G M [M]⁺• (m/z 179) M_minus_CH3 [M - CH₃]⁺ (m/z 164) M->M_minus_CH3 - •CH₃ Acylium [CH₃CO]⁺ (m/z 43) M->Acylium - •C₇H₆NO₂ Tropylium [C₇H₇]⁺ (m/z 91) M_minus_CH3->Tropylium - CO, - NO₂ M_minus_NO2 [M - NO₂]⁺•

Sources

1H NMR spectrum of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methyl-5-nitrophenyl)ethanone

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure. For researchers and professionals in drug development and materials science, the ability to accurately interpret complex NMR spectra is paramount for structural elucidation and purity assessment. This guide offers a detailed analysis of the ¹H NMR spectrum of this compound, a trisubstituted aromatic ketone. By dissecting the electronic effects of its constituent functional groups, we will predict and interpret the chemical shifts, multiplicity patterns, and coupling constants, providing a masterclass in spectral analysis. This document is structured not as a rigid template, but as a logical journey from molecular architecture to the resulting spectroscopic fingerprint, grounded in authoritative principles.

Molecular Architecture and Proton Environments

The structure of this compound presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The molecule features three distinct functional groups attached to a benzene ring: an acetyl group (-COCH₃), a methyl group (-CH₃), and a nitro group (-NO₂).

  • Acetyl Group (ethanone): This is a moderately electron-withdrawing group through both resonance and induction, causing a deshielding effect on nearby protons.[1]

  • Methyl Group: An electron-donating group via induction, which results in a shielding effect, pushing proton signals upfield.

  • Nitro Group: A powerful electron-withdrawing group due to strong resonance and inductive effects. It is highly deshielding, significantly shifting ortho and para protons downfield.[1][2]

These substituents create distinct electronic environments for the five sets of chemically non-equivalent protons in the molecule, which we will label Ha through He for clarity.

Caption: Structure of this compound with proton assignments.

Predicted ¹H NMR Spectral Parameters: A Quantitative Analysis

The combination of substituent effects allows for a robust prediction of the ¹H NMR spectrum. Each proton's chemical shift is determined by its proximity to the electron-donating and electron-withdrawing groups. The spin-spin coupling interactions arise from through-bond magnetic influences of neighboring, non-equivalent protons.[3][4]

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hc ~8.4 - 8.61Hd (doublet)Jmeta ≈ 2-3 HzOrtho to the strongly electron-withdrawing NO₂ group and meta to the acetyl group, resulting in the most deshielded aromatic proton. Coupled only to Hb via a weak meta-coupling.[5]
Hb ~8.2 - 8.41Hdd (doublet of doublets)Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 HzOrtho to the NO₂ group and meta to the methyl group. It experiences strong deshielding. Coupled to both Ha (ortho) and Hc (meta).[6][7]
Ha ~7.4 - 7.61Hd (doublet)Jortho ≈ 7-10 HzOrtho to the electron-donating methyl group and meta to the NO₂ group, making it the most shielded (upfield) aromatic proton. Coupled only to Hb (ortho).[6]
He ~2.6 - 2.73Hs (singlet)N/AProtons of the acetyl methyl group, deshielded by the adjacent carbonyl. No adjacent protons result in a singlet.[8][9]
Hd ~2.5 - 2.63Hs (singlet)N/AProtons of the ring-bound methyl group. Less deshielded than the acetyl methyl. No adjacent protons result in a singlet.[10]

Detailed Spectral Interpretation

The Aromatic Region (δ 7.4 - 8.6 ppm)

The aromatic region of the spectrum is the most informative for confirming the substitution pattern. Three distinct signals are expected, each integrating to one proton.

  • The Downfield Doublet (Hc): The proton at position 6 is flanked by the two most powerful electron-withdrawing groups, placing it in the most electron-poor environment. Its signal will appear furthest downfield. It has only one neighboring proton, Hb, at a meta position, resulting in a narrow doublet with a small coupling constant (Jmeta ≈ 2-3 Hz).[5]

  • The Doublet of Doublets (Hb): The proton at position 4 is coupled to two different protons. The large ortho coupling to Ha (Jortho ≈ 7-10 Hz) splits the signal into a doublet.[6] Each of these peaks is then further split into a smaller doublet by the meta coupling to Hc (Jmeta ≈ 2-3 Hz), yielding the characteristic doublet of doublets pattern.[7]

  • The Upfield Doublet (Ha): The proton at position 3 is most shielded due to its ortho position relative to the electron-donating methyl group. It is coupled only to its ortho neighbor, Hb, resulting in a clean doublet with a large coupling constant (Jortho ≈ 7-10 Hz).

splitting_tree Hb_base Hb Signal (Center) Hb_d1 Hb_base->Hb_d1 Jortho (Ha-Hb) Hb_d2 Hb_base->Hb_d2 Jortho (Ha-Hb) Hb_dd1 Hb_d1->Hb_dd1 Jmeta (Hb-Hc) Hb_dd2 Hb_d1->Hb_dd2 Jmeta (Hb-Hc) Hb_dd3 Hb_d2->Hb_dd3 Jmeta (Hb-Hc) Hb_dd4 Hb_d2->Hb_dd4 Jmeta (Hb-Hc) L1 Hb_dd1->L1 L2 Hb_dd2->L2 L3 Hb_dd3->L3 L4 Hb_dd4->L4

Caption: Splitting tree for the Hb proton, showing a doublet of doublets.

The Aliphatic Region (δ 2.5 - 2.7 ppm)

This region is simpler, containing two sharp singlets, each integrating to three protons.

  • Acetyl Methyl Singlet (He): Found at approximately 2.6-2.7 ppm, this signal corresponds to the methyl protons of the acetyl group. The deshielding influence of the adjacent carbonyl oxygen pulls this signal further downfield compared to a standard alkyl methyl group.[8]

  • Ring Methyl Singlet (Hd): Appearing slightly upfield around 2.5-2.6 ppm, this singlet arises from the methyl group directly attached to the aromatic ring. Its chemical shift is characteristic of aryl-methyl protons.[10]

The absence of splitting for both signals confirms they have no adjacent, non-equivalent protons, which is consistent with the molecular structure.

Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the acquisition of a high-resolution, reliable ¹H NMR spectrum, a validated and systematic protocol is essential. This workflow represents a self-validating system, where each step is designed to maximize data quality.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its low cost and ability to dissolve a wide range of organic compounds.[11]

    • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[12] TMS provides a reference signal at 0.00 ppm.[12]

    • Filtration & Transfer: Vortex the sample until fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Instrument Setup & Calibration:

    • Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent (²H in CDCl₃) to stabilize the magnetic field against drift.[11]

    • Shimming: Perform automated or manual shimming. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is critical for achieving sharp, symmetrical peaks and high resolution.[11]

    • Tuning & Matching: The probe must be tuned to the resonance frequency of ¹H and matched to the correct impedance to ensure maximum signal transmission and sensitivity.

  • Acquisition Parameter Optimization:

    • Pulse Width Calibration: Determine the 90° pulse width. This is the duration of the radiofrequency pulse that rotates the net magnetization vector by 90°. For routine semi-quantitative spectra, a 45° pulse is often a good compromise between signal intensity and relaxation time.[13]

    • Acquisition Time (AT): Set an acquisition time of at least 4 seconds. This allows for sufficient data collection to resolve fine coupling details.[13]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for routine ¹H spectra to allow protons to return to thermal equilibrium between scans.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.[13][14]

  • Data Processing:

    • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.

    • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

    • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate the area under each signal to determine the relative ratio of protons.

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Analyte prep2 Dissolve in 0.7 mL CDCl₃ with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 setup1 Insert & Lock on Deuterium Signal prep3->setup1 setup2 Shim Magnetic Field Homogeneity setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Calibrate Pulse Width setup3->acq1 acq2 Set AT, D1, NS acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate Signals proc3->proc4 final_spectrum final_spectrum proc4->final_spectrum Final Spectrum

Caption: A validated workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex molecular structure. The strong deshielding effects of the nitro and acetyl groups, combined with the shielding effect of the methyl group, create a predictable and highly dispersed pattern in the aromatic region. The characteristic doublet, doublet of doublets, and second doublet, along with two aliphatic singlets, provide an unambiguous spectroscopic signature. By following a rigorous experimental protocol, researchers can obtain high-fidelity data that confirms this structure with confidence, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
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  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products... [Image]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. [Link]

  • The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; ¹H NMR (400 MHz, CDCl₃): δ 7.98....
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  • Michigan State University. (2017, August 28). Basic Practical NMR Concepts.
  • PubMed. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C₆H₆, C₅H₅N and C₅H₅P. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University.
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  • Western University. (n.d.). NMR SAMPLE PREPARATION.
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  • Emory University. (2013, June 22). NMR Experiment Procedure.
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  • Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. [Link]

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13C NMR of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-(2-Methyl-5-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts, a detailed protocol for spectral acquisition, and a workflow for data analysis. By synthesizing foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of complex substituted aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Analysis

This compound is a polysubstituted aromatic ketone whose structural complexity presents a valuable case study for modern spectroscopic techniques. ¹³C NMR spectroscopy is an indispensable tool for organic chemists, offering direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides a signal for each unique carbon environment, making it exceptionally powerful for confirming molecular structure, identifying isomers, and assessing purity.[2]

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2] In a molecule like this compound, the interplay between the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the electron-withdrawing acetyl group creates a distinct and predictable pattern of chemical shifts for the nine unique carbon atoms. This guide will systematically deconstruct these influences to predict and interpret the resulting ¹³C NMR spectrum.

Molecular Structure and Symmetry Considerations

To accurately predict the ¹³C NMR spectrum, we must first analyze the molecule's structure and identify all unique carbon atoms. The structure of this compound lacks any planes of symmetry, meaning every carbon atom is in a chemically distinct environment.[3] Therefore, we anticipate a total of nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

For clarity, the carbon atoms are numbered as follows:

  • Aromatic Carbons: C1, C2, C3, C4, C5, C6

  • Carbonyl Carbon: C7

  • Acetyl Methyl Carbon: C8

  • Ring Methyl Carbon: C9

Predicting ¹³C Chemical Shifts: A First-Principles Approach

The chemical shift (δ) of each carbon is determined by the combined electronic effects of the substituents on the benzene ring. We can estimate the chemical shifts by starting with the baseline value for benzene (128.5 ppm) and applying additive substituent chemical shift (SCS) effects for the acetyl, methyl, and nitro groups.

  • Acetyl Group (-COCH₃): This is an electron-withdrawing group that deactivates the ring. It strongly deshields the carbonyl carbon (C7) and the ipso-carbon (C1). The carbonyl carbon of a ketone typically appears far downfield, in the range of 205-220 ppm.[4] The methyl carbon of the acetyl group (C8) is found in the typical aliphatic region.[5]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing and deactivating group. It significantly deshields the ipso-carbon (C5) and the carbons ortho and para to it through resonance and inductive effects. The carbon directly attached to a nitro group often presents a challenge in detection due to long relaxation times and potential coupling to the quadrupolar ¹⁴N nucleus, resulting in a weak or broad signal.[6]

  • Methyl Group (-CH₃): This is an electron-donating group that activates the ring. It shields the ipso-carbon (C2) and the carbons ortho and para to it. The methyl carbon itself (C9) will appear in the upfield aliphatic region, typically between 10-25 ppm.[7]

Predicted Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges and the known effects of the substituents.[4][8][9]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (C=O) 195 - 205Ketone carbonyl carbon, strongly deshielded by the attached oxygen atom.[4]
**C5 (C-NO₂) **145 - 155Aromatic quaternary carbon, strongly deshielded by the electron-withdrawing nitro group.[10] Signal may be weak.[6]
C1 138 - 145Aromatic quaternary carbon, deshielded by the attached acetyl group.
C2 135 - 142Aromatic quaternary carbon, influenced by both the adjacent acetyl group and the attached electron-donating methyl group.
C6 130 - 138Aromatic CH, ortho to the deshielding acetyl group.
C4 125 - 132Aromatic CH, ortho to the strongly deshielding nitro group.
C3 120 - 128Aromatic CH, influenced by meta-positioning to all three substituents.
C8 (-COCH₃) 25 - 35Aliphatic methyl carbon of the acetyl group.[7]
C9 (-CH₃) 15 - 25Aliphatic methyl carbon attached to the aromatic ring.[7]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of a ¹³C NMR spectrum is critically dependent on the experimental parameters. The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging over many scans.[1] The following protocol is a self-validating system designed to produce a high-quality, interpretable spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and for its characteristic solvent signal at ~77.16 ppm, which serves as a convenient internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.

  • Acquisition Parameter Selection (Rationale-Driven):

    • Pulse Program: Select a standard proton-decoupled pulse sequence such as zgdc30 or zgpg30. This program uses a 30° pulse angle and decouples protons during acquisition to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity for protonated carbons.[11]

    • Acquisition Time (AQ): Set to ~1.0-1.5 seconds. This duration determines the digital resolution of the spectrum.

    • Relaxation Delay (D1): Set to 2.0-5.0 seconds. This is a critical parameter. Quaternary carbons, especially C1, C2, and the C-NO₂ (C5), have long spin-lattice relaxation times (T₁).[6] A longer delay ensures these nuclei have sufficient time to relax back to equilibrium between pulses, preventing signal saturation and ensuring they are properly observed.[11]

    • Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise (S/N) ratio. For dilute samples or to clearly resolve weak quaternary carbon signals, several thousand scans may be necessary.[11]

    • Spectral Width (SW): Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all signals, from the upfield methyl groups to the downfield carbonyl carbon, are captured.

Data Processing and Analysis Workflow

The raw data collected by the spectrometer is a Free Induction Decay (FID) signal, which must be mathematically processed to generate the frequency-domain spectrum we interpret.

G cluster_0 Experimental cluster_1 Data Processing cluster_2 Analysis Sample Sample Preparation Acquisition NMR Data Acquisition Sample->Acquisition Insert into Spectrometer FID Raw Data (FID) Acquisition->FID Generate Signal FT Fourier Transform FID->FT Mathematical Conversion Correction Phase & Baseline Correction FT->Correction Spectrum Refinement Spectrum Final ¹³C NMR Spectrum Correction->Spectrum Output Analysis Peak Picking & Assignment Spectrum->Analysis Interpretation

Workflow for ¹³C NMR data acquisition and analysis.
  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: The spectrum is calibrated by setting the CDCl₃ solvent peak to its known chemical shift (~77.16 ppm).

  • Peak Picking and Assignment: Each peak is identified, and its chemical shift is recorded. The final step is to assign each peak to its corresponding carbon atom in the molecule based on the predictions outlined in Section 3. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in definitive assignments.[8]

Conclusion

The ¹³C NMR spectrum of this compound offers a rich dataset for structural verification. A systematic approach, beginning with a theoretical prediction of chemical shifts based on substituent effects, is fundamental to a confident interpretation. The successful acquisition of a high-quality spectrum hinges on the careful selection of experimental parameters, particularly a sufficient relaxation delay to observe the slow-relaxing quaternary carbons. This guide provides the foundational knowledge and a robust experimental framework for researchers to effectively utilize ¹³C NMR spectroscopy in the analysis of this and other complex small molecules, ensuring data integrity and accelerating research and development objectives.

References

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. [Link]

  • 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. (2024). YouTube. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

  • 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (1965). Canadian Science Publishing. [Link]

  • Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. [Link]

  • Why is the carbon marked in red missing in 13C-NMR? (2021). ResearchGate. [Link]

  • Acetyl group content in the lignins determined by 13 C NMR spectra. (n.d.). ResearchGate. [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Acetophenone. (n.d.). SpectraBase. [Link]

  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (1965). Canadian Science Publishing. [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. (1962). Canadian Science Publishing. [Link]

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A Comprehensive Technical Guide to 1-(2-Methyl-5-nitrophenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a technical overview of 1-(2-Methyl-5-nitrophenyl)ethanone, a key chemical intermediate with significant potential in pharmaceutical research and development. This document delves into its commercial availability, critical quality attributes, and practical applications, offering a valuable resource for scientists and professionals in the field.

Introduction to a Versatile Building Block

This compound, with the CAS Number 58966-27-1, is an aromatic ketone characterized by a methyl and a nitro group on the phenyl ring.[1][2] This specific substitution pattern makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents. The presence of the nitro group, which can be readily reduced to an amine, and the ketone functionality, which can undergo a wide range of chemical transformations, are key to its synthetic utility.

Commercial Landscape: Sourcing and Supplier Evaluation

A critical first step in any research or development program is the reliable procurement of starting materials. This compound is available from several commercial suppliers. The choice of supplier should be guided by a thorough evaluation of their documentation, product quality, and reliability.

Table 1: Prominent Commercial Suppliers of this compound

SupplierLocationBusiness TypeNoteworthy Information
HANGZHOU LEAP CHEM CO., LTD.ChinaTraderOffers a wide range of fine chemicals for research and bulk manufacturing.[1]
Neostar United (Changzhou) Industrial Co.ChinaTraderExperienced in providing this product on platforms like ECHEMI.[2]
Hyma Synthesis Pvt. Ltd.IndiaManufacturerISO certified with in-house quality control using GC, HPLC, and NMR.[3]

It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to ensure it meets the required specifications for their intended application.

Quality Control and Analytical Characterization: A Commitment to Scientific Integrity

The purity and impurity profile of a starting material can significantly impact the outcome of a synthetic sequence and the quality of the final product. A self-validating system of protocols is essential to ensure the reliability of experimental results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in chemical reactions.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58966-27-1[1][2]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][2]
Appearance Typically a solidInferred from related compounds
Solubility Soluble in common organic solventsInferred from related compounds
Analytical Methodologies for Purity and Impurity Profiling

A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of this compound and to identify and quantify any impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment. A reverse-phase HPLC method can effectively separate the main component from related substances.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is invaluable for the identification of unknown impurities.

Diagram 1: Quality Control Workflow

cluster_QC Quality Control Workflow Raw_Material Incoming Raw Material This compound CoA_Review Certificate of Analysis Review Raw_Material->CoA_Review Analytical_Testing In-house Analytical Testing (HPLC, NMR, MS) CoA_Review->Analytical_Testing Specification_Check Comparison against Specifications Analytical_Testing->Specification_Check Release Release for Synthesis Specification_Check->Release Meets Specs Reject Rejection/Further Investigation Specification_Check->Reject Does Not Meet Specs

Caption: A typical workflow for the quality control of incoming this compound.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common method involves the nitration of 2-methylacetophenone.[4]

Diagram 2: Synthetic Pathway and Potential Impurities

cluster_synthesis Synthetic Pathway and Potential Impurities Starting_Material 2-Methylacetophenone Nitration Nitration (HNO₃/H₂SO₄) Starting_Material->Nitration Product This compound Nitration->Product Isomeric_Impurity Isomeric Impurities (e.g., 1-(2-Methyl-3-nitrophenyl)ethanone) Nitration->Isomeric_Impurity Over_Nitration Dinitro Impurities Nitration->Over_Nitration Unreacted_SM Unreacted Starting Material Product->Unreacted_SM Contains residual

Caption: A simplified synthetic route and potential process-related impurities.

Applications in Drug Discovery and Development

The true value of this compound lies in its versatility as a synthetic intermediate. The nitro group can be readily reduced to an amine, which then opens up a plethora of synthetic possibilities for the construction of various heterocyclic scaffolds of medicinal importance.

Synthesis of Amino-Substituted Precursors

A key transformation is the reduction of the nitro group to an amine, yielding 1-(5-Amino-2-methylphenyl)ethanone. This amino ketone is a valuable precursor for the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles.

Experimental Protocol: Reduction of this compound

This protocol is adapted from the reduction of a similar nitro compound and serves as a representative procedure.[4]

  • Suspension: In a round-bottom flask, suspend 17.9 g (0.1 mol) of this compound in 100 mL of ethanol.

  • Addition of Reducing Agent: To the suspension, add 35 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 1-(5-Amino-2-methylphenyl)ethanone, which can be further purified by column chromatography or recrystallization.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound was not available, general precautions for aromatic nitro compounds should be followed.[5][6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex molecules in the pharmaceutical industry. A thorough understanding of its commercial availability, quality attributes, and safe handling is essential for its effective use in research and development. The protocols and information presented in this guide provide a solid foundation for scientists and professionals working with this compound.

References

  • Mamedov, I. G., Eichhoff, U., Maharramov, A. M., Bayramov, M. R., & Mamedova, Y. V. (2012). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Central European Journal of Chemistry, 10(1), 241-247.
  • BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.
  • Google Patents. (n.d.). US11279626B2 - Octamethylcyclotetrasiloxane interacts with lithium ions.
  • Angene Chemical. (2021). Safety Data Sheet: 1-(4-Methyl-3-nitrophenyl)ethanone.
  • Google Patents. (n.d.). US9561966B2 - Glycoxy silanes as a source of silica and silicate precipitates.
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
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  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)
  • ChemScene. (2025). Safety Data Sheet: 1-(4-Bromo-3-methylphenyl)ethanone.
  • MICROFERM. (2020).
  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-.
  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-.
  • Fisher Scientific. (2011).
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Methodological & Application

Synthesis of 2-amino-5-methylacetophenone from 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-amino-5-methylacetophenone

A Senior Application Scientist's Guide to the Reduction of 1-(2-Methyl-5-nitrophenyl)ethanone for Pharmaceutical Intermediate Synthesis

Executive Summary

This document provides a comprehensive guide for the chemical synthesis of 2-amino-5-methylacetophenone, a key building block in pharmaceutical research and development. The protocol focuses on the reduction of the nitro-aromatic precursor, this compound. We will dissect the mechanistic underpinnings of this transformation, compare common synthetic strategies, and provide two detailed, field-proven protocols for its execution: catalytic hydrogenation and a metal-acid reduction. This guide is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and analytical validation of the final product.

Introduction: The Strategic Importance of Aminoacetophenones

Substituted aminoacetophenones are privileged scaffolds in medicinal chemistry, serving as versatile intermediates for a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs). The title compound, 2-amino-5-methylacetophenone, is particularly valuable due to its specific substitution pattern, which allows for subsequent derivatization at the amino, acetyl, and aromatic ring positions. Achieving a high-yield, high-purity synthesis of this compound is a critical first step in many drug discovery pipelines. The most direct and common route involves the reduction of its commercially available nitro precursor.

Reaction Overview and Mechanism

The core transformation is the reduction of an aromatic nitro group to a primary amine. This is a six-electron reduction that proceeds through several intermediates.

Caption: General reaction scheme for the synthesis of 2-amino-5-methylacetophenone.

The reduction of a nitroarene (Ar-NO₂) to an aniline (Ar-NH₂) is a well-established process.[1] Mechanistically, the reaction does not occur in a single step but progresses through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[2][3] The choice of reducing agent determines the specific pathway and potential for side-product formation. For instance, under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy or azo compounds.[2] The methods detailed in this guide are selected to ensure the reaction proceeds fully to the desired aniline product.

Strategic Selection of Reduction Methodology

Several methods are available for this transformation, each with distinct advantages and operational considerations. The choice of method often depends on available equipment, scale, and the presence of other functional groups.[1][4]

Method Reducing System Advantages Disadvantages Primary Use Case
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalystHigh yield, clean reaction, easy product isolation (filtration of catalyst).[4][5]Requires specialized pressure equipment; pyrophoric catalysts pose fire risk; potential for dehalogenation if applicable.[6][7]Large-scale synthesis; when metal-free product is critical.
Metal/Acid Reduction Fe / HCl or NH₄ClInexpensive, robust, tolerant of many functional groups, standard laboratory glassware.[4][8][9]Stoichiometric metal waste; workup can be tedious to remove iron salts; strongly acidic conditions.[10]Bench-scale synthesis; when hydrogenation is not feasible.
Metal Salt Reduction SnCl₂ / HClMild conditions, good for sensitive substrates.[4][11]Tin waste is environmentally problematic; requires stoichiometric amounts of the salt.[12]Small-scale synthesis with acid-sensitive functional groups.

For this application note, we will detail the two most common and scalable methods: Catalytic Hydrogenation for its efficiency and cleanliness, and Iron/Hydrochloric Acid Reduction for its accessibility and robustness.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is preferred for its high efficiency and clean conversion. Extreme caution must be exercised when handling hydrogen gas and the pyrophoric palladium catalyst.[6][7][13]

Safety First:

  • Perform the reaction in a well-ventilated chemical fume hood.

  • Ensure all glassware is free of cracks and rated for vacuum/pressure.[7]

  • The Pd/C catalyst is pyrophoric, especially after use. Never allow the dry catalyst to come into contact with air or organic solvents.[13][14] Always handle it as a wet slurry.

  • Use a blast shield, especially for reactions at pressures above atmospheric.

  • Keep a fire extinguisher (Type D for metal fires) and sand bucket nearby.[14]

  • Purge the system thoroughly with an inert gas (Nitrogen or Argon) before introducing hydrogen and after the reaction is complete.[13][14]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₉H₉NO₃179.175.00 g27.9
Palladium on Carbon (10% w/w, wet)Pd/C-~250 mg-
Methanol (MeOH)CH₃OH32.04100 mL-
Hydrogen Gas (H₂)H₂2.0250 psi-
Celite® (for filtration)--As needed-

Procedure:

  • Reactor Setup: Add this compound (5.00 g, 27.9 mmol) and methanol (100 mL) to a hydrogenation vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel and purge the system by evacuating to ~100 Torr and backfilling with nitrogen gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (~250 mg) as a wet slurry. The safest method is to add it against a counter-flow of nitrogen.

  • Hydrogenation: Purge the vessel again with the vacuum/nitrogen cycle (3x) to remove any air introduced during catalyst addition. Then, introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed on the pressure gauge. The reaction is typically complete in 2-4 hours.

  • Monitoring: Progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.

  • Quenching and Filtration: Once complete, purge the vessel thoroughly with nitrogen (5x cycles). Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the catalyst. CRITICAL: Do not allow the catalyst on the filter pad to dry. Immediately quench the filter cake with copious amounts of water.

  • Work-up: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity but can be further purified by recrystallization from ethanol/water or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This classic method is highly reliable and does not require specialized pressure equipment.[4][9]

Safety First:

  • The reaction is exothermic and generates hydrogen gas as a byproduct; ensure adequate ventilation and do not seal the reaction vessel tightly.

  • Handle concentrated hydrochloric acid with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₉H₉NO₃179.175.00 g27.9
Iron Powder (<100 mesh)Fe55.857.80 g139.7 (5 eq)
Ethanol (EtOH)C₂H₅OH46.0775 mL-
Water (H₂O)H₂O18.0225 mL-
Conc. Hydrochloric Acid (HCl)HCl36.46~2 mL-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (5.00 g, 27.9 mmol), iron powder (7.80 g, 139.7 mmol), ethanol (75 mL), and water (25 mL).

  • Initiation: Begin vigorous stirring and add concentrated HCl (~2 mL) dropwise via a pipette. The mixture should begin to warm up.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The starting material (nitro compound) is typically UV active and may have a yellowish color, while the product (aniline) is also UV active but should have a different Rf value.

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate until the bubbling ceases and the pH of the aqueous layer is ~8.

  • Work-up - Filtration: Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 25 mL).

  • Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. The layers may be slow to separate. Add brine if an emulsion forms. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 2-amino-5-methylacetophenone.

  • Purification: The crude product can be purified by silica gel chromatography (eluting with a gradient of hexanes/ethyl acetate) if necessary.

Experimental Workflow and Characterization

The overall process from starting material to validated product follows a logical sequence.

Workflow cluster_workflow Synthesis & Analysis Workflow SM Start: this compound Reaction Step 1: Nitro Group Reduction (e.g., Catalytic Hydrogenation or Fe/HCl) SM->Reaction Workup Step 2: Reaction Work-up (Filtration, Extraction, Concentration) Reaction->Workup Crude Crude Product Workup->Crude Purify Step 3: Purification (Recrystallization or Chromatography) Crude->Purify Pure Final Product: 2-amino-5-methylacetophenone Purify->Pure Analysis Step 4: Analytical Characterization (NMR, MS, IR) Pure->Analysis

Caption: A generalized workflow for the synthesis and validation of the target compound.

Analytical Characterization: The identity and purity of the final product, 2-amino-5-methylacetophenone, must be confirmed.

Technique Expected Results
¹H NMR (Predicted, CDCl₃, 400 MHz): δ ~7.2-7.0 (m, 2H, Ar-H), 6.6 (d, 1H, Ar-H), 6.2 (br s, 2H, -NH₂), 2.5 (s, 3H, -COCH₃), 2.2 (s, 3H, Ar-CH₃). Chemical shifts may vary.
¹³C NMR (Predicted, CDCl₃, 100 MHz): δ ~200 (C=O), ~150 (C-NH₂), ~135, ~130, ~125, ~120, ~115 (Ar-C), ~28 (-COCH₃), ~20 (Ar-CH₃).
Mass Spec (ESI+) Expected m/z: 150.09 [M+H]⁺
Appearance Typically a pale yellow to brown solid or oil.[15]

References

  • Wikipedia. Reduction of nitro compounds . [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction . [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions . [Link]

  • ResearchGate. Synthesis of aminoacetophenone from acetophenone . [Link]

  • ResearchGate. Discontinuous two step flow synthesis of m-aminoacetophenone . [Link]

  • ResearchGate. Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods . [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones . [Link]

  • RSC Publishing. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid . [Link]

  • Google Patents. Preparation method of 2-amino-5-fluoroacetophenone.
  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations . [Link]

  • Industrialchemistry.org. Hydrogenation Reaction Safety In The Chemical Industry . [Link]

  • PrepChem.com. Preparation of 2'-methyl-5'-nitro-acetophenone . [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism . [Link]

  • Google Patents. The preparation method of 2- methylamino -5- chlorobenzophenones.
  • ResearchGate. Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation . [Link]

  • Organic Chemistry Portal. Nitro Reduction - Iron (Fe) . [Link]

  • ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid . [Link]

  • ACS Publications. Hazards associated with laboratory scale hydrogenations . [Link]

  • Stack Exchange. Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media . [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation . [Link]

  • Concawe. Catalyst Handling Procedures to Minimize Exposure . [Link]

  • Semantic Scholar. Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation . [Link]

  • Google Patents. Continuous two step flow synthesis of m-amino acetophenone.
  • DSpace@MIT. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor . [Link]

  • College of Saint Benedict and Saint John's University. A hydrogenation reaction . [Link]

  • Stanford Environmental Health & Safety. HYDROGENATION EXPLOSION . [Link]

  • Patsnap. Continuous two step flow synthesis of m-amino acetophenone.
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives: . [Link]

  • National Institutes of Health. Identifying Performance Descriptors in CO2 Hydrogenation over Iron‐Based Catalysts Promoted with Alkali Metals . [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630) . [Link]

Sources

Application Notes and Protocols for the Reduction of 1-(2-Methyl-5-nitrophenyl)ethanone to 1-(5-amino-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(5-amino-2-methylphenyl)ethanone

1-(5-amino-2-methylphenyl)ethanone is a valuable substituted aniline that serves as a critical building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone, allows for diverse downstream chemical transformations. This makes it a key intermediate in the development of kinase inhibitors, agrochemicals, and various heterocyclic scaffolds. The efficient and selective synthesis of this amine from its nitro precursor, 1-(2-Methyl-5-nitrophenyl)ethanone, is therefore a process of significant interest to researchers in organic and medicinal chemistry.

This technical guide provides a comprehensive overview of the common and effective methods for the reduction of this compound. We will delve into the mechanistic underpinnings of three primary methodologies: catalytic hydrogenation, transfer hydrogenation, and chemical reduction with tin(II) chloride. For each method, we will provide detailed, step-by-step protocols, a discussion of the rationale behind the choice of reagents and conditions, and essential safety and handling information. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, enabling them to select and execute the most appropriate synthetic route for their specific needs.

Characterization of Starting Material and Product

A thorough characterization of both the starting material and the final product is crucial for validating the success of the chemical transformation. The following table summarizes the key spectroscopic data for this compound and 1-(5-amino-2-methylphenyl)ethanone.

Table 1: Spectroscopic Data for Starting Material and Product

Compound Structure Molecular Weight ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound (Starting Material)179.17 g/mol Predicted: 8.35 (d, 1H), 8.15 (dd, 1H), 7.45 (d, 1H), 2.60 (s, 3H), 2.55 (s, 3H)Predicted: 198.0, 147.5, 142.0, 133.0, 128.0, 124.0, 29.0, 21.0~3100 (Ar C-H), ~1700 (C=O), ~1520 (NO₂ asym), ~1350 (NO₂ sym)[1][2]179 (M⁺)
1-(5-amino-2-methylphenyl)ethanone (Product)149.19 g/mol Predicted: 7.18 (d, 1H), 6.74 (dd, 1H), 6.65 (d, 1H), 3.65 (s, 2H, -NH₂), 2.45 (s, 3H, -CH₃), 2.38 (s, 3H, -COCH₃)[3]Predicted: 199.8 (C=O), 147.1 (C-NH₂), 132.4 (C-CH₃), 131.9 (C-H), 129.1 (C-COCH₃), 116.9 (C-H), 114.8 (C-H), 29.1 (-COCH₃), 20.9 (-CH₃)[3]~3400-3200 (N-H), ~3100 (Ar C-H), ~1660 (C=O)149 (M⁺), 134 (M-CH₃)⁺

Methodology 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes.[4] This heterogeneous catalysis method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on a high-surface-area carbon support (Pd/C). The reaction is generally clean, with water being the only stoichiometric byproduct, leading to straightforward work-up procedures.

Mechanism of Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of the palladium catalyst. While the exact intermediates can be complex, a generally accepted pathway involves the following key steps:

  • Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive palladium-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates, including nitroso and hydroxylamine species.

  • Desorption: The final aniline product has a lower affinity for the catalyst surface and is desorbed, regenerating the catalytic sites for further reaction cycles.

G cluster_catalyst Catalyst Surface (Pd) H2 H₂ Pd_H Pd-H (Hydride Species) H2->Pd_H Adsorption & Activation Nitroarene Ar-NO₂ Adsorbed_Nitro Adsorbed Ar-NO₂ Nitroarene->Adsorbed_Nitro Adsorption Nitroso Ar-NO Adsorbed_Nitro->Nitroso Reduction Step 1 (+2[H]) Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Reduction Step 2 (+2[H]) Amine Ar-NH₂ Hydroxylamine->Amine Reduction Step 3 (+2[H]) Product Final Amine Product Amine->Product Desorption

Caption: Mechanism of Catalytic Hydrogenation of a Nitroarene.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from general procedures for the catalytic hydrogenation of nitroacetophenones.[5][6]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

Procedure:

  • Inerting the Reaction Vessel: In a fume hood, assemble a clean, dry three-necked round-bottom flask with a magnetic stir bar. Equip the flask with a gas inlet, a septum, and a glass stopper. Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times.

  • Catalyst Charging: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the flask.

  • Solvent and Substrate Addition: Add methanol or ethanol to the flask via cannula or syringe, ensuring the catalyst is fully wetted. Dissolve the this compound in the same solvent and add it to the reaction flask.

  • Hydrogenation: Purge the flask with hydrogen gas by evacuating and backfilling with H₂ three times. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(5-amino-2-methylphenyl)ethanone. The product can be further purified by recrystallization or column chromatography.

Advantages and Disadvantages:
  • Advantages: High yields, clean reaction with minimal byproducts, and relatively mild reaction conditions.

  • Disadvantages: Requires specialized equipment for handling hydrogen gas, and the catalyst can be pyrophoric.

Methodology 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient and safer alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, is used to generate hydrogen in situ in the presence of a catalyst, typically Pd/C.

Mechanism of Transfer Hydrogenation with Ammonium Formate

Ammonium formate decomposes on the surface of the palladium catalyst to produce hydrogen, ammonia, and carbon dioxide. The generated hydrogen then participates in the reduction of the nitro group in a manner analogous to catalytic hydrogenation.

G cluster_catalyst Catalyst Surface (Pd) AmmoniumFormate HCOONH₄ H2_CO2_NH3 H₂ + CO₂ + NH₃ AmmoniumFormate->H2_CO2_NH3 Decomposition Amine Ar-NH₂ H2_CO2_NH3->Amine Reduction of Ar-NO₂ Nitroarene Ar-NO₂ Nitroarene->Amine Product Final Amine Product Amine->Product Desorption

Caption: Transfer Hydrogenation using Ammonium Formate.

Experimental Protocol: Transfer Hydrogenation

This protocol is based on a procedure for the reduction of a similar nitro-pyrimidine derivative.[7]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ammonium formate (3.0-5.0 eq)

  • Methanol or Ethanol (solvent)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with this compound and methanol or ethanol.

  • Reagent Addition: Add ammonium formate to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. As with catalytic hydrogenation, the used catalyst may be pyrophoric and should be handled with care and quenched with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried and concentrated to afford the product.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Advantages and Disadvantages:
  • Advantages: Avoids the use of flammable hydrogen gas, making it experimentally simpler and safer. Reactions are often faster than catalytic hydrogenation.

  • Disadvantages: The use of a stoichiometric amount of hydrogen donor reduces the atom economy compared to catalytic hydrogenation.

Methodology 3: Chemical Reduction with Tin(II) Chloride (SnCl₂)

Reduction of nitroarenes using metals in acidic media is a classic and reliable method. Tin(II) chloride in the presence of a strong acid, such as hydrochloric acid, is a common and effective reagent for this transformation.

Mechanism of SnCl₂ Reduction

The reduction of a nitro group with SnCl₂ is a redox reaction where the tin(II) is oxidized to tin(IV) and the nitro group is reduced to an amine. The reaction proceeds through a series of single electron transfers from the tin(II) species, with protonation of the oxygen atoms of the nitro group by the acid facilitating their removal as water.

G cluster_reactants Reactants cluster_products Products Nitroarene Ar-NO₂ Nitroso Ar-NO Nitroarene->Nitroso + SnCl₂ + 2H⁺ SnCl2 SnCl₂ SnCl4 SnCl₄ HCl HCl H2O H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + SnCl₂ + 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + SnCl₂ + 2H⁺

Sources

Application Note: Selective Catalytic Hydrogenation of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Synthesis of 1-(5-Amino-2-methylphenyl)ethanone for Pharmaceutical and Chemical Research

Introduction and Significance

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, dyes, and agrochemicals.[1] The target molecule of this guide, 1-(5-Amino-2-methylphenyl)ethanone, is a valuable synthetic intermediate characterized by its amino and ketone functionalities.[2][3] The primary challenge in its synthesis from 1-(2-Methyl-5-nitrophenyl)ethanone lies in achieving high chemoselectivity—reducing the nitro group while preserving the vulnerable ketone moiety.

This document, designed for researchers and drug development professionals, provides a detailed, experience-driven guide to performing this selective hydrogenation. It outlines two robust protocols using common heterogeneous catalysts, explains the causality behind procedural choices, and emphasizes the critical safety measures required for a successful and safe reaction.

Reaction Principle and Mechanistic Overview

The conversion of this compound to 1-(5-Amino-2-methylphenyl)ethanone is achieved via heterogeneous catalytic hydrogenation. This process involves the addition of molecular hydrogen across the nitro group, mediated by a solid-phase metal catalyst.

Reaction Scheme: Chemical reaction showing the conversion of this compound to 1-(5-Amino-2-methylphenyl)ethanone using a catalyst (Pd/C or Raney Ni) and a hydrogen source (H2 gas or a donor).

The mechanism, while complex, occurs on the catalyst's surface and can be summarized in several key steps.[4][5] First, hydrogen gas (H₂) is adsorbed onto the metal surface, where the H-H bond is cleaved to form reactive metal-hydride species.[5][6] The nitro-substituted aromatic compound then adsorbs onto the catalyst surface, allowing for a stepwise transfer of hydrogen atoms to the nitro group. This reduction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final aniline product, which then desorbs from the catalyst surface.[4][7]

G cluster_catalyst Catalyst Surface (e.g., Pd, Ni) cluster_reduction Stepwise Reduction H2 H₂ (Gas) Adsorbed_H 2 [M-H] (Adsorbed Hydrogen) H2->Adsorbed_H Adsorption & Dissociation Nitro R-NO₂ (Substrate) Adsorbed_Nitro [M]-R-NO₂ (Adsorbed Substrate) Nitro->Adsorbed_Nitro Adsorption Intermediates Intermediates (R-NO, R-NHOH) Adsorbed_Nitro->Intermediates Hydrogen Transfer Product_ads [M]-R-NH₂ (Adsorbed Product) Intermediates->Product_ads Further Reduction Product_sol R-NH₂ (Product) in Solution Product_ads->Product_sol Desorption

Sources

Application Note: Tin(II) Chloride for Nitro Group Reduction in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Reliable Workhorse for Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding anamines is a cornerstone transformation in organic synthesis, pivotal to the preparation of a vast array of pharmaceuticals, dyes, and agrochemicals. While numerous reagents can effect this conversion, tin(II) chloride (SnCl₂) has long been esteemed as a mild and selective reducing agent.[1] Its utility is particularly pronounced in scenarios where harsh reaction conditions or the non-specific nature of other reductants, such as catalytic hydrogenation, could compromise sensitive functional groups within a molecule.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of nitro group reductions using tin(II) chloride.

Mechanism of Reaction: A Stepwise Electron Transfer

The reduction of a nitro group by tin(II) chloride proceeds through a series of single-electron transfers from the Sn(II) salt, which is subsequently oxidized to Sn(IV). The reaction is typically carried out in the presence of a proton source, such as an acid, water, or an alcohol, which facilitates the protonation of the oxygen atoms of the nitro group.[2] The generally accepted mechanism involves the sequential reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[3]

The overall stoichiometry for the reduction of an aromatic nitro compound (ArNO₂) to an aniline (ArNH₂) using tin(II) chloride in the presence of a proton source (H⁺) can be represented as:

ArNO₂ + 3SnCl₂ + 7H⁺ → ArNH₃⁺ + 3SnCl₄ + 2H₂O

The resulting anilinium ion is then neutralized during the work-up to yield the free amine.

Nitro_Reduction_Mechanism ArNO2 Aromatic Nitro Compound ArNO Nitroso Intermediate ArNO2->ArNO + SnCl₂ + 2H⁺ - H₂O ArNHOH Hydroxylamine Intermediate ArNO->ArNHOH + SnCl₂ + 2H⁺ ArNH2 Aromatic Amine ArNHOH->ArNH2 + SnCl₂ + 2H⁺ - H₂O SnCl2 SnCl₂ (3 eq.) SnCl4 SnCl₄ (3 eq.) SnCl2->SnCl4 H_plus H⁺ (proton source) H_plus->ArNO2 H_plus->ArNO H_plus->ArNHOH

Figure 1: Simplified mechanism of nitro group reduction by SnCl₂.

Protocols and Methodologies

The choice of solvent and reaction conditions for a tin(II) chloride reduction can be tailored to the specific substrate and desired outcome. Below are two representative protocols.

Protocol 1: Reduction of a Heterocyclic Nitro Compound in Ethanol

This protocol is adapted from the reduction of 3-halogeno-4-nitroindazoles.[4]

Materials:

  • Nitro-substituted heterocyclic compound

  • Anhydrous tin(II) chloride (SnCl₂)

  • Absolute ethanol

  • 5% aqueous potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the nitro-substituted compound (1.0 eq.) in absolute ethanol, add anhydrous tin(II) chloride (approximately 5.0 eq.).

  • Heat the reaction mixture at 60 °C under a nitrogen atmosphere with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add 5% aqueous potassium bicarbonate solution to adjust the pH to approximately 7-8.

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • If necessary, purify the product by column chromatography.

Protocol 2: Ultrasonic-Assisted Reduction of an Aromatic Nitro Compound

This protocol utilizes ultrasonic irradiation to accelerate the reduction.[5]

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 2M potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Water

  • Magnesium sulfate (MgSO₄)

  • Ultrasonic bath

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the aromatic nitro compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (approximately 10.0 eq.).

  • Place the flask in an ultrasonic bath and irradiate at 30 °C for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M KOH solution.

  • Extract the aqueous layer with further portions of ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with brine (2 x 25 mL) and water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash silica gel column chromatography.

Troubleshooting and Work-up Procedures

A common challenge encountered during the work-up of tin(II) chloride reductions is the precipitation of tin salts upon basification.[3][6] These gelatinous precipitates can make phase separation and product extraction difficult.

Strategies to Mitigate Tin Salt Precipitation:

  • Strongly Basic Conditions: The use of a concentrated base, such as 10% NaOH or 2M KOH, can help to dissolve the tin(II) and tin(IV) hydroxides by forming soluble stannites and stannates. It is reported that tin salts are more soluble at a pH above 12-13.[6]

  • Celite Filtration: After basification, the entire mixture can be filtered through a pad of Celite. The tin salts are retained on the Celite, and the product can be recovered from the filtrate.[6]

  • Alternative Basification: For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used to neutralize the reaction mixture to a pH of less than 8. While precipitates may still form, they are often less intractable.[6]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nitro Compound in Solvent B Add SnCl₂ A->B C Heat / Irradiate B->C D Cool to Room Temperature C->D E Basify to pH > 12 with NaOH/KOH D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry over Na₂SO₄/MgSO₄ G->H I Concentrate in vacuo H->I J Column Chromatography I->J

Figure 2: General experimental workflow for SnCl₂ mediated nitro reduction.

Comparative Data of Reaction Conditions

Substrate TypeReagentSolventTemperatureTimeYieldReference
3-Halogeno-4-nitroindazoleAnhydrous SnCl₂Ethanol60 °C--[4]
3-MethoxynitrobenzeneSnCl₂·2H₂OEthanol30 °C (ultrasound)2 h76%[5]
NitroarenesSnCl₂·2H₂OIonic Liquid (TBAB)--High[7]

Applications in Drug Development

The synthesis of anilines is a critical step in the development of numerous active pharmaceutical ingredients (APIs). The mildness of the tin(II) chloride reduction makes it a valuable tool for the synthesis of complex molecules with multiple functional groups. For instance, the reduction of nitroarenes to anilines is a key step in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[4] The resulting anilines can be further functionalized to build diverse molecular architectures for drug discovery programs.

Safety Precautions

Tin(II) chloride is a corrosive substance and a suspected sensitizer.[2][8] Appropriate personal protective equipment (PPE) should be worn at all times when handling this reagent.

  • Engineering Controls: Work in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment:

    • Wear safety goggles or a face shield.[9]

    • Wear a lab coat and appropriate chemical-resistant gloves.[9]

    • Avoid inhaling the dust by using appropriate respiratory protection if necessary.[10]

  • Handling:

    • Avoid contact with skin and eyes.[10]

    • Do not ingest.[9]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of tin-containing waste in accordance with local, state, and federal regulations. Due to the environmental toxicity of tin compounds, aqueous waste should be collected and treated appropriately.[2]

References

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Taylor & Francis Online. Available at: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. Available at: [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. Available at: [Link]

  • (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. NCBI. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • Safety Data Sheet: Tin(II)chloride dihydrate. Carl ROTH. Available at: [Link]

  • Safety Data Sheet (SDS) Tin(II) Chloride Solution. LPS. Available at: [Link]

  • Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,... ResearchGate. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Academia.edu. Available at: [Link]_

  • A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. ResearchGate. Available at: [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

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Application Notes and Protocols: 1-(2-Methyl-5-nitrophenyl)ethanone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic synthesis of complex molecules relies on the availability of versatile and reliable chemical intermediates. 1-(2-Methyl-5-nitrophenyl)ethanone, a substituted nitroaromatic ketone, has emerged as a significant building block in the synthesis of various pharmaceutical compounds. Its chemical architecture, featuring a reactive ketone functionality and a nitro group that can be readily transformed into other functional groups, makes it a valuable precursor for the construction of heterocyclic scaffolds and pharmacologically active molecules.

This comprehensive guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and application as a pivotal intermediate in pharmaceutical manufacturing. The protocols and methodologies outlined herein are designed for researchers, medicinal chemists, and professionals in drug development, offering both practical guidance and a deeper understanding of the underlying chemical principles.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 58966-27-1[1][2]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.17 g/mol [1][2]
Appearance Yellow crystalline powder (predicted)[3]
Melting Point 45-48 °C (for the related 1-(2-hydroxy-5-methylphenyl)ethanone)[3]
Boiling Point Not readily available
Solubility Insoluble in water; soluble in organic solvents like DMSO.[3]

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar nitroaromatic compounds, it may cause skin and eye irritation.[4] In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is always recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis Protocol: Friedel-Crafts Acylation of 4-Nitrotoluene

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 4-nitrotoluene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[5][6][7][8][9]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5] The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 4-nitrotoluene. The nitro group is a deactivating group and a meta-director. However, the methyl group is an activating group and an ortho-, para-director. In this case, the acylation occurs at the position ortho to the methyl group and meta to the nitro group, which is sterically less hindered.

Friedel_Crafts_Acylation

Detailed Experimental Protocol

Materials:

  • 4-Nitrotoluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.0 eq) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The mixture should become a clear, yellowish solution.

  • Addition of Substrate: Dissolve 4-nitrotoluene (1.0 eq) in anhydrous dichloromethane and add this solution to the reaction mixture dropwise over 30 minutes, keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound as a crystalline solid.

Characterization and Analytical Methods

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data (Predicted and from Analogs)
TechniqueExpected Observations for this compound
¹H NMR Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The methyl group attached to the aromatic ring would be a singlet around δ 2.4-2.6 ppm. The acetyl methyl group would be a singlet around δ 2.6-2.8 ppm.[10][11]
¹³C NMR The carbonyl carbon of the ketone would appear in the downfield region, around δ 195-200 ppm. Aromatic carbons would be observed between δ 120-150 ppm. The methyl carbons would be in the upfield region, around δ 20-30 ppm.[12][13]
FT-IR A strong absorption band for the carbonyl (C=O) stretching of the ketone is expected around 1680-1700 cm⁻¹. Characteristic peaks for the nitro group (N-O stretching) would be present around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretching of the aromatic ring and methyl groups would be observed around 2900-3100 cm⁻¹.[14][15]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 179.0582, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the acetyl group and the nitro group.[10]

analytical_workflow

Application in Pharmaceutical Synthesis: A Precursor to Nilutamide

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. One notable application is in the potential synthesis of Nilutamide , a nonsteroidal antiandrogen used in the treatment of prostate cancer.[16][17] The synthesis of Nilutamide and its derivatives often starts from a substituted nitroaniline.[15][16][18]

The synthetic utility of this compound lies in its facile conversion to 2-methyl-5-nitroaniline. This transformation can be achieved through various established methods, such as the Beckmann rearrangement of the corresponding oxime, followed by hydrolysis. The resulting 2-methyl-5-nitroaniline is a direct precursor in several reported syntheses of Nilutamide and its analogs.[4][19]

nilutamide_synthesis

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of strategically positioned functional groups allow for its elaboration into more complex molecules of therapeutic interest, such as the anti-cancer drug Nilutamide. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively synthesize, characterize, and utilize this important chemical building block in their research and development endeavors. Adherence to the outlined procedures and safety precautions will ensure the successful and safe application of this compound in the advancement of pharmaceutical science.

References

  • Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. (2025). ResearchGate. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. (n.d.). RASĀYAN J. Chem. [Link]

  • Ethanone, 1-(2-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (2018). SIELC Technologies. [Link]

  • Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. (2025). ResearchGate. [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Neliti. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • 1-(2-Amino-5-nitrophenyl)ethanone. (n.d.). PubChem. [Link]

  • Synthesis and structure-activity relationships of the first ferrocenyl-aryl-hydantoin derivatives of the nonsteroidal antiandrogen nilutamide. (2008). PubMed. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

  • Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. [Link]

  • SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Structure–Activity Relationships of the First Ferrocenyl-Aryl-Hydantoin Derivatives of the Nonsteroidal Antiandrogen Nilutamide. (2025). ResearchGate. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). sciencedirect.com. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). NIH. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

  • Friedel Crafts reaction/Acylation of toluene. (2020). YouTube. [Link]

  • Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. (n.d.).

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The Strategic Role of 1-(2-Methyl-5-nitrophenyl)ethanone in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

In the ever-evolving landscape of agricultural science, the demand for novel, effective, and environmentally conscious crop protection agents is paramount. The synthesis of these complex agrochemicals often relies on the strategic use of versatile chemical building blocks. Among these, 1-(2-Methyl-5-nitrophenyl)ethanone, a substituted acetophenone, has emerged as a key intermediate in the development of a range of potent herbicides and fungicides. Its unique structural features, including a reactive acetyl group, a nitro functionality amenable to further transformations, and a substituted phenyl ring, provide a robust scaffold for the construction of diverse heterocyclic systems that are the cornerstone of many modern agrochemicals.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in agrochemical synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Applications in Agrochemical Synthesis: A Gateway to Bioactive Heterocycles

The primary utility of this compound in agrochemical synthesis lies in its facile conversion to various heterocyclic cores, most notably pyrazoles and isoxazoles. These five-membered heterocyclic rings are prevalent in a multitude of commercial and developmental agrochemicals due to their ability to interact with specific biological targets in weeds, fungi, and insects.

Synthesis of Pyrazole-Based Agrochemicals: A Pathway to Potent Herbicides and Fungicides

Pyrazole derivatives are a significant class of agrochemicals, with prominent examples exhibiting herbicidal and fungicidal activities. The synthesis of pyrazole rings from 1,3-dicarbonyl compounds or their synthetic equivalents and hydrazine derivatives is a fundamental and widely employed transformation in heterocyclic chemistry. This compound serves as a valuable precursor to the requisite 1,3-dicarbonyl intermediate.

A key transformation involves the reaction of the acetophenone with a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate an enaminone intermediate. This intermediate, a synthetic equivalent of a 1,3-dicarbonyl compound, readily undergoes cyclocondensation with hydrazine or substituted hydrazines to yield the corresponding pyrazole.

Protocol 1: Synthesis of 3-(2-Methyl-5-nitrophenyl)-1H-pyrazole, a Key Agrochemical Intermediate

This protocol details the two-step synthesis of 3-(2-methyl-5-nitrophenyl)-1H-pyrazole, a foundational building block for more complex pyrazole-based agrochemicals.

Step 1: Synthesis of 3-Dimethylamino-1-(2-methyl-5-nitrophenyl)propenone

  • Rationale: This step creates the 1,3-dicarbonyl synthon necessary for pyrazole ring formation. DMF-DMA is a highly effective reagent for this transformation due to its reactivity and the ease of removal of the dimethylamine byproduct.[1][2] The reaction is typically carried out under mild conditions, making it a practical and efficient procedure.

  • Procedure:

    • To a solution of this compound (10.0 g, 55.8 mmol) in 50 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (9.9 g, 83.7 mmol).

    • Heat the reaction mixture at reflux (approximately 110 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude 3-dimethylamino-1-(2-methyl-5-nitrophenyl)propenone as a dark oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Cyclocondensation with Hydrazine to form 3-(2-Methyl-5-nitrophenyl)-1H-pyrazole

  • Rationale: The enaminone intermediate readily reacts with hydrazine hydrate in a cyclocondensation reaction to form the stable pyrazole ring. Acetic acid is used as a solvent and catalyst to facilitate the reaction.[3]

  • Procedure:

    • Dissolve the crude 3-dimethylamino-1-(2-methyl-5-nitrophenyl)propenone from the previous step in 50 mL of glacial acetic acid.

    • To this solution, add hydrazine hydrate (3.1 mL, 61.4 mmol) dropwise at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC (Eluent: 50% ethyl acetate in hexanes).

    • After completion, cool the reaction mixture and pour it into 200 mL of ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain 3-(2-methyl-5-nitrophenyl)-1H-pyrazole. The product can be further purified by recrystallization from ethanol if necessary.

Step Product Typical Yield Key Analytical Data
13-Dimethylamino-1-(2-methyl-5-nitrophenyl)propenone>90% (crude)¹H NMR: Characteristic signals for the dimethylamino and vinylic protons.
23-(2-Methyl-5-nitrophenyl)-1H-pyrazole75-85%¹H NMR: Signals for pyrazole and phenyl protons. MS: M+ corresponding to C10H9N3O2.

Logical Workflow for Pyrazole Synthesis

Pyrazole_Synthesis A This compound C 3-Dimethylamino-1-(2-methyl-5-nitrophenyl)propenone (Enaminone Intermediate) A->C Reflux in Toluene B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E 3-(2-Methyl-5-nitrophenyl)-1H-pyrazole (Final Product) C->E Acetic Acid, Heat D Hydrazine Hydrate

Caption: Synthetic pathway from this compound to a pyrazole intermediate.

The resulting 3-(2-methyl-5-nitrophenyl)-1H-pyrazole is a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized. The pyrazole ring itself can also undergo various substitution reactions, allowing for the synthesis of a wide array of agrochemical candidates.

Synthesis of Isoxazole-Based Agrochemicals: A Route to Herbicidal Compounds

Isoxazole derivatives are another important class of herbicides. The synthesis of the isoxazole ring can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. Similar to the pyrazole synthesis, this compound can be converted to an enaminone intermediate, which then reacts with hydroxylamine to form the isoxazole ring.

Protocol 2: Synthesis of 5-(2-Methyl-5-nitrophenyl)isoxazole

This protocol outlines the synthesis of 5-(2-methyl-5-nitrophenyl)isoxazole, another key building block for herbicidal compounds.[2][4]

Step 1: Synthesis of 3-Dimethylamino-1-(2-methyl-5-nitrophenyl)propenone

  • Rationale and Procedure: This step is identical to Step 1 in Protocol 1.

Step 2: Cyclocondensation with Hydroxylamine to form 5-(2-Methyl-5-nitrophenyl)isoxazole

  • Rationale: The enaminone intermediate undergoes a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. The base neutralizes the hydrochloride and facilitates the reaction.

  • Procedure:

    • Dissolve the crude 3-dimethylamino-1-(2-methyl-5-nitrophenyl)propenone from Step 1 in 50 mL of ethanol.

    • Add hydroxylamine hydrochloride (4.2 g, 60.3 mmol) and sodium acetate (5.0 g, 60.9 mmol) to the solution.

    • Heat the reaction mixture at reflux for 3-5 hours, monitoring the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 5-(2-methyl-5-nitrophenyl)isoxazole.

Step Product Typical Yield Key Analytical Data
13-Dimethylamino-1-(2-methyl-5-nitrophenyl)propenone>90% (crude)¹H NMR: As in Protocol 1.
25-(2-Methyl-5-nitrophenyl)isoxazole70-80%¹H NMR: Signals for isoxazole and phenyl protons. MS: M+ corresponding to C10H8N2O3.

Logical Workflow for Isoxazole Synthesis

Isoxazole_Synthesis A This compound C 3-Dimethylamino-1-(2-methyl-5-nitrophenyl)propenone (Enaminone Intermediate) A->C Reflux in Toluene B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E 5-(2-Methyl-5-nitrophenyl)isoxazole (Final Product) C->E Ethanol, Reflux D Hydroxylamine HCl, NaOAc

Caption: Synthetic pathway from this compound to an isoxazole intermediate.

The resulting 5-(2-methyl-5-nitrophenyl)isoxazole can be further elaborated, for instance, by reduction of the nitro group and subsequent derivatization, to generate a library of potential herbicidal compounds for screening.

Conclusion: A Cornerstone for Innovation in Agrochemical Research

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility as a precursor to bioactive pyrazole and isoxazole heterocycles underscores its importance in the agrochemical industry. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. By understanding the underlying principles of these transformations and leveraging the reactivity of this key building block, the scientific community can continue to develop novel and effective solutions for global food security.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. PMC - PubMed Central. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • US Patent 3948937A: Pyrazole plant growth regulants.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. [Link]

  • Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. ResearchGate. [Link]

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  • EP Patent 1587802B1: Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.
  • Substituted pyrazole-containing compounds and their use as pesticides.
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  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

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Application Note & Protocol: A Self-Validating Approach to the Synthesis of 2-Amino-4-(2-methyl-5-nitrophenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This structural motif is integral to numerous FDA-approved drugs, including the anticancer agents Dasatinib and Alpelisib, highlighting its importance in drug discovery.[4] The synthesis of novel 2-aminothiazole derivatives is therefore a critical task for researchers developing new therapeutic agents for oncology, inflammation, and infectious diseases.[1][4][5]

This document provides a comprehensive, field-tested guide for the synthesis of 2-amino-4-(2-methyl-5-nitrophenyl)thiazole , a valuable intermediate for further chemical elaboration. We will detail a robust, one-pot protocol starting from 1-(2-Methyl-5-nitrophenyl)ethanone and thiourea. The narrative emphasizes the causality behind experimental choices, providing a self-validating framework for researchers, scientists, and drug development professionals. The methodology is grounded in the principles of the Hantzsch thiazole synthesis, adapted for a more efficient one-pot procedure that avoids the isolation of sensitive intermediates.[6][7][8]

Foundational Chemistry: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the classical and most reliable method for constructing the thiazole ring.[6][8] The canonical reaction involves the cyclocondensation of an α-haloketone with a thioamide, such as thiourea.[7][9] However, α-haloketones can be lachrymatory and unstable, making their synthesis and isolation an undesirable extra step.

To circumvent this, modern protocols often employ a one-pot approach where the α-haloketone is generated in situ from the corresponding ketone.[10][11] This is the strategy we will employ. The overall reaction proceeds in two distinct, yet seamlessly integrated, stages within a single reaction vessel:

  • Electrophilic α-Halogenation: The starting ketone, this compound, is first treated with a halogenating agent (e.g., N-Bromosuccinimide or Iodine) to form the reactive α-bromo or α-iodo ketone intermediate. This step is often catalyzed by an acid.[10][11]

  • Cyclocondensation: The in situ-generated α-haloketone is then immediately trapped by thiourea. The sulfur atom of thiourea acts as a potent nucleophile, attacking the α-carbon and displacing the halide. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the stable, aromatic 2-aminothiazole ring.[8][11]

This one-pot modification not only improves operational efficiency but also enhances safety by avoiding the handling of the isolated α-haloketone intermediate.[12]

Reaction_Mechanism Figure 1: One-Pot Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_stage1 Stage 1: In Situ α-Halogenation cluster_stage2 Stage 2: Cyclocondensation Ketone This compound Halogenation Addition of Halogenating Agent (e.g., I₂, NBS) Ketone->Halogenation + [X₂] Thiourea Thiourea Nucleophilic_Attack 1. Nucleophilic Attack by Sulfur 2. Intramolecular Cyclization 3. Dehydration (-H₂O) Thiourea->Nucleophilic_Attack + Intermediate α-Halo Ketone Intermediate (Not Isolated) Halogenation->Intermediate Intermediate->Nucleophilic_Attack + Product Final Product: 2-Amino-4-(2-methyl-5-nitrophenyl)thiazole Nucleophilic_Attack->Product

Caption: Figure 1: One-Pot Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is designed to be self-validating. Checkpoints, such as TLC monitoring, are included to ensure the reaction is proceeding as expected before moving to the next step.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich, etc.Starting material.
Thiourea≥99%Sigma-Aldrich, etc.The thioamide component.
Iodine (I₂)Reagent GradeFisher Scientific, etc.Halogenating agent.
Ethanol (EtOH)AnhydrousVWR, etc.Reaction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.---For neutralization.
Ethyl Acetate (EtOAc)ACS Grade---For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade---For drying.
Silica Gel60 Å, 230-400 mesh---For TLC and chromatography.
TLC PlatesSilica Gel 60 F₂₅₄---For reaction monitoring.
Round-bottom flask (100 mL)------Reaction vessel.
Reflux Condenser---------
Magnetic Stirrer & Stir Bar---------
Heating Mantle---------
Buchner Funnel & Flask------For filtration.
Separatory Funnel (250 mL)------For extraction.
Rotary Evaporator------For solvent removal.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Hazards:

    • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with care.

    • Ethanol/Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

  • Reaction Monitoring: The reaction may be exothermic upon addition of reagents. Add reagents slowly and monitor the temperature.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.93 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Initiation of Halogenation: To the stirred solution, add Iodine (2.54 g, 10.0 mmol, 1.0 eq).

    • Causality Note: Iodine serves as the halogenating agent to form the α-iodo ketone intermediate in situ. Using a 1:1 molar ratio with the ketone ensures efficient conversion without excess halogen, which could lead to side reactions.

  • Addition of Thiourea: Immediately following the iodine, add thiourea (0.84 g, 11.0 mmol, 1.1 eq).

    • Causality Note: A slight excess of thiourea is used to ensure the complete consumption of the electrophilic α-iodo ketone intermediate as it is formed, minimizing potential side-product formation from the intermediate.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes.

    • Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is typically a good starting point.

    • Visualization: UV light (254 nm).

    • Validation: The reaction is complete when the starting ketone spot has been completely consumed and a new, more polar product spot is dominant. The expected reaction time is typically 2-4 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate may form upon cooling.

  • Neutralization: Carefully pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

    • Causality Note: This step neutralizes the hydroiodic acid (HI) formed during the reaction, which is crucial for preventing product degradation and facilitating a clean work-up. The product will precipitate as a solid.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum or in a desiccator to obtain the crude product.

  • Purification (Recrystallization): For higher purity, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Characterization

The identity and purity of the final product, 2-amino-4-(2-methyl-5-nitrophenyl)thiazole, should be confirmed using standard analytical techniques:

  • TLC: Assess purity against the crude material.

  • Melting Point: Compare with literature values for confirmation of purity.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Summary & Expected Results

ParameterValue
Reactant 1: this compoundMW: 193.18 g/mol , Amt: 1.93 g (10.0 mmol)
Reactant 2: IodineMW: 253.81 g/mol , Amt: 2.54 g (10.0 mmol)
Reactant 3: ThioureaMW: 76.12 g/mol , Amt: 0.84 g (11.0 mmol)
Product: 2-Amino-4-(2-methyl-5-nitrophenyl)thiazoleMW: 249.28 g/mol
Theoretical Yield 2.49 g
Typical Actual Yield 75-85%
Appearance Yellow to orange solid

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// Define nodes for each step start [label="Start: Setup Reaction Vessel", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve Ketone\nin Ethanol"]; add_reagents [label="2. Add Iodine,\nthen Thiourea"]; reflux [label="3. Heat to Reflux\n(2-4 hours)"]; monitor [label="4. Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="5. Cool to\nRoom Temperature"]; neutralize [label="6. Neutralize with\naq. NaHCO₃"]; filter[label="7. Isolate Crude Solid\nvia Vacuum Filtration"]; dry [label="8. Dry Crude Product"]; purify [label="9. Purify by\nRecrystallization"]; characterize [label="10. Characterize Product\n(NMR, MS, MP)"]; end [label="End: Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define the workflow path start -> dissolve; dissolve -> add_reagents; add_reagents -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; monitor -> reflux [label="Incomplete", style=dashed]; cool -> neutralize; neutralize -> filter; filter -> dry; dry -> purify; purify -> characterize; characterize -> end; }

Caption: Figure 2: Step-by-Step Experimental Workflow.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

  • Aswale, S.R., Aswale, S.S., Gawhale, N.D., & Kodape, M.M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1477. [Link]

  • Gomha, S. M., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
  • Dodson, R. M., & King, L. C. (1946). The reaction of acetophenone with thiourea and oxidizing agents. Journal of the American Chemical Society, 68(5), 871. [Link]

  • Polshettiwar, V., & Varma, R. S. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry, 55(3), 769-774.
  • Forotan, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1656. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-23. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrothiazole.
  • Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • ACS Publications. (2020). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.
  • MDPI. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Reaction of Acetophenone with Thiourea and Oxidizing Agents. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. Retrieved from [Link]

  • RSC Publishing. (2023).
  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Urea vs. thiourea in anion recognition.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ScienceDirect. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei.
  • ResearchGate. (n.d.). Convenient syntheses of 5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3, 4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H- imidazol-1-yl)methyl.-1-yl)methyl*.

Sources

Application Note: Laboratory Scale Synthesis of 2'-Methyl-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2'-Methyl-5'-nitroacetophenone is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its substituted acetophenone structure provides a versatile scaffold for further chemical modifications. This application note presents a detailed and reliable protocol for the laboratory-scale synthesis of 2'-methyl-5'-nitroacetophenone via the electrophilic nitration of 2'-methylacetophenone. The causality behind experimental choices, a self-validating protocol, and comprehensive characterization are central to this guide.

Synthetic Strategy: A Mechanistic Perspective

The chosen synthetic route is the direct nitration of 2'-methylacetophenone. This method is efficient and proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of 2'-methylacetophenone.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the acetyl group (-COCH₃).

  • The Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation.

  • The Acetyl Group (-COCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

The interplay of these directing effects favors the substitution at the 5-position, which is para to the activating methyl group and meta to the deactivating acetyl group. This leads to the desired product, 2'-methyl-5'-nitroacetophenone, as the major isomer.

Experimental Protocol

This protocol is designed to be self-validating by providing clear steps and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
2'-Methylacetophenone≥98%Sigma-Aldrich53.6 g (0.4 mol)
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific168 mL
Concentrated Nitric Acid (HNO₃)70%VWR32 mL
Diethyl EtherAnhydrousEMD Millipore500 mL
Saturated Sodium Carbonate (Na₂CO₃) solution--200 mL
Brine (Saturated NaCl solution)--100 mL
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics20 g
95% Ethanol--150 mL
Ice--800 g
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 120 mL of concentrated sulfuric acid.

  • Cooling and Substrate Addition: Cool the sulfuric acid to -10 °C using an ice-salt bath. While maintaining this temperature, slowly add 53.6 g of 2'-methylacetophenone to the stirred sulfuric acid. The addition should be dropwise to ensure the temperature does not rise significantly.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 32 mL of 70% nitric acid to 48 mL of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

  • Nitration Reaction: Cool the 2'-methylacetophenone solution to between -9 °C and 0 °C. Slowly add the prepared nitrating mixture dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature within this range. The reaction is exothermic, and careful temperature control is crucial to minimize the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for 2.5 hours, ensuring the temperature remains between -9 °C and 0 °C.

  • Quenching and Extraction: Pour the reaction mixture slowly and with vigorous stirring onto 800 g of crushed ice in a large beaker. The product will precipitate as a pale yellow oil. Allow the ice to melt completely. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing the Organic Phase: Combine the ether extracts and wash successively with water (2 x 100 mL), saturated sodium carbonate solution (2 x 100 mL), water (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield a pale yellow oil.

  • Crystallization: Dissolve the crude oil in approximately 150 mL of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a desiccator. The expected yield is approximately 25.4 g, with a melting point of around 50 °C.[1]

Visualizing the Workflow

Reaction Mechanism

reaction_mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Substrate 2'-Methylacetophenone H2O H₂O Arenium_Ion Arenium Ion Intermediate Substrate->Arenium_Ion + NO₂⁺ Product 2'-Methyl-5'-nitroacetophenone Arenium_Ion->Product - H⁺

Caption: Electrophilic aromatic substitution mechanism for the nitration of 2'-methylacetophenone.

Experimental Workflow

experimental_workflow Start Start Prep_Reaction Prepare 2'-Methylacetophenone in H₂SO₄ at -10°C Start->Prep_Reaction Nitration Add Nitrating Mixture (-9°C to 0°C, 2.5h) Prep_Reaction->Nitration Prep_Nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in ice bath Prep_Nitrating->Nitration Quench Quench on Ice Nitration->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Phase Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Remove Solvent Dry->Evaporate Crystallize Crystallize from 95% Ethanol Evaporate->Crystallize Isolate Filter and Dry Product Crystallize->Isolate End End Product Isolate->End

Caption: Step-by-step workflow for the synthesis of 2'-methyl-5'-nitroacetophenone.

Characterization

To confirm the identity and purity of the synthesized 2'-methyl-5'-nitroacetophenone, the following analytical techniques are recommended.

¹H NMR Spectroscopy

The ¹H NMR spectrum should be recorded in CDCl₃. The expected chemical shifts (δ) are:

  • ~2.5 ppm (s, 3H): A singlet corresponding to the protons of the methyl group (-CH₃) on the aromatic ring.

  • ~2.6 ppm (s, 3H): A singlet for the protons of the acetyl methyl group (-COCH₃).

  • ~7.4 ppm (d, 1H): A doublet for the aromatic proton at the 3'-position.

  • ~8.2 ppm (dd, 1H): A doublet of doublets for the aromatic proton at the 4'-position.

  • ~8.5 ppm (d, 1H): A doublet for the aromatic proton at the 6'-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ is expected to show the following signals:

  • ~21 ppm: Carbon of the aromatic methyl group (-CH₃).

  • ~27 ppm: Carbon of the acetyl methyl group (-COCH₃).

  • ~124 ppm, ~129 ppm, ~133 ppm: Aromatic CH carbons.

  • ~138 ppm, ~141 ppm, ~148 ppm: Aromatic quaternary carbons.

  • ~197 ppm: Carbonyl carbon of the acetyl group (-COCH₃).

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet or thin film) should exhibit the following characteristic absorption bands:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1690 cm⁻¹: A strong C=O stretching vibration of the ketone.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretching vibrations of the nitro group.

  • ~830 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

Safety Precautions

This synthesis involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Fume Hood: All manipulations involving concentrated acids and organic solvents must be performed in a well-ventilated chemical fume hood.

  • Handling Concentrated Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[2] Handle with extreme care. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References

  • PrepChem. (n.d.). Preparation of 2'-methyl-5'-nitro-acetophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2'-methyl-5'-nitro-acetophenone. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(2-Methyl-5-nitrophenyl)ethanone. It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The synthesis, often achieved through Friedel-Crafts acylation of 4-nitrotoluene, can yield a crude product containing unreacted starting materials, isomers, and other byproducts. This guide details the methodologies to effectively purify this compound, ensuring high purity and yield.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its common starting material is provided below. These parameters are crucial for monitoring the purification process and assessing the purity of the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₉H₉NO₃179.17~45-48 (for a similar isomer)[1]Not readily available
4-NitrotolueneC₇H₇NO₂137.1451-54238

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound.

Question: My recrystallization attempt resulted in a low yield of purified product. What are the possible causes and how can I improve it?

Answer:

Low recovery from recrystallization is a common issue that can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Solution: Perform a systematic solvent screen with small amounts of the crude material. Good starting points for a compound like this compound include ethanol, isopropanol, or a mixed solvent system like ethanol/water.[3][4]

  • Using Too Much Solvent: An excessive amount of solvent will keep the compound dissolved even at low temperatures, leading to poor crystal formation and low yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.[5]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper.

    • Solution: Use a pre-warmed funnel and flask for hot filtration. Also, use a slight excess of hot solvent to ensure the compound remains in solution during this step.

Question: After recrystallization, my product is still colored and the melting point is broad. What should I do?

Answer:

A persistent color and a broad melting point range indicate the presence of impurities. Here’s how to address this:

  • Inadequate Decolorization: Colored impurities may not be effectively removed by a single recrystallization.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product.

  • Co-crystallization of Impurities: Some impurities may have similar solubility properties to your product and co-crystallize.

    • Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography is a more powerful technique for separating compounds with similar properties.[3]

Question: During column chromatography, my compound is not separating from an impurity, as seen on the TLC plate. How can I improve the separation?

Answer:

Co-elution of compounds during column chromatography is a common challenge. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of the eluent is critical for good separation.

    • Solution: Systematically vary the ratio of your solvents. For a hexane/ethyl acetate system, decreasing the proportion of the more polar ethyl acetate will generally lead to better separation of less polar compounds.[6][7] Run several TLCs with different solvent ratios to find the optimal system that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is desirable).

  • Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: An unevenly packed column will lead to channeling and poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally reliable.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities arise from the Friedel-Crafts acylation of 4-nitrotoluene. These can include:

  • Unreacted 4-nitrotoluene: The starting material may be carried through the reaction.

  • Isomeric products: Acylation of 4-nitrotoluene can potentially occur at other positions on the aromatic ring, although the directing effects of the methyl and nitro groups favor the desired product.

  • Di-acylated products: Although the acetyl group is deactivating, under forcing conditions, a second acylation might occur.

  • Byproducts from the acylating agent: For example, if acetyl chloride and a Lewis acid like aluminum chloride are used, hydrolysis of these reagents can lead to acidic impurities.

Q2: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A2: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A ratio of 4:1 (hexane:ethyl acetate) is often effective for compounds of moderate polarity. The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired product, which allows for optimal separation from more polar and less polar impurities.

Q3: How can I confirm the purity of my final product?

A3: The purity of the final product should be assessed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information and can reveal the presence of impurities, even at low levels.[10]

    • Infrared (IR) Spectroscopy: Can confirm the presence of the expected functional groups (e.g., carbonyl, nitro group).

Q4: What are the recommended storage conditions for pure this compound?

A4: The pure compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[11][12]

Q5: What are the key safety precautions to take when handling this compound and the solvents used for its purification?

A5: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust and vapors. For specific hazards associated with the compound and solvents, always consult the Safety Data Sheet (SDS).[11]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol describes a general procedure for the purification of this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.[5]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.[3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Column Chromatography of Crude this compound

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in fractions of equal volume.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of crude this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, MP, NMR) Recrystallization->PurityAnalysis Waste Impurities/Mother Liquor Recrystallization->Waste ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis ColumnChromatography->Waste PurityAnalysis->ColumnChromatography Further Purification Needed PureProduct Pure Product PurityAnalysis->PureProduct Meets Specs

Sources

Technical Support Center: Column Chromatography Purification of Nitrated Acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of nitrated acetophenone derivatives via column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of nitroaromatic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate the common challenges associated with this purification process. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your separations for higher purity and yield.

I. Overview of the Purification Challenge

The nitration of acetophenone typically yields a mixture of ortho-, meta-, and para-isomers, with the meta-isomer being the major product. While the initial crude product can often be partially purified by recrystallization, column chromatography is frequently necessary to isolate the desired isomer in high purity, particularly for downstream applications in drug development and materials science. The primary challenges in this purification lie in the similar polarities of the isomers and the potential for common chromatographic pitfalls such as poor resolution, band tailing, and sample degradation. This guide will address these issues systematically.

II. Experimental Workflow & Decision Making

The following diagram outlines the general workflow for the purification of nitrated acetophenone, from the post-reaction work-up to the final isolation of the pure compound.

Purification Workflow cluster_0 Post-Reaction Work-up cluster_1 Analytical & Method Development cluster_2 Column Chromatography Purification cluster_3 Post-Purification Analysis Quench Reaction Quench Reaction Neutralization Neutralization Quench Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation TLC Analysis TLC Analysis Drying & Evaporation->TLC Analysis Crude Product Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Column Packing Column Packing Solvent System Selection->Column Packing Optimized Mobile Phase Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Pooling & Evaporation Pooling & Evaporation TLC of Fractions->Pooling & Evaporation Characterization Characterization Pooling & Evaporation->Characterization

Caption: Workflow for Nitrated Acetophenone Purification.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of nitrated acetophenone.

Q1: I'm seeing very poor separation between my spots on the TLC plate, and consequently, my column is not resolving the isomers. What should I do?

A1: This is a common issue stemming from an inappropriate mobile phase polarity. The key is to find a solvent system that provides a good separation of Rf values on the TLC plate before attempting column chromatography.[1]

  • Underlying Principle: The separation of compounds on silica gel is based on their differential polarity.[2] More polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values. The ortho, meta, and para isomers of nitroacetophenone have slight differences in polarity due to the position of the nitro group, which influences the overall molecular dipole moment.

  • Troubleshooting Steps:

    • Start with a Nonpolar Solvent System: Begin with a relatively nonpolar mobile phase, such as a mixture of hexane and ethyl acetate. A common starting ratio is 4:1 hexane:ethyl acetate.[3]

    • Systematically Increase Polarity: If the spots remain at the baseline (low Rf), incrementally increase the polarity of the mobile phase. For example, move from a 4:1 to a 3:1 or 2:1 ratio of hexane to ethyl acetate. Make small, systematic changes to observe the effect on separation.[4]

    • Consider Alternative Solvents: If hexane/ethyl acetate systems are not effective, consider other solvent systems. Toluene can be used as a mobile phase for the separation of these isomers.[3] Another option is a dichloromethane/hexane mixture.

    • Aim for Optimal Rf Values: For effective column separation, the desired compound should have an Rf value between 0.2 and 0.4 on the TLC plate in the chosen solvent system. This ensures the compound will travel through the column at a reasonable rate, allowing for good separation from impurities.

Q2: My compound is streaking on the TLC plate and the bands on my column are broad and tailing. How can I fix this?

A2: Streaking and tailing are often indicative of sample overloading, interactions with acidic silica, or insolubility issues.

  • Underlying Principle: Silica gel can be slightly acidic, which can lead to strong interactions with certain compounds, causing them to "stick" and elute slowly and unevenly.[5] Tailing can also occur if the compound is not fully soluble in the mobile phase or if too much sample is loaded onto the column.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: When preparing your sample for loading, dissolve it in the minimum amount of solvent.[6] If spotting a TLC, ensure the spot is small and not too concentrated.

    • Check for Residual Acid: Ensure your crude product has been properly neutralized during the work-up. Residual acid from the nitration reaction can cause streaking on the silica gel. Washing the organic extract with a sodium bicarbonate solution during the work-up is crucial.[7]

    • Use a Co-adsorbent for Loading (Dry Loading): If your compound has poor solubility in the mobile phase, use the dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of your column. This method prevents the precipitation of the compound at the top of the column.[5]

    • Consider Deactivating the Silica: For particularly sensitive compounds, you can deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize active sites. However, be mindful that this will significantly alter the polarity of your eluent.

Q3: The column is running very slowly or has stopped completely. What is the cause and how can I resolve it?

A3: A slow or stopped column is typically due to improper packing, precipitation of the sample, or fine particles clogging the column.[8]

  • Underlying Principle: A well-packed column should have a homogenous stationary phase that allows for consistent solvent flow. Air bubbles, channels, or a clogged frit will impede this flow.

  • Troubleshooting Steps:

    • Proper Column Packing: Ensure the column is packed correctly. The "slurry method," where the silica gel is mixed with the mobile phase before being poured into the column, is generally recommended to avoid air bubbles and ensure a uniform packing.[9] Gently tapping the column as the silica settles can also help create a more compact and even bed.[9]

    • Check for Precipitation: If the sample precipitated upon loading, it can block the solvent flow.[8] In this case, it may be necessary to remove the top layer of silica and the precipitated sample. Using the dry loading method can prevent this issue.[6]

    • Ensure a Level Sand Layer: A layer of sand at the bottom and top of the silica gel is important.[2] The bottom layer provides an even base, and the top layer prevents the silica from being disturbed when adding more solvent.[6]

    • Avoid Letting the Column Run Dry: Never let the solvent level drop below the top of the silica gel, as this can cause cracking and channeling in the stationary phase, leading to poor separation and flow issues.[6]

Q4: I've run the column, but all my fractions seem to contain a mixture of isomers. Why did my TLC separation not translate to the column?

A4: This frustrating situation can arise from several factors, including overloading the column, running the column too quickly, or a poorly packed column.

  • Underlying Principle: Column chromatography is essentially a scaled-up version of TLC. The principles of separation are the same, but the dynamics of a three-dimensional column are more complex.[2] Maintaining the equilibrium between the stationary and mobile phases is key to good separation.

  • Troubleshooting Steps:

    • Check the Column-to-Sample Ratio: A general rule of thumb is to use at least 30 times the weight of silica gel to the weight of the crude sample being purified.[3] For difficult separations of isomers, a higher ratio (e.g., 50:1 or 100:1) may be necessary.

    • Optimize the Flow Rate: Running the column too fast does not allow for proper equilibration of the compounds between the stationary and mobile phases, leading to band broadening and poor separation.[6] Conversely, a flow rate that is too slow can also cause band broadening due to diffusion.[6] The optimal flow rate will depend on the column dimensions.

    • Ensure a Concentrated Loading Band: The sample should be loaded onto the column in as narrow a band as possible.[1] Using a minimal amount of a slightly more polar solvent for wet loading or employing the dry loading technique is crucial.[6]

    • Re-evaluate the Mobile Phase: Sometimes a solvent system that appears to give good separation on TLC may not be optimal for a column. Consider re-screening solvent systems to maximize the difference in Rf values (ΔRf) between your isomers.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected order of elution for ortho-, meta-, and para-nitroacetophenone from a silica gel column?

A1: Generally, for nitro-substituted aromatic compounds on a normal-phase silica gel column, the order of elution is para > ortho > meta, with the para-isomer being the least polar and eluting first. However, the exact order can be influenced by the solvent system. In many common non-polar solvent systems, the para isomer will have the highest Rf value, followed by the meta, and then the ortho isomer. The intramolecular hydrogen bonding in the ortho isomer can sometimes reduce its interaction with the silica, causing it to elute earlier than expected. It is always best to confirm the identity of the spots by co-spotting with authentic standards if available.

Q2: How do I choose the right stationary phase for this separation?

A2: For the separation of nitrated acetophenone isomers, standard silica gel (60 Å pore size, 230-400 mesh) is the most common and effective stationary phase.[2] Its polarity is well-suited for resolving these moderately polar compounds. While other stationary phases like alumina exist, silica gel generally provides better resolution for this class of compounds.

Q3: Can I use a gradient elution for this purification?

A3: Yes, a gradient elution can be very effective, especially if there is a significant difference in polarity between the isomers and other impurities. You can start with a less polar solvent system to elute the least polar compounds and then gradually increase the polarity of the mobile phase to elute the more strongly retained compounds.[8] This can help to sharpen the bands and reduce the total elution time.

Q4: How should I properly prepare my crude nitrated acetophenone for column chromatography?

A4: After the nitration reaction is complete, it is critical to perform a thorough work-up to remove the strong acids and other impurities before attempting chromatography.[7]

  • Quench: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.[10]

  • Filter and Wash: Filter the solid product and wash it thoroughly with cold water to remove most of the acid.[10]

  • Dissolve and Neutralize: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash this organic solution with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7]

  • Wash and Dry: Wash the organic layer with water and then with brine to help remove dissolved water.[7] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7]

  • Evaporate: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude solid or oil, which is now ready for TLC analysis and column chromatography.[7]

V. Detailed Experimental Protocol

This protocol provides a step-by-step method for the purification of m-nitroacetophenone from a typical nitration reaction mixture.

1. Materials and Equipment:

  • Crude nitrated acetophenone

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Method Development with TLC:

  • Prepare a stock solution of your crude product by dissolving a small amount in ethyl acetate or dichloromethane.

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Spot the crude product on a TLC plate and develop it in one of the prepared eluents.

  • Visualize the plate under a UV lamp.

  • Identify the solvent system that provides good separation between the spots and gives the major (meta) product an Rf value of approximately 0.3.[11]

3. Column Preparation (Slurry Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a small layer of sand (about 1 cm) on top of the cotton plug.[9]

  • In a separate beaker, weigh out the required amount of silica gel (e.g., 30-50 times the weight of your crude product).

  • Add your chosen mobile phase to the silica gel to create a slurry. Stir gently to remove any trapped air bubbles.[9]

  • Pour the slurry into the column. Allow the solvent to drain from the bottom while continuously adding the slurry. Tap the side of the column gently to ensure even packing.[9]

  • Once all the silica has been added, allow it to settle, and then add a final layer of sand (about 1 cm) on top of the silica bed.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude nitrated acetophenone in a minimal amount of a volatile solvent like dichloromethane.

  • Add silica gel (about 10-20 times the mass of your crude product) to this solution.[6]

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, being careful not to disturb the top layer of sand.[1]

  • Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica gel at all times.[6]

  • Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Once the desired compound begins to elute, continue collecting fractions until it is no longer detected by TLC.

6. Isolation of the Pure Product:

  • Analyze all the collected fractions by TLC.

  • Combine the fractions that contain only the pure desired isomer.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified nitrated acetophenone.

  • Determine the yield and characterize the product by appropriate analytical methods (e.g., melting point, NMR, IR spectroscopy).

VI. Quantitative Data Summary

IsomerTypical Mobile Phase (Hexane:EtOAc)Approximate Rf ValueElution Order
p-nitroacetophenone4:1~0.5 - 0.61st
m-nitroacetophenone4:1~0.3 - 0.42nd
o-nitroacetophenone4:1~0.2 - 0.33rd

Note: These Rf values are approximate and can vary depending on the exact conditions (e.g., TLC plate manufacturer, temperature, chamber saturation). They should be used as a general guide for method development.

VII. References

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US9115048B2 - Method and apparatus for purifying nitration products. Retrieved from

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Filo. (2024, September 29). In a Tre experiment, the best system for separating a mixture of ortho, m... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • NITRATION. (n.d.). Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). , r09 3. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05246957A - Production of m-nitroacetophenone. Retrieved from

  • Reddit. (2024, July 16). Column chromatography issues. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Nitration of o-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of o-methylacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this electrophilic aromatic substitution. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address the common challenges and side reactions encountered during this procedure.

The Core Challenge: Understanding Regioselectivity

The nitration of o-methylacetophenone is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring where the directing effects of the substituents are in partial conflict. Understanding this electronic interplay is the first step to mastering the reaction.

  • -CH₃ (Methyl) Group: An activating, ortho-, para-director. It donates electron density to the ring, making it more nucleophilic and favoring substitution at positions ortho and para to itself.

  • -COCH₃ (Acetyl) Group: A deactivating, meta-director. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the positions meta to itself.[1][2]

Let's analyze the positions on the o-methylacetophenone ring:

  • C3: Meta to the acetyl group and ortho to the methyl group. Both groups favor this position.

  • C4: Para to the acetyl group and meta to the methyl group. The acetyl group disfavors this position.

  • C5: Meta to the acetyl group and para to the methyl group. Both groups strongly favor this position.

  • C6: Ortho to both the acetyl and methyl groups. This position is highly sterically hindered.

Therefore, the reaction is expected to yield a mixture of isomers, primarily 3-nitro-2-methylacetophenone and 5-nitro-2-methylacetophenone . Achieving a high yield of a single isomer is the principal challenge.[1]

Caption: Directing influences on o-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

A low yield can be attributed to several factors beyond regioselectivity:

  • Reaction Temperature: Nitration is a highly exothermic process.[1] If the temperature is not strictly controlled, typically at or below 0°C, the rate of side reactions increases dramatically, leading to product degradation and lower yields.[1]

  • Strength of Nitrating Agent: A nitrating mixture that is too harsh (e.g., using fuming nitric/sulfuric acid when not necessary) can lead to over-nitration (dinitration) or oxidation of the methyl group.[1] Conversely, a reagent that is too mild may result in an incomplete reaction.

  • Substrate Purity: Impurities in the starting o-methylacetophenone can interfere with the reaction, leading to undefined byproducts and lower yields of the desired nitro-isomers.[1]

  • Product Loss During Workup: The nitro-products have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. Premature product precipitation during quenching can also trap impurities.

Q2: My reaction mixture turned dark brown/black and formed a tar. What happened?

This is a common issue and almost always points to excessive reaction temperature.

  • Causality: The combination of concentrated nitric and sulfuric acids is a potent oxidizing mixture. At elevated temperatures, it can begin to oxidize the methyl group to a carboxylic acid or even degrade the aromatic ring itself, leading to complex, polymeric, tar-like substances.[3] Strongly activating groups on an aromatic ring can make it so reactive that multiple nitrations occur, which can also result in tar formation.[3]

  • Prevention: The key is rigorous temperature control. Use an ice-salt bath or a cryocooler to maintain the temperature below 0°C, especially during the dropwise addition of the nitrating agent. Slow, careful addition with vigorous stirring is crucial to dissipate the heat generated by the reaction.

Q3: What is the mechanism for the formation of the active electrophile?

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid is the stronger acid and protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4]

Nitronium_Ion_Formation HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated HNO₃ HNO3->Protonated_HNO3 + H₂SO₄ (Protonation) H2SO4 Sulfuric Acid (H₂SO₄) HSO4_ion Bisulfate (HSO₄⁻) NO2_ion Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_ion - H₂O (Dehydration) H2O Water (H₂O)

Caption: Generation of the nitronium ion electrophile.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Multiple Spots on TLC / Poor Regioselectivity 1. Reaction temperature too high: Higher temperatures can reduce the selectivity of the reaction. 2. Incorrect nitrating agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) can influence isomer distribution.1. Strict Temperature Control: Maintain the reaction temperature between -5°C and 0°C throughout the addition and stirring period. 2. Optimize Nitrating System: For higher selectivity, consider milder nitrating agents. Some literature suggests zeolite catalysts can dramatically improve regioselectivity for the para-isomer relative to the activating group.[5]
Formation of a Dark or Tarry Mixture 1. "Runaway" reaction: The nitrating agent was added too quickly, causing localized overheating. 2. Oxidation: The strong acid mixture is oxidizing the methyl group or degrading the aromatic ring.1. Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to prevent localized heat buildup. 2. Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes minimize oxidative side products.
Product is an Oil or Sticky Solid 1. Presence of isomeric byproducts: A mixture of isomers can have a lower melting point than a pure compound, resulting in an oil or eutectic mixture. 2. Incomplete removal of acid: Residual sulfuric or nitric acid can make the product oily and difficult to handle.1. Purification: Use column chromatography to separate isomers if recrystallization is ineffective. 2. Thorough Washing: After quenching the reaction in ice water, thoroughly wash the crude product with cold water until the washings are neutral to pH paper. A subsequent wash with a small amount of cold sodium bicarbonate solution can also be effective.
Evidence of Methyl Group Oxidation (e.g., Carboxylic Acid peak in IR) 1. Harsh reaction conditions: High temperatures or prolonged reaction times in the strong oxidizing acid mixture. 2. Excessive nitrating agent: Using a large excess of nitric acid increases the likelihood of oxidation.1. Reduce Temperature & Time: Keep the reaction as cold as feasible and monitor by TLC to avoid unnecessarily long reaction times. 2. Stoichiometric Control: Use a modest excess (e.g., 1.1-1.2 equivalents) of the nitrating agent.
Dinitration Products Detected 1. Reaction conditions too harsh: High temperature or a nitrating agent that is too strong. 2. Excess nitrating agent: A significant excess of the nitrating mixture can drive the reaction to dinitration.1. Milder Conditions: Use a lower temperature and consider a less aggressive nitrating system. 2. Stoichiometry: Ensure you are not using a large excess of the nitrating agent. The first nitro group is strongly deactivating, so dinitration requires more forcing conditions.

Experimental Protocols

Protocol 1: Standard Nitration of o-Methylacetophenone

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • o-Methylacetophenone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Dichloromethane (or Ethyl Acetate) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_nitration Nitration cluster_workup Workup & Extraction cluster_purification Purification A Cool H₂SO₄ to 0°C in an ice-salt bath B Add o-methylacetophenone dropwise to H₂SO₄ A->B C Prepare nitrating mix (HNO₃ in H₂SO₄), cool to 0°C B->C D Add nitrating mix dropwise to substrate solution at < 5°C C->D E Stir at 0°C for 30-60 min (Monitor by TLC) D->E F Pour reaction mixture slowly onto crushed ice E->F G Extract with CH₂Cl₂ (3x) F->G H Wash organic layer with H₂O, NaHCO₃, and Brine G->H I Dry organic layer over MgSO₄, filter H->I J Concentrate in vacuo to obtain crude product I->J K Purify by recrystallization or column chromatography J->K

Caption: Step-by-step experimental workflow for nitration.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 25 mL for a 0.1 mol scale reaction). Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add o-methylacetophenone (1.0 eq) dropwise to the cold, stirring sulfuric acid, ensuring the temperature does not rise above 5-10°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid (e.g., 10 mL). Cool this mixture to 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of o-methylacetophenone over 30-45 minutes. It is critical to maintain the internal reaction temperature at or below 0°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of isomers.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven. Note: The composition of the recrystallized product should be checked by NMR or GC-MS, as one isomer may preferentially crystallize.

References

  • H. van Bekkum, et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Automate.video. (2025). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. [Link]

  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Google Patents. (2019). A kind of preparation method of nitroacetophenone. CN109232259B.

Sources

Controlling regioselectivity in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation

Welcome to the technical support center for Friedel-Crafts acylation. As a cornerstone of C-C bond formation in synthetic chemistry, this reaction's success often hinges on precise control over regioselectivity. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize their acylation reactions. Here, we move beyond textbook examples to address the nuanced challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the factors that govern regioselectivity in Friedel-Crafts acylation.

Q1: What are the primary factors controlling where the acyl group adds to my aromatic ring?

The regiochemical outcome of a Friedel-Crafts acylation is primarily dictated by two competing factors:

  • Electronic Effects: The substituent already present on the aromatic ring directs the incoming electrophile. Activating, electron-donating groups (EDGs) like ethers (-OR), alkyl groups (-R), and amines (-NR₂) direct the incoming acyl group to the ortho and para positions by stabilizing the positively charged intermediate (the sigma complex).[1][2] Deactivating, electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyls (-COR) direct to the meta position.[3]

  • Steric Hindrance: The acylium ion, especially when complexed with a Lewis acid, is sterically bulky.[4] This bulkiness often hinders its approach to the ortho positions, which are adjacent to the existing substituent. Consequently, the para position is often the favored site of acylation, even for ortho, para-directing groups.[1][5]

Q2: Why does my reaction yield almost exclusively the para product, even though my substituent is an ortho, para-director?

This is a very common and often desirable outcome. The strong preference for para substitution arises from steric hindrance. The electrophile in this reaction is not just the acylium ion (R-C≡O⁺) but a bulky complex formed with the Lewis acid catalyst (e.g., R-CO-Cl:AlCl₃). This large complex experiences significant steric clash with the substituent in the ortho position, making the more accessible para position the kinetically and thermodynamically favored site of attack.[1]

Q3: Can I perform a Friedel-Crafts acylation on an aromatic ring that has a deactivating group?

Generally, this is not feasible. Aromatic rings substituted with moderate to strong deactivating groups (e.g., -NO₂, -CF₃, -CN, -SO₃H) are too electron-poor to act as effective nucleophiles for the acylium ion.[6][7][8] The reaction typically fails or requires impractically harsh conditions. Furthermore, the product of a Friedel-Crafts acylation is a ketone, which is itself a deactivating group. This deactivation prevents subsequent acylations on the same ring, a significant advantage over Friedel-Crafts alkylation which often suffers from polyalkylation.[9][10]

Q4: My substrate contains an amine (-NH₂) group, and the reaction isn't working. Why?

Amine and hydroxyl groups contain lone pairs that are basic. They will react avidly with the Lewis acid catalyst (e.g., AlCl₃).[8] This forms a complex that places a positive charge on the nitrogen or oxygen atom, which in turn becomes a powerful deactivating group, shutting down the electrophilic substitution reaction.[8] Such functional groups must be protected (e.g., as an amide or ester) before attempting a Friedel-Crafts acylation.

Part 2: Troubleshooting Guide for Regioselectivity Control

This section provides actionable solutions to specific experimental problems related to regioselectivity.

Scenario 1: Low Selectivity - Obtaining a Mixture of Ortho and Para Isomers

Problem: You are acylating a substrate with an activating group (e.g., toluene, anisole) and obtaining an unacceptable mixture of ortho and para products, making purification difficult and lowering the yield of the desired isomer.

Analysis: This issue arises when the steric barrier to ortho attack is insufficient to overwhelmingly favor the para position. This can be due to a small substrate substituent, a small acylating agent, or reaction conditions that favor the kinetic (ortho) product.

Solutions:

  • Modify Reaction Temperature:

    • Causality: Lowering the reaction temperature generally increases selectivity. The transition state leading to the more sterically hindered ortho product has a higher activation energy. At lower temperatures, fewer molecules have sufficient energy to overcome this barrier, favoring the pathway to the thermodynamically more stable para product.

    • Protocol: Begin your reaction at 0 °C or even -20 °C. Add the Lewis acid and acyl chloride to the solvent, cool the mixture, and then slowly add the aromatic substrate. Monitor the reaction by TLC or LC-MS. While the reaction will be slower, the increase in para-selectivity is often substantial. For example, studies have shown that reaction temperature significantly impacts product yield and distribution.[11]

  • Change the Lewis Acid Catalyst:

    • Causality: The size of the Lewis acid catalyst can dramatically influence the effective size of the electrophile. A bulkier Lewis acid will create a larger, more sterically demanding complex with the acyl chloride, thereby increasing the preference for para substitution.

    • Protocol: If you are using a potent but relatively small Lewis acid like AlCl₃, consider switching to a bulkier or milder catalyst.

      • Illustrative Data:

        Catalyst Typical Solvent Relative Bulk Expected Impact on para:ortho Ratio
        AlCl₃ CS₂, Nitrobenzene Small Baseline
        FeCl₃ 1,2-Dichloroethane Medium Moderate Increase
        ZnCl₂ Dichloromethane Medium-Large Significant Increase

        | TiCl₄ | Dichloromethane | Large | Significant Increase |

  • Alter the Solvent:

    • Causality: The solvent can influence the reactivity of the electrophile and the stability of the transition states. In some systems, specific solvents can promote higher selectivity.

    • Protocol: A systematic solvent screen is recommended. A study on the acetylation of 3,3′-dimethylbiphenyl found that performing the reaction in boiling 1,2-dichloroethane provided almost quantitative yield of a single isomer, a significant improvement over other conditions.[4] Common solvents to compare include dichloromethane (DCM), 1,2-dichloroethane (DCE), carbon disulfide (CS₂), and nitrobenzene. Newer, "green" solvent systems like deep eutectic solvents have also been shown to provide excellent regioselectivity.[12]

Workflow for Optimizing para-Selectivity

G start Problem: Mixture of ortho/para Isomers temp Decrease Reaction Temperature (e.g., 0 °C) start->temp catalyst Use a Bulkier Lewis Acid (e.g., TiCl₄, ZnCl₂) start->catalyst solvent Screen Solvents (e.g., DCE, CS₂) start->solvent check Analyze p:o Ratio (GC, NMR) temp->check catalyst->check solvent->check check->start Ratio Unacceptable (Try another variable) end Optimized Protocol: High para-Selectivity check->end Ratio Acceptable G cluster_0 3-Chloroanisole cluster_1 Electronic Directing Effects cluster_2 Steric Hindrance Analysis cluster_3 Predicted Outcome Ring Benzene Ring with -OCH3 (pos 1) and -Cl (pos 3) OCH3_directs -OCH3 (Strong Activator) directs to pos. 2, 4, 6 Ring->OCH3_directs Dominant Cl_directs -Cl (Weak Deactivator) directs to pos. 2, 4, 6 Ring->Cl_directs Reinforcing Pos2 Position 2: Highly Hindered OCH3_directs->Pos2 Pos4 Position 4: Moderately Hindered OCH3_directs->Pos4 Pos6 Position 6: Least Hindered OCH3_directs->Pos6 Outcome Major Products: 4-acyl & 6-acyl isomers Minor Product: 2-acyl isomer (if any) Pos2->Outcome Pos4->Outcome Pos6->Outcome

Caption: Logical flow for predicting regioselectivity in a polysubstituted system.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Singh, A. K., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Hashimoto, I., et al. (2025). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Eberson, L., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Optimizing reaction conditions for the synthesis of 2-amino-5-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-amino-5-methylacetophenone

Welcome to the technical support guide for the synthesis of 2-amino-5-methylacetophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of 2-amino-5-methylacetophenone is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and reliable route proceeds from 4-methylaniline (p-toluidine) via a three-step sequence: N-acetylation, Fries rearrangement, and subsequent deprotection. This guide is structured to address common questions and troubleshoot issues encountered during this specific pathway.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis.

Q1: What is the most reliable and scalable synthetic route to 2-amino-5-methylacetophenone?

The most robust and commonly employed route involves a three-step sequence starting from 4-methylaniline:

  • N-Acetylation: The amino group of 4-methylaniline is protected as an acetamide. This is a crucial step to moderate the amine's reactivity.

  • Fries Rearrangement: The N-acetyl group is rearranged to the aromatic ring's ortho position using a Lewis acid catalyst to form 2-acetamido-5-methylacetophenone.

  • Hydrolysis: The acetamido group is deprotected under acidic conditions to yield the final product, 2-amino-5-methylacetophenone.

This pathway is favored because it avoids direct nitration or acylation routes that can lead to difficult-to-separate isomeric mixtures and side products.

Q2: Why is the initial N-acetylation of 4-methylaniline necessary?

The primary amino group (-NH₂) in 4-methylaniline is a strong Lewis base and a powerful activating group. Attempting a direct Friedel-Crafts acylation is problematic for two key reasons:

  • Catalyst Deactivation: The amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive for promoting the acylation reaction. A stoichiometric amount of the catalyst would be consumed by this interaction alone.[1][2]

  • Poor Regioselectivity & Polysubstitution: The high reactivity of the aniline ring could lead to uncontrolled reactions and undesirable byproducts.

Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect and prevents the deactivation of the Lewis acid catalyst, allowing for a controlled subsequent rearrangement.[3]

Q3: Which Lewis acid is most effective for the Fries Rearrangement, and why?

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for the Fries rearrangement.[2][4] Its efficacy stems from its ability to strongly coordinate with the carbonyl oxygen of the ester (the acetamide), facilitating the formation of the critical acylium ion intermediate that performs the electrophilic aromatic substitution. While other Lewis acids like TiCl₄, SnCl₄, or BF₃ can be used, AlCl₃ often provides the best balance of reactivity and cost-effectiveness.[2][5] However, it requires strictly anhydrous conditions as it reacts violently with water.

Q4: How can I control the regioselectivity of the Fries Rearrangement?

The Fries rearrangement can yield both ortho- and para-acylated products. For the synthesis of 2-amino-5-methylacetophenone, the ortho-isomer is desired. Temperature is the primary handle for controlling this selectivity:

  • Low Temperatures (0-25 °C): Favor the formation of the para-isomer.

  • High Temperatures (typically >100 °C): Favor the formation of the ortho-isomer.[4]

This selectivity is based on thermodynamics. The ortho-isomer is often stabilized by an intramolecular hydrogen bond (after workup) and is the thermodynamically more stable product, favored at higher temperatures where the reaction is reversible. In the case of N-(4-methylphenyl)acetamide, the para-position is already blocked by the methyl group, which strongly directs the rearrangement to the ortho-position.

Q5: What are the critical safety considerations for this synthesis?

  • Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is highly corrosive and water-reactive. It should be handled in a fume hood, away from moisture, and personal protective equipment (gloves, goggles, lab coat) is essential. Its reaction with water is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.[6]

  • Acidic Hydrolysis: The final deprotection step often uses concentrated acids like HCl. These are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of the Fries rearrangement mixture (containing AlCl₃) with water/ice is extremely exothermic. This must be done slowly, with efficient cooling in an ice bath to control the release of heat and HCl gas.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield during the Fries Rearrangement
Potential Cause Scientific Explanation Recommended Solution
Moisture in the Reaction The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Water hydrolyzes AlCl₃ to aluminum hydroxide, rendering it inactive for catalysis.Ensure all glassware is oven-dried before use. Use an anhydrous grade of the reaction solvent (if any) and fresh, high-purity, anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid. This is because the catalyst complexes with both the carbonyl oxygen of the starting material and the product ketone, effectively being consumed as the reaction progresses.[1][2]Use a molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to the N-(4-methylphenyl)acetamide substrate. See the protocol for a validated ratio.
Inadequate Temperature or Reaction Time The rearrangement is often a high-temperature reaction. Insufficient thermal energy can lead to an incomplete reaction or stalling.The reaction is typically heated to 130-160 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
Problem 2: Formation of Significant Impurities
Potential Cause Scientific Explanation Recommended Solution
Charring or Dark Tar Formation Overheating or localized hotspots can cause decomposition of the aromatic substrate and product, leading to complex, tarry side products.Ensure uniform heating using a suitable heating mantle and stir the reaction mixture vigorously. Avoid exceeding the recommended temperature range (max ~165 °C).
Presence of Unreacted Starting Material This indicates an incomplete reaction, often linked to the issues described in Problem 1 (inactive catalyst, insufficient heat/time).Re-evaluate the quality and quantity of your Lewis acid. Confirm your reaction temperature is accurate and allow for sufficient reaction time, monitoring by TLC until the starting material spot disappears.
Byproducts from Intermolecular Acylation Although less common, at high concentrations, the acylium intermediate could potentially acylate another molecule of the substrate rather than rearranging, leading to dimeric impurities.While typically performed neat (without solvent), if intermolecular side products are suspected, using a high-boiling inert solvent like nitrobenzene or dichlorobenzene can sometimes mitigate this by ensuring dilution.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Scientific Explanation Recommended Solution
Product Remains as an Oily Residue The crude product may contain impurities that inhibit crystallization. The final 2-amino-5-methylacetophenone can also have a relatively low melting point, making it appear oily if impure.Purify the crude product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Following chromatography, attempt recrystallization from a suitable solvent system like ethanol/water or toluene/hexanes.
Incomplete Hydrolysis of AlCl₃ Complexes The product ketone forms a stable complex with AlCl₃. If this complex is not fully broken during the workup, it can trap the product in the aqueous layer or as an emulsion.The workup requires quenching the reaction mixture onto a mixture of crushed ice and concentrated HCl.[6] The acid is essential to fully hydrolyze the aluminum complexes and protonate the product amine, partitioning it into the aqueous layer for subsequent neutralization and extraction.

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

The diagram below outlines the complete, validated three-step synthesis pathway.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Deprotection A 4-Methylaniline B N-(4-methylphenyl)acetamide A->B Acetic Anhydride, NaOAc, H₂O C 2-Acetamido-5-methylacetophenone B->C 1. Anhydrous AlCl₃ 2. Heat (150 °C) D 2-Amino-5-methylacetophenone C->D Aq. HCl, Reflux

Caption: Three-step synthesis of 2-amino-5-methylacetophenone.

Troubleshooting Decision Tree

This flowchart helps diagnose common issues during the critical Fries Rearrangement step.

T start Low Yield in Fries Rearrangement? check_moisture Were anhydrous conditions used? start->check_moisture Yes check_catalyst Was >1.1 eq. of fresh AlCl₃ used? check_moisture->check_catalyst Yes sol_moisture Solution: Use oven-dried glassware and an inert atmosphere. check_moisture->sol_moisture No check_temp Was reaction heated to >130°C? check_catalyst->check_temp Yes sol_catalyst Solution: Repeat with fresh AlCl₃ at a 1.2:1 molar ratio. check_catalyst->sol_catalyst No sol_temp Solution: Increase temperature to 150-160°C and monitor by TLC. check_temp->sol_temp No success Yield should improve. check_temp->success Yes

Caption: Decision tree for troubleshooting the Fries Rearrangement.

Detailed Experimental Protocols

Protocol 1: N-Acetylation of 4-Methylaniline
  • In a 500 mL flask, suspend 4-methylaniline (21.4 g, 0.2 mol) in 200 mL of water.

  • Add concentrated hydrochloric acid (17 mL, ~0.2 mol) to dissolve the aniline derivative, forming the hydrochloride salt.

  • In a separate beaker, dissolve sodium acetate trihydrate (33 g, 0.24 mol) in 50 mL of water.

  • To the stirred aniline hydrochloride solution, add acetic anhydride (22.5 g, 0.22 mol) in one portion.

  • Immediately following the acetic anhydride addition, add the sodium acetate solution.

  • Stir the mixture vigorously for 15 minutes. A thick white precipitate of N-(4-methylphenyl)acetamide will form.[3]

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and dry in an oven at 80 °C.

    • Expected Outcome: A white crystalline solid. Yield: 90-95%.

Protocol 2: Fries Rearrangement of N-(4-methylphenyl)acetamide

CAUTION: This reaction must be performed in a well-ventilated fume hood under anhydrous conditions.

  • Set up a reaction flask with a mechanical stirrer and a reflux condenser fitted with a gas outlet connected to a gas bubbler or an acid trap.

  • To the flask, add anhydrous aluminum chloride (40 g, 0.3 mol).

  • Begin stirring and add finely ground, dry N-(4-methylphenyl)acetamide (29.8 g, 0.2 mol) in portions. The mixture will become a thick, stirrable slurry.

  • Heat the reaction mixture in a heating mantle to 150-160 °C. The mixture will melt and evolve HCl gas. Maintain this temperature for 2-3 hours.

  • Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes). The reaction is complete when the starting material is consumed.

  • Allow the reaction to cool to about 80 °C, at which point it will solidify.

  • Workup: Carefully and slowly pour the cooled, solidified reaction mixture onto a vigorously stirred mixture of 200 g of crushed ice and 50 mL of concentrated HCl in a large beaker. This is a highly exothermic process.

  • The resulting slurry is heated to boiling with stirring to break up all solids and hydrolyze the aluminum complexes.

  • Cool the mixture to room temperature. The product, 2-acetamido-5-methylacetophenone, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Expected Outcome: An off-white to tan solid. Yield: 65-75%.

Protocol 3: Acidic Hydrolysis to 2-amino-5-methylacetophenone
  • In a round-bottom flask, combine the crude 2-acetamido-5-methylacetophenone (17.7 g, 0.1 mol) with 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours. The solid will dissolve as the hydrolysis proceeds.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture in an ice bath.

  • Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (6M) until the pH is approximately 8-9. The product will precipitate as a solid or oil.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

    • Expected Outcome: A pale yellow solid. Yield: 85-95%.

References

  • Synthesis of aminoacetophenone from acetophenone. ResearchGate. Available at: [Link]

  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]

  • Preparation method of 2-amino-5-fluoroacetophenone. Google Patents.
  • Continuous two step flow synthesis of m-amino acetophenone. Google Patents.
  • CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. European Patent Office. Available at: [Link]

  • Discontinuous two step flow synthesis of m-aminoacetophenone. ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). Available at: [Link]

  • Friedel Crafts reaction/Acylation of toluene. YouTube. Available at: [Link]

  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. ResearchGate. Available at: [Link]

  • N-[(4-Methylphenyl)sulfonyl]acetamide. National Institutes of Health (NIH). Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 1-(2-Methyl-5-nitrophenyl)ethanone, a key building block in various synthetic pathways. By delving into the principles and practical applications of diverse analytical techniques, this document serves as a vital resource for ensuring the identity, purity, and quality of this critical compound.

Introduction to this compound

This compound, with the chemical formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol , is an aromatic ketone containing both a methyl and a nitro functional group on the phenyl ring.[1] The precise location of these substituents is critical for its reactivity and subsequent use in multi-step syntheses. Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide will explore the synergistic use of spectroscopic and chromatographic techniques to achieve a holistic understanding of this molecule.

Core Analytical Techniques: A Comparative Overview

A multi-faceted analytical approach is essential for the thorough characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy. Each method provides unique and complementary information, and their combined application constitutes a self-validating system for quality control.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Causality of Experimental Choices in NMR

For this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number, environment, and coupling of protons, while ¹³C NMR reveals the number and types of carbon atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[4]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and acetyl groups. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.3d1HAromatic H (ortho to NO₂)
~ 7.9dd1HAromatic H (para to NO₂)
~ 7.4d1HAromatic H (ortho to CH₃)
~ 2.6s3HAcetyl CH₃
~ 2.5s3HAromatic CH₃

Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, alkyl).

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 198C=O (Ketone)
~ 148Aromatic C-NO₂
~ 140Aromatic C-CH₃
~ 135Aromatic CH
~ 132Aromatic C-C=O
~ 128Aromatic CH
~ 125Aromatic CH
~ 29Acetyl CH₃
~ 21Aromatic CH₃

Note: These are predicted values. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Interpreting the Vibrational Fingerprint

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the carbonyl group (C=O) of the ketone, the nitro group (NO₂), C-H bonds of the aromatic ring and methyl groups, and C=C bonds of the aromatic ring. The presence and position of these bands provide strong evidence for the compound's identity.[8]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic
~ 2950-2850C-H StretchAliphatic (CH₃)
~ 1700C=O StretchKetone
~ 1600, 1475C=C StretchAromatic Ring
~ 1530, 1350N-O Asymmetric & Symmetric StretchNitro Group

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Electron Ionization (EI) and Fragmentation Patterns

In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak is expected at an m/z of 179. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, m/z 43) and the methyl group (CH₃, m/z 15).[1]

Expected Mass Spectrometry Data (EI)

m/zInterpretation
179Molecular Ion [M]⁺
164[M - CH₃]⁺
136[M - CH₃CO]⁺
120[M - CH₃ - NO₂]⁺
90[C₆H₄CH₃]⁺

Note: The relative intensities of the peaks are crucial for interpretation.

Chromatographic Techniques: Purity Assessment and Quantification

Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials. Both HPLC and GC are highly effective for this purpose.[2]

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

HPLC is a robust and widely used technique for purity determination and quantification. A reversed-phase C18 column is typically employed, where the separation is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.[10][11]

Illustrative HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method allows for the separation of this compound from potential isomers and other impurities, with quantification achieved by comparing the peak area to that of a certified reference standard.

Gas Chromatography (GC): Ideal for Volatile and Thermally Stable Compounds

GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture.[12]

Typical GC-MS Parameters

  • Column: A non-polar column (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: A temperature gradient to ensure separation of components with different boiling points.

  • Detector: Mass Spectrometer (scanning a relevant m/z range)

GC-MS can provide excellent separation and definitive identification of impurities, even at trace levels.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels.[13] For this compound, the aromatic ring and the carbonyl and nitro groups act as chromophores, giving rise to characteristic absorption bands.

Solvent Effects and Absorption Maxima

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.[14] It is good practice to record the UV-Vis spectrum in a standard solvent like ethanol or methanol. The conjugated system of the aromatic ring and the carbonyl group is expected to result in strong absorption in the UV region.

Expected UV-Vis Data (in Ethanol)

λ_max (nm)Electronic Transition
~ 250-260π → π
~ 320-340n → π

Note: These values are estimations and can shift based on the solvent environment.

Data Summary and Comparison

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
¹H & ¹³C NMR Unambiguous structure, connectivity, number of unique protons and carbons.Highly detailed structural information.Lower sensitivity, requires higher sample concentration.
FTIR Presence of functional groups (C=O, NO₂, C-H, C=C).Rapid, non-destructive, provides a molecular "fingerprint".Does not provide information on molecular connectivity or stereochemistry.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides structural clues.Isomers may have identical molecular weights.
HPLC-UV Purity, quantification, separation of non-volatile impurities.High resolution, quantitative, versatile.Requires a chromophore for UV detection.
GC-MS Purity, quantification, separation and identification of volatile impurities.High sensitivity and specificity, provides structural information of impurities.Compound must be volatile and thermally stable.
UV-Vis Information on the electronic structure and conjugated systems.Simple, rapid, good for quantification.Provides limited structural information.

Experimental Workflows

Workflow for Structural Confirmation

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound Dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃) Sample->Dissolve FTIR Acquire FTIR Spectrum Sample->FTIR MS Acquire Mass Spectrum Sample->MS NMR Acquire ¹H and ¹³C NMR Spectra Dissolve->NMR Interpret_NMR Analyze Chemical Shifts, Integration, and Coupling NMR->Interpret_NMR Interpret_FTIR Identify Characteristic Functional Group Vibrations FTIR->Interpret_FTIR Interpret_MS Determine Molecular Weight and Analyze Fragmentation MS->Interpret_MS Structure Confirm Molecular Structure Interpret_NMR->Structure Interpret_FTIR->Structure Interpret_MS->Structure

Caption: Workflow for the structural confirmation of this compound.

Workflow for Purity Analysis

cluster_0 Sample and Standard Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis and Quantification Sample_Prep Prepare sample solution of known concentration HPLC HPLC Analysis with UV Detection Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS Standard_Prep Prepare standard solutions of known concentrations Standard_Prep->HPLC Calibration_Curve Generate Calibration Curve from Standards Standard_Prep->Calibration_Curve Peak_Integration Integrate Peak Areas HPLC->Peak_Integration GCMS->Peak_Integration Quantification Calculate Purity and Impurity Levels Peak_Integration->Quantification Calibration_Curve->Quantification

Sources

A Comparative Guide to HPLC Purity Analysis of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical synthesis, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined in the final crystallization step; it is fundamentally established by the quality of its preceding intermediates.[1] 1-(2-Methyl-5-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a ketone and a nitroaromatic group, makes it a versatile building block. However, these same functional groups can also participate in side reactions during synthesis, leading to the formation of structurally similar impurities.[2][3] The presence of these impurities, even in trace amounts, can impact the safety, stability, and efficacy of the final drug product.

Therefore, a robust, accurate, and reliable analytical method for purity assessment is not just a quality control requirement but a strategic necessity.[1] High-Performance Liquid Chromatography (HPLC) is widely regarded as the "gold standard" for this purpose due to its high resolution, sensitivity, and versatility in separating complex mixtures.[4] This guide provides an in-depth, field-proven HPLC method for the purity analysis of this compound, explains the scientific rationale behind the method's parameters, and compares its performance against an alternative technique, Gas Chromatography (GC).

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique that separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[5][6] For the analysis of moderately polar compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation: In RP-HPLC, the stationary phase (typically silica chemically bonded with C18 alkyl chains) is non-polar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water.[7] The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the C18 column and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. The nitro and ketone functional groups on the analyte provide sufficient polarity for effective interaction and retention on the column.

A Validated RP-HPLC Method for Purity Determination

This section details a robust, step-by-step isocratic RP-HPLC method designed for the routine quality control of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Experimental Protocol

Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[7]

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and consistent performance for routine QC.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase offers excellent hydrophobicity for retaining the analyte and separating it from potential polar and non-polar impurities. The dimensions are standard for good resolution and efficiency.[7]
Mobile Phase Acetonitrile:Water (60:40, v/v)This ratio provides optimal retention and separation. Acetonitrile is chosen for its low UV cutoff and miscibility with water.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run time.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Detection UV at 254 nmAromatic nitro compounds exhibit strong absorbance around 254 nm, providing high sensitivity for both the main component and related impurities.[9]
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Reagent and Sample Preparation:

  • Diluent Preparation: Prepare the diluent by mixing HPLC-grade acetonitrile and HPLC-grade water in a 60:40 (v/v) ratio. This ensures that the sample solvent is compatible with the mobile phase.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes. Filter the solution through a 0.45 µm nylon syringe filter before injection to remove any particulates.

Trustworthiness: A Self-Validating System

The reliability of any analytical result hinges on the performance of the chromatographic system at the time of analysis. This is confirmed through a System Suitability Test (SST), which is performed before any sample analysis. The SST ensures the method is operating with adequate specificity, precision, and resolution. This practice is mandated by pharmacopeias and regulatory guidelines.[5][10][11]

SST Protocol & Acceptance Criteria: Inject the Standard Solution five times consecutively. The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on USP General Chapter <621>.[5][12]

SST ParameterAcceptance CriteriaScientific Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A tailing peak can indicate undesirable interactions with the stationary phase or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance. Higher plate counts indicate sharper peaks and better separation power.[12]
Repeatability (%RSD) RSD for peak area ≤ 2.0%Assesses the precision of the analytical system. A low RSD indicates the system is delivering consistent and reproducible results.

Visualizing the Analytical Workflow

To ensure clarity and reproducibility, the entire analytical process from sample receipt to final purity calculation is mapped out below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sample Receive Sample Prep_Sample Weigh & Dissolve Sample (0.1 mg/mL) Sample->Prep_Sample Standard Reference Standard Prep_Standard Weigh & Dissolve Standard (0.1 mg/mL) Standard->Prep_Standard Diluent Prepare Diluent (ACN:H2O 60:40) Diluent->Prep_Sample Diluent->Prep_Standard Filter Filter Sample (0.45 µm) Prep_Sample->Filter SST System Suitability Test (5x Standard Injections) Prep_Standard->SST Inject_Sample Inject Sample Solution Filter->Inject_Sample Check Verify SST Criteria (Tailing, Plates, RSD) SST->Check Check->SST Fail Check->Inject_Sample Pass Acquire Acquire Chromatogram (15 min @ 254 nm) Inject_Sample->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: End-to-end workflow for HPLC purity analysis.

Data Interpretation: Calculating Purity

For purity analysis of an intermediate where all related impurities are expected to have a similar UV response to the main compound, the Area Normalization method is a straightforward and effective approach.

The purity is calculated as follows:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation provides the percentage of the main component relative to all other components detected in the chromatogram.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the preferred method, it is instructive to compare it with an alternative technique like Gas Chromatography (GC) to understand its advantages and limitations.[4] GC is another powerful separation technique but is generally suited for volatile and thermally stable compounds.[4][13]

FeatureRP-HPLC with UV Detection Gas Chromatography (GC) with FID
Principle Partition between a liquid mobile phase and solid stationary phase.Partition between a gaseous mobile phase and liquid/solid stationary phase.
Applicability Broadly applicable to soluble, non-volatile, and thermally labile compounds. Ideal for this compound and potential high molecular weight impurities.Limited to volatile and thermally stable compounds. The analyte is likely suitable, but non-volatile process impurities (e.g., salts, starting materials) would not be detected.[4]
Sensitivity High, especially for UV-active compounds. Detection limits are typically in the ng range.[9]Very high for carbon-containing compounds. FID is highly sensitive, often reaching the pg range.
Resolution Excellent for separating structurally similar isomers and related substances.Excellent, especially with capillary columns, for separating volatile compounds.
Sample Prep Simple dissolution and filtration.May require derivatization to increase volatility and thermal stability of certain analytes, adding complexity.
Cost & Speed Moderate initial cost. Run times are typically 10-30 minutes.Lower initial cost for a basic system. Run times can be faster for simple mixtures.
Regulatory Widely accepted and the "gold standard" in the pharmaceutical industry for purity and assay testing.[4]Commonly used for specific tests like residual solvent analysis, but less common for general purity of non-volatile intermediates.

Method Validation: Grounding in Regulatory Standards

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[14] The HPLC method described here must be validated in accordance with ICH Q2(R1) guidelines to ensure its performance.[14][15][16]

Validation_Logic cluster_core Core Validation Parameters VP Validated Procedure Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Specificity Specificity Linearity Linearity Range Range Robustness Robustness LOD LOD / LOQ Accuracy->Range Precision->Range Specificity->VP Specificity->Accuracy Specificity->Precision Linearity->VP Linearity->Range Range->VP Robustness->VP LOD->VP

Caption: Interrelationship of key ICH Q2(R1) validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

The Reversed-Phase HPLC method detailed in this guide provides a reliable, robust, and scientifically sound approach for determining the purity of the pharmaceutical intermediate this compound. The rationale for selecting specific parameters, from the C18 column to the 254 nm detection wavelength, is grounded in established chromatographic principles to ensure effective separation and sensitive detection. The inclusion of rigorous System Suitability Testing guarantees the trustworthiness of the results on a day-to-day basis.

When compared to Gas Chromatography, HPLC demonstrates superior applicability for this analyte by ensuring that both volatile and non-volatile impurities are detected, offering a complete and more accurate purity profile. By adhering to the validation principles outlined by ICH, this method can be confidently implemented in a regulated environment, ensuring that the quality of this critical intermediate supports the development of safe and effective final drug products.

References

  • Pande V.V, Chandorkar J.G. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
  • Analytical Method Development for Intermediate Purity & Impurities. BOC Sciences. Published January 20, 2026.
  • General Chapter <621> Chrom
  • Application Notes and Protocols for 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs in Organic Synthesis. BenchChem. Published 2025.
  • Singh V, Saini A, Kumar V, Kaur N, Saini R. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published June 1995.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC. SIELC Technologies. Published May 16, 2018.
  • Campbell RM, Lee ML.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Published September 4, 2024.
  • <621> Chromatography. U.S. Pharmacopeia. Published November 19, 2021.
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  • <621> Chromatography. U.S. Pharmacopeia. Published December 2, 2011.
  • Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. BenchChem. Published 2025.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. Published November 8, 2025.
  • USP-NF 621 Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Am Ende CW, Brenek SJ, Salan JS. An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Published July 25, 2024.
  • Lee H, Lim DS, Kim M, et al. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Are You Sure You Understand USP <621>?.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Quality Guidelines. ICH.
  • Langone D, Painter B, et al. Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Semantic Scholar. Published August 6, 2021.
  • ICH Q2 Validation of Analytical Procedures. YouTube. Published October 31, 2024.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • Method of reducing aromatic nitro compounds.
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A Senior Application Scientist's Guide to the GC-MS Analysis of 1-(2-Methyl-5-nitrophenyl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise identification and quantification of intermediates are paramount. 1-(2-Methyl-5-nitrophenyl)ethanone, a substituted nitroaromatic ketone, serves as a critical building block in various synthetic pathways. Its purity and concentration can significantly impact the yield and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, offering a comparative perspective against alternative analytical techniques to empower researchers in making informed methodological decisions.

The Central Role of GC-MS in Aromatic Ketone Analysis

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The power of GC-MS lies in its dual-stage process: the gas chromatograph separates complex mixtures into individual components based on their physicochemical properties, and the mass spectrometer provides definitive identification by determining the mass-to-charge ratio (m/z) of the eluted compounds and their fragments.

This combination of high-resolution separation and highly specific detection makes GC-MS an invaluable tool for both qualitative and quantitative analysis. For a compound like this compound, this means not only confirming its presence but also identifying and quantifying any process-related impurities or degradation products.

A Self-Validating GC-MS Protocol for this compound

The following protocol is designed to be a self-validating system, where the expected retention time and mass spectrum serve as confirmation of the analyte's identity.

Experimental Workflow: From Sample to Spectrum

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) Sample->Dissolution Filtration Filter through 0.22 µm PTFE filter Dissolution->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injector GC Injector (Split/Splitless) GC_Vial->Injector Column GC Column (e.g., HP-5ms) Injector->Column IonSource MS Ion Source (Electron Ionization) Column->IonSource Oven Temperature Programming MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detector->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: A generalized workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL. The choice of solvent is critical; it must be volatile and not interfere with the analyte peak.[1]

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC system.[1]

    • Transfer the filtered sample into a 2 mL glass autosampler vial.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm, 0.25 µm film thickness column, such as an Agilent J&W HP-5ms.

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio (e.g., 50:1) for higher concentrations. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

      • This program allows for good separation from potential impurities with varying boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-300. This range will encompass the molecular ion and key fragment ions.

Expected Results and Interpretation

The molecular weight of this compound is 179.17 g/mol . Under electron ionization, the mass spectrum is expected to show a molecular ion peak ([M]+•) at m/z 179. The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic ketones and nitro compounds.

Predicted Fragmentation Pathway

Fragmentation cluster_frags Key Fragment Ions M [M]+• m/z = 179 This compound M_minus_15 [M-15]+ m/z = 164 M->M_minus_15 - •CH3 M_minus_43 [M-43]+ m/z = 136 M->M_minus_43 - •COCH3 M_minus_46 [M-46]+ m/z = 133 M->M_minus_46 - •NO2 M_minus_30 [M-30]+ m/z = 149 M->M_minus_30 - •NO

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Key Predicted Fragment Ions:

m/zProposed Fragment IonFormulaPredicted Relative AbundanceRationale
179[M]+• (Molecular Ion)[C9H9NO3]+•ModerateThe molecular ion of the intact molecule.
164[M - CH3]+[C8H6NO3]+HighLoss of a methyl radical from the acetyl group, a common fragmentation for methyl ketones.
136[M - COCH3]+[C7H6NO2]+ModerateCleavage of the acetyl group.
133[M - NO2]+[C9H9O]+Moderate to HighLoss of the nitro group, a characteristic fragmentation of nitroaromatic compounds.
149[M - NO]+[C9H9O2]+Low to ModerateLoss of nitric oxide, another common fragmentation for nitroaromatics.
43[COCH3]+[C2H3O]+HighThe acylium ion from the acetyl group, often a very stable and abundant fragment.

The presence of a peak at the expected retention time, coupled with the observation of these key fragment ions in the mass spectrum, provides a high degree of confidence in the identification of this compound.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is not always the optimal choice for every analytical challenge. The selection of an analytical method should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis.[2] For nitroaromatic compounds, HPLC with UV detection is a common and reliable method.[3][4][5]

  • Principle: Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase within a column. Detection is based on the analyte's absorption of UV light at a specific wavelength.

  • Advantages:

    • Suitable for non-volatile and thermally sensitive compounds.

    • Robust and widely available instrumentation.

    • Generally less complex sample preparation compared to GC-MS for certain matrices.

  • Disadvantages:

    • Lower specificity compared to MS detection; co-eluting impurities with similar UV spectra can interfere.

    • Generally lower sensitivity than GC-MS with selected ion monitoring (SIM).

    • Does not provide the same level of structural information as mass spectrometry.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC.[6]

  • Principle: UPLC utilizes smaller particle size columns (sub-2 µm) to achieve faster and more efficient separations. Tandem mass spectrometry (MS/MS) provides an extra dimension of selectivity and sensitivity by isolating a precursor ion, fragmenting it, and detecting a specific product ion.

  • Advantages:

    • Extremely high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

    • High throughput due to rapid analysis times.

    • Provides structural confirmation through fragmentation patterns.

  • Disadvantages:

    • Higher initial instrument cost and maintenance complexity.

    • Matrix effects (ion suppression or enhancement) can be a significant challenge and require careful method development and validation.

Performance Comparison
Performance CharacteristicGC-MSHPLC-UVUPLC-MS/MS
Analyte Volatility RequiredNot RequiredNot Required
Selectivity Very HighModerateExtremely High
Sensitivity (LOD/LOQ) Low ng/mL to pg/mL (SIM)µg/mL to high ng/mL[7]pg/mL to fg/mL
Structural Information High (Fragmentation Pattern)Low (UV Spectrum)High (MS/MS Fragmentation)
Analysis Time Generally faster for volatile compounds[8]Can be longer depending on separation[7]Very Fast
Instrumentation Cost Moderate to HighLow to ModerateHigh
Robustness HighVery HighModerate to High
Key Application Definitive identification and quantification of volatile and semi-volatile compounds.Routine QC, purity analysis, and quantification of non-volatile compounds.Trace-level quantification in complex matrices, metabolite identification.

Conclusion: Selecting the Right Tool for the Job

The choice between GC-MS, HPLC-UV, and UPLC-MS/MS for the analysis of this compound is a nuanced decision that hinges on the specific analytical goals.

  • GC-MS is the gold standard for definitive identification and is highly suitable for purity profiling and quantification in relatively clean matrices where the analyte and potential impurities are volatile. Its ability to provide a detailed fragmentation pattern is invaluable for structural elucidation.

  • HPLC-UV offers a cost-effective and robust solution for routine quality control and quantification where high sensitivity is not the primary concern and the sample matrix is well-characterized.

  • UPLC-MS/MS excels in applications demanding the highest sensitivity and selectivity, such as the analysis of trace-level impurities or the quantification of the analyte in complex biological or environmental matrices.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate analytical method to ensure the quality, safety, and efficacy of their products.

References

  • Schmidt, K., & Haderlein, S. B. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 384(2), 466–475.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services.
  • Harris, D. N., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23–29.
  • Ajmal, M., et al. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Analytical Chemistry, 15(5), 536-544.
  • Pachauri, R., et al. (2012). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
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  • Szymańska, A., & Voelkel, A. (2014). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration.
  • Croteau, R., et al. (2017). Rapid Quantitative Analysis of Multiple Explosive Compound Classes on a Single Instrument via Flow-Injection Analysis Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(11), 2377–2385.
  • Ajmal, M., et al. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Analytical Chemistry, 15(5), 536-544.
  • U.S. Environmental Protection Agency. (2007).
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  • Chemistry LibreTexts. (2022). 4.
  • BenchChem. (2023). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Nitrotoluene.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • eGyanKosh. (n.d.).
  • Tsikas, D. (2021).
  • Phenomenex. (2023).
  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • Bowie, J. H., et al. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619.
  • Patsnap. (2023). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Chemistry LibreTexts. (2023).
  • Shimadzu Corporation. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
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A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) for Monitoring Nitration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, the nitration of aromatic compounds remains a cornerstone reaction for generating critical intermediates. The introduction of a nitro group not only modifies the electronic properties of a molecule but also serves as a versatile chemical handle for further transformations, such as reduction to an amine. Given the often vigorous conditions and potential for side-product formation, including regioisomers, precise and timely reaction monitoring is not just advantageous—it is imperative.

This guide provides an in-depth comparison and practical workflow for utilizing Thin-Layer Chromatography (TLC), a rapid, cost-effective, and powerful analytical technique, to monitor the progress of nitration reactions. We will explore the causality behind experimental choices, compare TLC to alternative methods, and provide detailed protocols to ensure reliable and reproducible results.

The Chemistry of Nitration and the Need for Monitoring

Aromatic nitration is a classic electrophilic aromatic substitution reaction.[1] Typically, it involves treating an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1][3]

The reaction progress is critical to control. Incomplete reactions leave starting material, while over-reaction or undesired side reactions can lead to the formation of multiple nitrated products or oxidized byproducts.[4] Therefore, a reliable monitoring technique is essential to determine the optimal reaction time, ensuring the consumption of the starting material and maximizing the yield of the desired product.[5][6]

The Principle of TLC: A Practical Overview

Thin-Layer Chromatography is a form of adsorption chromatography where components of a mixture are separated based on their differential affinity for a stationary phase and a mobile phase.[6][7][8]

  • Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel (SiO₂) or alumina (Al₂O₃), coated onto a solid support like a glass, plastic, or aluminum plate.[6][8] Silica gel is polar.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the plate via capillary action.[6][7]

  • Separation: The separation occurs as the mobile phase ascends the plate.[7] Compounds that have a stronger affinity for the polar stationary phase will move up the plate more slowly, while compounds with a higher affinity for the mobile phase (and thus lower affinity for the stationary phase) will travel faster.[7][9]

In the context of a typical nitration reaction of an aromatic hydrocarbon, the resulting nitro-aromatic product is generally more polar than the starting material. This difference in polarity is the basis for their separation by TLC.

The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf) .[10][11]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [12]

The Rf value is a characteristic of a compound in a specific solvent system and is crucial for identifying components in a reaction mixture.[11] An ideal separation will have Rf values for the components of interest between 0.3 and 0.7.[11]

Experimental Protocol: TLC Monitoring of a Nitration Reaction

This protocol provides a self-validating system for monitoring a reaction, such as the nitration of methyl benzoate. The use of a "co-spot" lane is a critical element for unambiguous interpretation.[6][13]

Materials
  • TLC plates (e.g., Silica Gel 60 F₂₅₄)[14]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): A pre-determined mixture, e.g., 3:1 (v/v) hexanes:ethyl acetate.[15]

  • Visualization tools: UV lamp (254 nm), iodine chamber, or chemical stains.

Workflow Diagram

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis A 1. Aliquot Reaction Mixture B 2. Quench (e.g., with NaHCO₃ soln) A->B C 3. Extract (e.g., with Ethyl Acetate) B->C D 4. Spot TLC Plate (SM | Rxn | Co-spot) C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize Spots (e.g., UV Lamp) F->G H 8. Calculate Rf Values G->H I 9. Interpret Results (Reaction Progress) H->I

Caption: Experimental workflow for monitoring a nitration reaction using TLC.

Step-by-Step Methodology
  • Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting:

    • SM: Starting Material

    • Rxn: Reaction Mixture

    • Co: Co-spot

  • Prepare the Samples for Spotting:

    • SM Solution: Dissolve a small amount of the pure starting material in a suitable volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture Sample: Carefully withdraw a small aliquot (e.g., 1-2 drops) from the reaction vessel and quench it in a vial containing a small amount of sodium bicarbonate solution and an extraction solvent like ethyl acetate. Vortex the vial and allow the layers to separate. The organic layer will be used for spotting. This step is crucial to neutralize the strong acid and stop the reaction in the aliquot.

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the SM solution onto the 'SM' mark on the baseline.

    • Using a different capillary tube, apply a spot of the prepared reaction mixture sample onto the 'Rxn' mark.

    • For the co-spot , first apply a spot of the SM solution on the 'Co' mark, and then carefully spot the reaction mixture directly on top of it.[13] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate undisturbed.

  • Finalize and Visualize: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely.

    • UV Light: View the plate under a UV lamp (254 nm).[16] Aromatic and conjugated compounds will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.

    • Staining (if necessary): If spots are not UV-active, use a visualization agent. A common general-purpose stain is potassium permanganate, which reacts with oxidizable groups.[17] For nitro compounds specifically, a more complex method involves reduction with SnCl₂ to an amine, followed by diazotization and coupling to form a colored dye.[18]

Interpreting the Results

The developed plate allows for a clear assessment of the reaction's progress.

TLC_Principle cluster_spots plate Solvent Front (SF) ... Product (P) (More Polar, Lower Rf) ... Starting Material (SM) (Less Polar, Higher Rf) ... Baseline (Origin) L1 SM SM_spot L2 Rxn Rxn_SM_spot Rxn_P_spot L3 Co-spot Co_SM_spot Co_P_spot caption Idealized TLC plate of a partial nitration reaction.

Caption: Idealized TLC plate of a partial nitration reaction.

  • Lane 1 (SM): Shows a single spot for the pure starting material. Its Rf value serves as a reference.

  • Lane 2 (Rxn): Shows the disappearance of the starting material spot and the appearance of a new, lower-Rf spot corresponding to the more polar nitro-product.[5] The relative intensity of the spots indicates the reaction's conversion.

  • Lane 3 (Co-spot): This lane will show two distinct spots if the reaction is incomplete. The fact that the upper spot in the 'Co' lane has the same Rf as the 'SM' lane confirms its identity, preventing misinterpretation.

Performance Comparison: TLC vs. Other Monitoring Techniques

While TLC is an invaluable tool, it is primarily qualitative or semi-quantitative.[19] For rigorous analysis, especially in drug development, other chromatographic techniques are often employed.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Adsorption chromatography on a planar surface.[6]High-pressure separation in a packed column.Separation of volatile compounds in a capillary column followed by mass analysis.[20]
Speed Very fast (5-20 minutes per sample).[6]Slower (10-60 minutes per sample).Moderate (15-60 minutes per sample).
Cost Very low cost per analysis.High initial instrument cost and moderate solvent/column costs.High initial instrument cost and moderate operational costs.
Data Quality Qualitative to semi-quantitative.[19]Highly quantitative and reproducible.[21]Highly quantitative and provides structural information (mass spectrum).[22][23]
Resolution Moderate; can be difficult to separate isomers.Excellent; capable of separating regioisomers with proper method development.[24]Excellent for volatile compounds; can often separate isomers.
Use Case Rapid reaction progress checks, solvent system screening for column chromatography.[6][25]Purity analysis, quantitative kinetic studies, final product QC.[26]Analysis of volatile/thermally stable products, impurity profiling, definitive identification.[27]
Limitations Lower resolution, less sensitive, quantification is challenging without a densitometer.[28]Requires soluble, non-volatile samples; method development can be time-consuming.Requires thermally stable and volatile samples (or derivatization).

Conclusion: An Indispensable Tool for the Synthetic Chemist

For monitoring the progress of nitration reactions at the bench, Thin-Layer Chromatography offers an unparalleled combination of speed, simplicity, and low cost.[6] Its ability to provide a near-instantaneous snapshot of the reaction composition—showing the consumption of starting material and the formation of products—allows chemists to make informed decisions about reaction times, ultimately saving time and resources. While HPLC and GC-MS provide superior quantitative data and are essential for final product analysis and quality control, TLC remains the frontline tool for real-time, qualitative assessment in a research and development setting.[19][29] Mastering this fundamental technique is a critical skill for any professional in the chemical sciences.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

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  • ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. [Link]

  • PNAS. Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. [Link]

  • ResearchGate. (2005). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. [Link]

  • BYJU'S. Thin Layer Chromatography Principle. [Link]

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  • Chemguide. the nitration of benzene - electrophilic substitution. [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds : r/Chempros. [Link]

  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

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  • PubMed. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. [Link]

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A Senior Application Scientist's Guide to Nitro Group Reduction: A Comparative Analysis of Key Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

The transformation of a nitro group into an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting primary amine is a versatile functional group, serving as a critical building block for a vast array of more complex molecules and active pharmaceutical ingredients (APIs). The choice of reducing agent for this transformation is paramount, as it dictates the reaction's efficiency, selectivity, and scalability. This guide provides an in-depth comparison of common reducing agents for nitro group reduction, offering insights into their mechanisms, practical applications, and chemoselectivity, supported by experimental data and detailed protocols.

The Strategic Importance of Nitro Group Reduction

The conversion of a nitro group to an amine fundamentally alters the electronic properties of an aromatic ring. It transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[1] This electronic shift is a powerful tool in multi-step synthesis, enabling regioselective electrophilic aromatic substitution reactions on the resulting aniline. However, the high reactivity of the amine product also presents challenges, such as over-alkylation or unwanted side reactions, making the choice of a selective and mild reducing agent crucial.[1]

A Comparative Overview of Common Reducing Agents

The selection of an appropriate reducing agent is a multi-faceted decision, balancing factors such as substrate compatibility, desired selectivity, cost, safety, and environmental impact. Below is a comparative analysis of the most frequently employed methods.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely adopted method for nitro group reduction due to its high efficiency, clean reaction profiles, and the formation of water as the only byproduct.[2]

Mechanism of Action: The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the surface of a metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates before yielding the amine.[3][4]

Common Catalysts:

  • Palladium on Carbon (Pd/C): Often the catalyst of choice, Pd/C is highly effective for the reduction of both aromatic and aliphatic nitro groups.[2] However, it can also reduce other functional groups, such as alkenes, alkynes, and benzyl ethers, and can promote dehalogenation.[2]

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Ni is also a highly active catalyst.[2] It is particularly useful when dehalogenation of aromatic halides is a concern.[2]

  • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): A versatile and effective catalyst for the hydrogenation of a wide range of functional groups, including nitro groups.[5]

Causality in Catalyst Selection: The choice between these catalysts is dictated by the substrate's functional group tolerance. For a molecule containing a sensitive halogen substituent, Raney Nickel would be a more prudent choice than Pd/C to avoid dehalogenation.[2] Conversely, for a simple nitroarene without other reducible groups, the high activity of Pd/C might be preferred for faster reaction times.

Experimental Workflow: Catalytic Hydrogenation of an Aromatic Nitro Compound

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve nitro compound in solvent (e.g., EtOH, EtOAc) B Add catalyst (e.g., 5-10 mol% Pd/C) A->B C Place mixture in a hydrogenation vessel B->C D Purge vessel with N₂ or Ar C->D E Introduce H₂ (balloon or pressure) D->E F Stir vigorously at room temperature or with heating E->F G Monitor reaction by TLC or LC-MS F->G H Filter reaction mixture through Celite to remove catalyst G->H I Concentrate the filtrate in vacuo H->I J Purify the crude amine (e.g., chromatography, crystallization) I->J

Caption: Workflow for a typical catalytic hydrogenation of a nitro compound.

Metal-Acid Systems: Classic and Cost-Effective

The reduction of nitro groups using a metal in the presence of an acid is one of the oldest and most reliable methods. These systems are particularly valuable in industrial settings due to their low cost and scalability.

Mechanism of Action: These reactions involve a series of single electron transfers from the metal surface to the nitro group. The acidic medium provides protons for the formation of water from the oxygen atoms of the nitro group.

Common Reagents:

  • Iron (Fe) in Acidic Media (e.g., HCl, Acetic Acid): A very common and inexpensive method.[2] It is generally chemoselective for the nitro group in the presence of other reducible functionalities.

  • Tin (Sn) or Tin(II) Chloride (SnCl₂) in Acidic Media: Historically significant, tin reagents are highly effective.[2][6] SnCl₂ offers a milder alternative to tin metal and can be used in non-aqueous, pH-neutral systems.[1]

  • Zinc (Zn) in Acidic Media: Another effective metal for this transformation, often used with acetic acid or ammonium chloride.[2][5]

Trustworthiness of the Protocol: A key advantage of these methods is their robustness and tolerance to a wide range of functional groups. For instance, tin and hydrochloric acid are commonly used to reduce nitro groups without affecting carbonyl groups.[6]

Reaction Mechanism: Reduction of a Nitroarene with a Metal in Acid

G Ar-NO₂ Ar-NO₂ Ar-N(O⁻)-O• Ar-N(O⁻)-O• Ar-NO₂->Ar-N(O⁻)-O• + e⁻ (from Metal) Ar-N(OH)-O• Ar-N(OH)-O• Ar-N(O⁻)-O•->Ar-N(OH)-O• + H⁺ Ar-N(OH)₂⁺ Ar-N(OH)₂⁺ Ar-N(OH)-O•->Ar-N(OH)₂⁺ + H⁺ Ar-N=O Ar-N=O Ar-N(OH)₂⁺->Ar-N=O - H₂O Ar-N⁻-O• Ar-N⁻-O• Ar-N=O->Ar-N⁻-O• + e⁻ Ar-NH-O• Ar-NH-O• Ar-N⁻-O•->Ar-NH-O• + H⁺ Ar-NH-OH Ar-NH-OH Ar-NH-O•->Ar-NH-OH + e⁻, + H⁺ Ar-NH₂-OH⁺ Ar-NH₂-OH⁺ Ar-NH-OH->Ar-NH₂-OH⁺ + H⁺ Ar-NH₂ Ar-NH₂ Ar-NH₂-OH⁺->Ar-NH₂ - H₂O

Caption: Stepwise reduction of a nitroarene via single electron transfer.

Metal Hydrides: Varying Reactivity and Selectivity

Metal hydrides are powerful reducing agents, but their application in nitro group reduction requires careful consideration due to their high reactivity.

Common Reagents:

  • Lithium Aluminum Hydride (LiAlH₄): A very strong reducing agent that reduces aliphatic nitro compounds to amines.[2][5] However, with aromatic nitro compounds, it often leads to the formation of azo compounds.[2][5]

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce nitro groups on its own.[7] However, its reactivity can be enhanced by the addition of a catalyst, such as Ni(PPh₃)₄ or in combination with Pd/C.[7][8]

Causality in Reagent Choice: The distinct reactivity of LiAlH₄ towards aliphatic versus aromatic nitro compounds highlights the importance of understanding the substrate. While it is an excellent choice for reducing nitroalkanes, it is generally avoided for the synthesis of anilines.[2] The use of NaBH₄ in combination with a catalyst offers a milder alternative to LiAlH₄, expanding its utility.[7]

Transfer Hydrogenation: A Safer Alternative to H₂ Gas

Transfer hydrogenation offers a practical alternative to using pressurized hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst.

Common Hydrogen Donors:

  • Hydrazine (N₂H₄)

  • Formic acid (HCOOH) and its salts

  • Cyclohexene

Catalysts: Typically, Pd/C or other transition metal complexes are used.[9]

Advantages: This method avoids the need for specialized high-pressure hydrogenation equipment, making it more accessible for many laboratories. It often exhibits excellent chemoselectivity. For example, an iron-based catalyst with formic acid can reduce a broad range of nitroarenes in good to excellent yields under mild, base-free conditions.[9]

Comparative Performance Data

The following table summarizes the performance of various reducing agents for the reduction of 4-nitroacetophenone and 1,3-dinitrobenzene, providing a snapshot of their relative efficiencies and selectivities.[6][8]

Reducing SystemSubstrateProduct(s)Yield (%)Comments
10% Pd/C, H₂ 4-Nitroacetophenone4-AminoacetophenoneHighGenerally high yielding and clean.
Sn/HCl 4-Nitroacetophenone4-Aminoacetophenone46.3Good selectivity for the nitro group.[6]
Zn/NH₄Cl 4-Nitroacetophenone4-Aminoacetophenone25Lower yield compared to other methods.[6]
NaBH₄/EtOH 4-Nitroacetophenone4-Nitrophenylethanol85.5Selectively reduces the carbonyl group.[6]
Na₂Sₓ 1,3-Dinitrobenzene3-Nitroaniline57Selectively reduces one nitro group.[6]

Detailed Experimental Protocols

Protocol 1: Reduction of 4-Nitroacetophenone using Tin and Hydrochloric Acid[6]
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitroacetophenone (1.0 eq) and granulated tin (3.0 eq).

  • Reagent Addition: Slowly add concentrated hydrochloric acid (sufficient to cover the reactants) through the condenser. An exothermic reaction should be observed.

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a concentrated aqueous solution of NaOH until the tin salts precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Selective Reduction of 1,3-Dinitrobenzene using Sodium Polysulfide[6]
  • Reagent Preparation: Prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O) and sulfur in water.

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-dinitrobenzene in ethanol and add the sodium polysulfide solution.

  • Reaction: Heat the mixture to reflux for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a beaker of cold water.

  • Isolation: The product, 3-nitroaniline, should precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The reduction of a nitro group is a fundamental transformation in organic synthesis, and the choice of reducing agent has profound implications for the outcome of a synthetic sequence. Catalytic hydrogenation stands out for its efficiency and clean reaction profiles, while metal-acid systems offer a cost-effective and robust alternative. Transfer hydrogenation provides a safer and more accessible method for many laboratories. Metal hydrides, though powerful, require careful consideration of the substrate to achieve the desired selectivity. By understanding the mechanisms, advantages, and limitations of each method, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with high efficiency and selectivity.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability, 2(1), 1-1.
  • Issa, L. R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 481-486.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
  • Upadhyaya, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Mahy, J. P., Dureault, B., & Mansuy, D. (1986). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry, 51(10), 1715–1717.
  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 1-(2-Methyl-5-nitrophenyl)ethanone

This compound, also known as 2-methyl-5-nitroacetophenone, is a pivotal intermediate in the landscape of organic synthesis. Its unique substitution pattern, featuring an acetyl, a methyl, and a nitro group, makes it a versatile building block for the construction of a wide array of more complex molecules. It serves as a key precursor in the development of pharmaceuticals, agrochemicals, and specialty dyes. The efficient and selective synthesis of this compound is therefore of paramount importance for researchers and chemical development professionals.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical feasibility of each pathway, and provide the experimental data necessary for researchers to make informed decisions for their laboratory and scale-up needs.

Chapter 1: Retrosynthetic Analysis and Primary Synthetic Pathways

A retrosynthetic approach to this compound reveals two primary and logical bond disconnections, leading to two distinct forward-synthesis strategies.

G cluster_0 Route A: Nitration cluster_1 Route B: Acylation target This compound reagent_A + HNO₃ / H₂SO₄ target->reagent_A C-N bond formation reagent_B + Acetyl Chloride / AlCl₃ target->reagent_B C-C bond formation sm_A 2-Methylacetophenone reagent_A->sm_A sm_B 4-Nitrotoluene reagent_B->sm_B

Caption: Retrosynthetic analysis of this compound.

  • Route A: Electrophilic Nitration. This pathway involves the nitration of a pre-existing substituted acetophenone, specifically 2-methylacetophenone. The success of this route hinges on the directing effects of the resident methyl and acetyl groups to install the nitro group at the desired C-5 position.

  • Route B: Friedel-Crafts Acylation. This strategy proposes the acylation of 4-nitrotoluene. Here, the challenge lies in introducing the acetyl group onto a benzene ring that is already substituted with both a methyl and a nitro group.

We will now explore each route in detail, examining their mechanisms, protocols, and practical viability.

Chapter 2: Route A - The Preferred Pathway: Nitration of 2-Methylacetophenone

This route stands as the most reliable and widely documented method for preparing the target compound. Its success is a classic textbook example of leveraging substituent directing effects in electrophilic aromatic substitution.

Causality and Mechanism

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The subsequent attack on the aromatic ring of 2-methylacetophenone is governed by the electronic properties of the existing substituents:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group. It donates electron density into the ring, stabilizing the carbocation intermediate (sigma complex) when attack occurs at the positions ortho and para to it.

  • Acetyl Group (-COCH₃): A deactivating, meta-directing group. It withdraws electron density from the ring, destabilizing the sigma complex for ortho and para attack, thus favoring attack at the meta position.

In 2-methylacetophenone, the C-5 position is para to the activating methyl group and meta to the deactivating acetyl group. These directing effects are cooperative, strongly favoring the nitration at this specific position and leading to a high yield of the desired this compound isomer.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures[1].

Materials:

  • 2-Methylacetophenone (o-methylacetophenone)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ether (or Dichloromethane)

  • Saturated Sodium Bicarbonate (or Sodium Carbonate) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethanol (95%)

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 120 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -10 °C.

  • Substrate Addition: Slowly add 53.6 g of 2-methylacetophenone to the cold, stirred sulfuric acid, ensuring the temperature remains below 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 32 mL of 70% nitric acid to 48 mL of concentrated sulfuric acid. Cool this mixture thoroughly in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylacetophenone over 1-2 hours. Meticulously maintain the reaction temperature between -10 °C and 0 °C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the cold bath for an additional 2.5 hours to ensure the reaction goes to completion.[1]

  • Quenching: Pour the reaction mixture slowly and carefully over a large volume of crushed ice (approx. 800 g) with vigorous stirring. A solid or oily product should precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), water again, and finally with brine.[1]

  • Drying and Evaporation: Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield the crude product as a pale yellow oil.

  • Purification: Recrystallize the crude oil from 95% ethanol to obtain the pure this compound as a solid.[1]

G A Cool H₂SO₄ to -10°C B Add 2-Methylacetophenone (Keep < 0°C) A->B C Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool B->C D Add Nitrating Mix Dropwise (Keep -10°C to 0°C) C->D E Stir for 2.5h at ~0°C D->E F Pour onto Ice (Quench) E->F G Extract with Ether F->G H Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I Dry (MgSO₄) & Evaporate H->I J Recrystallize from Ethanol I->J K Pure Product J->K

Caption: Experimental workflow for the nitration of 2-methylacetophenone.

Chapter 3: Route B - The Impractical Pathway: Friedel-Crafts Acylation of 4-Nitrotoluene

On paper, the Friedel-Crafts acylation of 4-nitrotoluene to produce the target molecule appears logical. The methyl group would direct the incoming acyl group to the ortho position (C-2), which is conveniently meta to the nitro group. However, this route is fundamentally flawed in practice.

Feasibility Analysis and Mechanistic Failure

The Friedel-Crafts acylation is an electrophilic aromatic substitution that requires a potent Lewis acid catalyst (e.g., AlCl₃) to generate an acylium ion (R-C≡O⁺) from an acyl halide or anhydride.[2][3] The reaction's success is highly dependent on the electronic nature of the aromatic substrate.

The critical limitation is the presence of the nitro group (-NO₂). The nitro group is one of the most powerful electron-withdrawing and deactivating substituents.[4] Its strong deactivating effect is twofold:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

  • Resonance Effect: The nitro group withdraws electron density from the ring via resonance, placing a partial positive charge on the aromatic ring itself.

This severe reduction in the ring's electron density makes it a very poor nucleophile, unable to effectively attack the electrophilic acylium ion.[4][5] Consequently, Friedel-Crafts reactions on substrates as deactivated as nitrobenzene, or in this case 4-nitrotoluene, are notoriously difficult and typically fail to proceed or result in negligible yields.[2][5] In fact, nitrobenzene is often used as a solvent for Friedel-Crafts reactions precisely because it is so unreactive.[5]

G cluster_0 Theoretical Steps A Mix 4-Nitrotoluene with AlCl₃ B Add Acetyl Chloride A->B C Heat / Reflux B->C D Aqueous Workup C->D E Reaction Fails or Negligible Yield D->E F Reason: Severe Ring Deactivation by -NO₂ Group E->F

Caption: Conceptual workflow for the acylation of 4-nitrotoluene, highlighting its impracticality.

Chapter 4: Head-to-Head Comparison

The choice between these two synthetic routes is unequivocal. The nitration of 2-methylacetophenone is a robust, high-yielding, and predictable reaction, while the Friedel-Crafts acylation of 4-nitrotoluene is mechanistically disfavored and impractical for synthesis.

Quantitative Data and Process Summary
ParameterRoute A: Nitration of 2-MethylacetophenoneRoute B: Friedel-Crafts Acylation of 4-Nitrotoluene
Starting Material 2-Methylacetophenone4-Nitrotoluene
Key Reagents Conc. HNO₃, Conc. H₂SO₄Acetyl Chloride, AlCl₃ (Lewis Acid)
Reaction Type Electrophilic Aromatic Substitution (Nitration)Electrophilic Aromatic Substitution (Acylation)
Reaction Conditions -10 °C to 0 °C, 2-4 hoursElevated temperatures (theoretically)
Typical Yield Good to Excellent (often >70% after purification)Negligible to 0%
Regioselectivity High (directed by cooperative substituent effects)N/A (reaction does not proceed effectively)
Purification Standard recrystallization from ethanol[1]N/A
Scalability Readily scalable with proper thermal managementNot scalable or feasible
Safety Concerns Handling of highly corrosive and oxidizing mixed acids; exothermic reaction requires careful temperature control.Handling of moisture-sensitive and corrosive AlCl₃ and acetyl chloride.
Overall Feasibility Highly Recommended Not Recommended / Impractical

Conclusion and Final Recommendation

For researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this compound, the scientific evidence is clear and compelling.

The unequivocally recommended synthesis route is the nitration of 2-methylacetophenone (Route A). This method is grounded in well-understood principles of electrophilic aromatic substitution, where the directing effects of the methyl and acetyl groups work in concert to ensure high regioselectivity and yield. The procedure is well-documented and utilizes standard laboratory reagents and techniques, making it robust and scalable.

Conversely, the Friedel-Crafts acylation of 4-nitrotoluene (Route B), while appearing plausible from a purely structural viewpoint, is a synthetic dead-end. The powerful deactivating nature of the nitro group effectively shuts down the reactivity of the aromatic ring towards this type of electrophilic substitution. Attempting this route would be an inefficient use of time and resources. This guide strongly advises against its use for the preparation of the target compound.

References

  • US Patent US3149169A: "Method of making 4-nitrotoluene".
  • Der Pharma Chemica : "1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities". [Link]

  • CN Patent CN105837452A: "Production method of 2-methyl-5-nitrophenol".
  • ResearchGate : "Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy". [Link]

  • Journal of Chemical and Pharmaceutical Research : "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents". [Link]

  • OC-Praktikum : "Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene". [Link]

  • Hyma Synthesis Pvt. Ltd. : Company Website. [Link]

  • ResearchGate : "Discontinuous two step flow synthesis of m-aminoacetophenone". [Link]

  • Sciencemadness Discussion Board : "Oxidation of 4-nitrotoluene". [Link]

  • PrepChem.com : "Preparation of 2'-methyl-5'-nitro-acetophenone". [Link]

  • YouTube : "Friedel Crafts Alkylation and Acylation Reaction Mechanism". [Link]

  • Beilstein Journal of Organic Chemistry : "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles". [Link]

  • CN Patent CN104529785A: "Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method".
  • ACS Publications : "Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis". [Link]

  • CN Patent CN101985424B: "A kind of method of synthesizing o-nitroacetophenone compound".
  • PubMed : "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase". [Link]

  • Chemistry LibreTexts : "Friedel-Crafts Acylation". [Link]

  • Organic Syntheses : "2-amino-3-nitrotoluene". [Link]

  • PrepChem.com : "Preparation of nitrotoluene". [Link]

  • IOSR Journal : "One-pot efficient reductive acetylation of aromatic nitro compounds". [Link]

  • JETIR : "A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank". [Link]

  • Scientific & Academic Publishing : "Friedel-Crafts Acylation, Lab Guide, Use of GC-MS". [Link]

  • Chemistry Stack Exchange : "Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?". [Link]

  • Organic Chemistry Portal : "Friedel-Crafts Acylation". [Link]

  • JOCPR : "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents". [Link]

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A Senior Application Scientist's Guide to the Spectral Analysis of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. For a molecule such as 1-(2-Methyl-5-nitrophenyl)ethanone, a substituted acetophenone with potential applications as a synthetic intermediate, a thorough spectral analysis is not merely a procedural step but a fundamental requirement for quality control and downstream process development. This guide provides an in-depth comparison of the theoretical spectral data for this compound with established literature values for structurally analogous compounds. By dissecting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the critical insights needed for accurate compound identification and characterization.

Methodology: A Triad of Spectroscopic Techniques

The structural elucidation of an organic molecule like this compound relies on a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For this analysis, we will consider both ¹H (proton) and ¹³C (carbon-13) NMR.

  • ¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a typical experiment involves a 90° pulse followed by acquisition of the free induction decay (FID). For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for IR Spectral Acquisition and Analysis.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structural features.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

A Comparative Guide to the Purity Assessment of Synthesized 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the integrity of a starting material or intermediate is paramount. The purity of a compound like 1-(2-Methyl-5-nitrophenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents, directly dictates the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this intermediate, moving beyond simple percentage values to a holistic understanding of a sample's true composition. We will explore the causality behind methodological choices, present detailed protocols, and offer comparative data to empower scientists to build self-validating, reliable analytical workflows.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthetic route, as this predicts the likely impurities. A common synthesis for this compound involves the nitration of 2-methylacetophenone.

  • Reaction Scheme:

    • Starting Material: 2-Methylacetophenone

    • Reagents: Nitrating mixture (e.g., concentrated nitric acid and sulfuric acid)

    • Product: this compound

This process can generate several potential impurities that must be resolved and quantified:

  • Unreacted Starting Material: Residual 2-methylacetophenone.

  • Regioisomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 1-(2-Methyl-3-nitrophenyl)ethanone or 1-(2-Methyl-4-nitrophenyl)ethanone.

  • Over-nitrated Products: Dinitro-substituted byproducts.

  • Process-Related Impurities: Residual acids or solvents from the workup and purification steps.

An effective purity assessment, therefore, is not merely about quantifying the main peak; it is about demonstrating the absence or control of these specific, predictable impurities.

Orthogonal Chromatographic Approaches: HPLC vs. GC

Chromatography is the cornerstone of purity analysis for pharmaceutical intermediates.[2] Employing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provides an orthogonal—or fundamentally different—view of the sample, ensuring that no impurity is overlooked.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Aromatic Ketones

HPLC is the gold standard for the analysis of non-volatile, polar compounds like aromatic ketones.[3] Its precision and versatility make it indispensable. The presence of a strong chromophore (the nitrophenyl group) in the target molecule makes UV detection highly sensitive and specific.

Causality of Method Choice: We opt for a Reverse-Phase (RP-HPLC) method because the analyte is moderately polar. An RP system, with its non-polar stationary phase (like C18) and polar mobile phase, provides excellent retention and separation for such compounds based on their hydrophobicity.[4] Isomers, which often have subtle differences in polarity, can typically be resolved with high efficiency.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Run Time: 15 minutes.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation:

    • Accurately weigh 10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Inject the working standard six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 1.5.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity assessment by RP-HPLC.

Gas Chromatography (GC): Superior Detection of Volatile Impurities

GC is an essential orthogonal technique, particularly for identifying residual solvents and volatile starting materials that may not be well-resolved or detected by HPLC.[3] When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled identification capabilities for unknown peaks.

Causality of Method Choice: this compound is sufficiently volatile and thermally stable for GC analysis. For a nitroaromatic compound, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) offers significantly higher sensitivity and selectivity compared to a standard Flame Ionization Detector (FID).[5] An ECD is highly sensitive to electrophilic groups like the nitro group, while an NPD is selective for nitrogen-containing compounds, both of which help to minimize interference from matrix components.

Detailed Experimental Protocol: GC-NPD/ECD

  • Instrumentation: Gas chromatograph equipped with an autosampler and an NPD or ECD.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Prepare stock (1000 µg/mL) and working (100 µg/mL) solutions in a high-purity solvent like acetone or ethyl acetate.

  • Analysis:

    • Inject the standard to determine the retention time and response.

    • Inject the sample and identify peaks by comparing retention times. Quantify using an external standard method for higher accuracy than area normalization.

Comparative Performance: HPLC vs. GC

ParameterHPLC-UVGC-NPD/ECDRationale & Justification
Primary Application Purity assay, non-volatile impurities, isomersVolatile impurities, residual solvents, trace analysisOrthogonal methods covering different impurity classes.
Selectivity Good; based on polarity and UV absorbance.Excellent; detector is highly selective for nitro compounds.GC-NPD/ECD offers lower background noise for the target analyte.[5]
Sensitivity (LOD) ~0.01% (Area %)<0.005% (with selective detector)The high response of the nitro group in an ECD provides superior sensitivity.
Impurity Identification Tentative (by RRT); requires LC-MS for confirmation.Good (by RRT); definitive with GC-MS coupling.Mass spectrometry provides structural information for unknown peak identification.
Throughput Moderate (~15 min/run)Moderate (~20 min/run)Both methods have comparable run times for this specific analysis.

Spectroscopic Confirmation: The Unambiguous Power of NMR

While chromatography separates and quantifies, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[6] It is an indispensable tool for verifying the identity of the main component and for identifying structurally related impurities that might co-elute in chromatography.

Causality of Method Choice: ¹H NMR is a fast and powerful technique for confirming the substitution pattern on the aromatic ring and the presence of the methyl and acetyl groups.[7] Any deviation from the expected chemical shifts, splitting patterns, or integration values can indicate the presence of impurities, such as regioisomers. ¹³C NMR provides complementary information on the carbon skeleton.

Detailed Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve ~10-15 mg of the synthesized material in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

  • Data Interpretation (Expected Signals for this compound):

    • Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.5 ppm), with splitting patterns confirming the 1,2,4-substitution.

    • Acetyl Protons (3H): A singlet around ~2.6 ppm.

    • Methyl Protons (3H): A singlet around ~2.5 ppm.

  • Purity Check:

    • Look for small, unassigned peaks.

    • Integrate the main peaks and compare them to the integration of impurity peaks to estimate relative molar ratios. For example, a small singlet in the acetyl region could indicate a related ketone impurity.[8]

NMR Analysis Workflow

NMR_Workflow start Synthesized Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H and ¹³C Spectra (400 MHz) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum: - Chemical Shifts - Integration - Splitting Patterns process->analyze confirm Structure Confirmed & Impurities Identified analyze->confirm

Caption: Workflow for structural confirmation via NMR.

Conclusion: A Multi-faceted Approach to Purity

Ensuring the purity of this compound requires a multi-pronged, orthogonal analytical approach. No single technique is sufficient to provide a complete picture.

  • For Routine Quality Control: A validated RP-HPLC method serves as the primary tool for purity assay and quantification of key impurities.

  • For Comprehensive Impurity Profiling: GC-MS (or GC with a selective detector) is crucial for detecting volatile impurities and identifying unknown peaks.

  • For Definitive Structural Identity: NMR spectroscopy is non-negotiable for confirming the structure of the target molecule and identifying any isomeric impurities.

By integrating these techniques, researchers and drug development professionals can build a self-validating system that guarantees the quality of this critical intermediate, thereby preventing the propagation of impurities into the final drug product and ensuring regulatory compliance.

References

  • ResearchGate. (2025). Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available at: [Link]

  • Structure Determination of Organic Compounds. (n.d.). Structure Identification By 1h NMR. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-Methyl-5-nitrophenyl)ethanone (CAS No. 58966-27-1), a compound whose structural motifs—an aromatic ketone and a nitro group—necessitate a cautious and informed approach to waste management. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Acute Toxicity: Based on analogous compounds, it is prudent to assume that this compound is harmful if swallowed.[1]

  • Irritation: It is expected to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

  • Potential for Explosivity: Aromatic nitro compounds as a class are known to have the potential for thermal instability and, in some cases, explosive decomposition, particularly in the presence of certain contaminants or under specific conditions. While this specific compound is not classified as an explosive, this inherent risk in its chemical class demands careful handling.

Chemical and Physical Properties Summary

A clear understanding of the physical properties of a chemical is fundamental to its safe handling and disposal. The following table summarizes key data for this compound and a related compound for reference.

PropertyValue for this compoundReference Compound: 1-(2-nitrophenyl)ethanone
CAS Number 58966-27-1577-59-3
Molecular Formula C₉H₉NO₃C₈H₇NO₃
Molecular Weight 179.17 g/mol 165.15 g/mol [2]
Appearance Solid (presumed)Solid
Melting Point Data not readily available~412 K (139 °C)[2]
Boiling Point Data not readily available~620 K (347 °C)[2]

Pre-Disposal Operations: Setting the Stage for Safety

Proper disposal begins long before the waste container leaves the laboratory. The following steps are critical for ensuring the safety of all personnel and compliance with regulatory standards.

Personal Protective Equipment (PPE)

Given the anticipated hazards, the following minimum PPE must be worn when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use.[1]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary. All work with the solid form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Incompatibility

A critical aspect of chemical safety is the proper segregation of waste to prevent dangerous reactions. This compound, as a nitrated aromatic ketone, is incompatible with a range of substances.

Do NOT mix with:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Reducing Agents: May cause exothermic reactions.

  • Strong Bases and Acids: Can catalyze decomposition reactions.

  • Metals: Some nitro compounds can form shock-sensitive salts with metals.

Waste containing this compound must be collected in a dedicated, clearly labeled container.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

Small Quantities (Research Scale)
  • Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be made of a material that will not react with the waste. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Harmful," "Irritant"

    • The date the first waste was added to the container.

  • Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid creating dust. If transferring a solution, use a funnel to prevent spills.

  • Sealing: Securely close the container lid after each addition of waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from heat sources and incompatible chemicals.

  • Disposal Request: Once the container is full or has been in storage for a predetermined period (as per your institution's guidelines), submit a request for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a solid spill, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

Regulatory and Environmental Considerations

Nitroaromatic compounds are recognized as environmental pollutants due to their toxicity and potential for persistence.[3] Improper disposal can lead to the contamination of soil and groundwater.[3] In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator to make this determination. When in doubt, it is always best to manage the waste as hazardous.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the inherent hazards of this and similar compounds, adhering to strict safety protocols, and following a well-defined disposal pathway, we can mitigate risks and ensure that our scientific pursuits do not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • MDPI. (2023). Evaluation of Environmentally Relevant Nitrated and Oxygenated Polycyclic Aromatic Hydrocarbons in Honey. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252333, 1-(2-Amino-5-nitrophenyl)ethanone. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 1-(4-Methyl-3-nitrophenyl)ethanone.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(2-Methyl-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 1-(2-Methyl-5-nitrophenyl)ethanone. As a laboratory professional, your safety is paramount. This guide is structured to provide immediate, actionable information, grounded in established safety protocols for similar chemical compounds. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Immediate Safety Profile: this compound

The following table summarizes the presumed critical safety information for this compound, based on data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the material you are using.

GHS Pictograms & Signal Word Hazard Statements (Presumed) Prevention & Response
Warning H302: Harmful if swallowed.[1][2][3] H315: Causes skin irritation.[1][3][4] H319: Causes serious eye irritation.[3][4][5] H335: May cause respiratory irritation.[3][4][5]Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[4][6][7][8] Response: See Emergency Procedures section for detailed first aid.[6][7][9][10][11]

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table details the minimum required PPE for handling this compound.

Protection Type Specific Requirements & Rationale
Eye/Face Protection Wear chemical safety goggles and a face shield.[1] This combination provides maximum protection against splashes and airborne particles, which can cause serious eye irritation.[2][4][5][8]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1]
Skin & Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or suit. This is to prevent skin contact which can cause irritation.[1][2][8]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][5][12] If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.[1]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Operational Handling & Storage

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][5][12]

  • Avoid Formation of Dust and Aerosols : This compound may be a solid. Handle it carefully to avoid generating dust.[1][12]

  • Grounding : If transferring large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[12]

  • Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[1][4] Do not eat, drink, or smoke in the laboratory.[6][8]

Storage Protocol
  • Container : Keep the container tightly closed in a dry and well-ventilated place.[1][4][5][7][8][12]

  • Temperature : Store at room temperature, protected from direct sunlight and heat.[1][13][14]

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[7][15]

  • Segregation : Store toxic chemicals segregated from other hazard classes.[14]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spill Response
  • Evacuate : Evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ensure adequate ventilation.

  • Contain : Wearing appropriate PPE, contain the spill. For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[1]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's environmental health and safety department.

Fire Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Specific Hazards : Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).[1][6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus.[1]

First Aid
Exposure Route Immediate Actions
Inhalation Move the person to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention.[4][6][7][8][9][11]
Skin Contact Immediately remove contaminated clothing.[9][10][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][7][8][10][11] Seek medical attention if irritation persists.[4][9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][8][9][10][16] Remove contact lenses if present and easy to do.[4][5][8] Continue rinsing. Seek immediate medical attention.[6][9][16]
Ingestion Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6][16][17] Seek immediate medical attention.[6][7][8][9][11][16]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Waste Collection and Storage
  • Container : Collect waste in a sturdy, leak-proof, and clearly labeled container.[18][19] The container must be compatible with the chemical.[14]

  • Labeling : Label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage : Keep waste containers closed when not in use.[14][19][20] Store in a designated secondary containment area.[18][19]

Disposal Protocol
  • Regulatory Compliance : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5][6][7][8][20]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

  • Prohibited Disposal : Do not dispose of this chemical down the drain or in the general trash.[1][18]

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(4-Methyl-3-nitrophenyl)ethanone.
  • ChemScene. Ethanone, 1-[3-(1,1-difluoro-2-methoxyethyl)-2-methyl-5-nitrophenyl].
  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
  • Fisher Scientific.
  • Fisher Scientific.
  • Conier Chem&Pharma Limited. 1-(2-chloro-5-nitrophenyl)
  • University of Louisville Department of Environmental Health and Safety. Waste Disposal Manual.
  • Canadian Centre for Occupational Health and Safety. (2024, March 26). First Aid for Chemical Exposures.
  • Santa Cruz Biotechnology.
  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.
  • ChemicalBook. (2026, January 13). 1-(2-Hydroxy-5-methylphenyl)ethanone.
  • Sdfine.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. 1-(2-Fluoro-5-nitrophenyl)ethanone.
  • University of Toronto Scarborough. Chemical Handling and Storage.
  • AK Scientific, Inc.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safety Data and Handling Precautions for 2-Methyl-5-Nitrophenol.
  • MICROFERM. (2020, August 18).
  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
  • University of California, San Francisco. Chemical Waste.
  • Scimplify. Material Safety Data Sheet: 1-(6-METHYLPYRIDINE-3-YL)-2-[(4-METHYLSULFONYL)PHENYL]ETHANONE.
  • BLDpharm. 1-(2-Hydroxy-5-nitrophenyl)ethanone.
  • Cole-Parmer.
  • Fisher Scientific. Safety Data Sheet: Ethanone, 1-(2-hydroxy-5-methylphenyl)-.
  • PubChem. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-.
  • BenchChem. Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide.
  • Unknown. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.